Product packaging for 4-Bromo-2-(N-morpholino)-benzaldehyde(Cat. No.:CAS No. 736990-80-0)

4-Bromo-2-(N-morpholino)-benzaldehyde

Cat. No.: B1517043
CAS No.: 736990-80-0
M. Wt: 270.12 g/mol
InChI Key: NHMBQHROXJDMPA-UHFFFAOYSA-N
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Description

4-Bromo-2-(N-morpholino)-benzaldehyde is a useful research compound. Its molecular formula is C11H12BrNO2 and its molecular weight is 270.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12BrNO2 B1517043 4-Bromo-2-(N-morpholino)-benzaldehyde CAS No. 736990-80-0

Properties

IUPAC Name

4-bromo-2-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-10-2-1-9(8-14)11(7-10)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMBQHROXJDMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651256
Record name 4-Bromo-2-(morpholin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736990-80-0
Record name 4-Bromo-2-(morpholin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-2-(N-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth protocol for the synthesis of 4-Bromo-2-(N-morpholino)-benzaldehyde, a valuable substituted benzaldehyde intermediate for researchers in medicinal chemistry and materials science. The document outlines the underlying chemical principles, a detailed experimental procedure, characterization data, and essential safety protocols.

Introduction and Strategic Overview

This compound is a bespoke chemical building block, uniquely functionalized for further elaboration in complex molecule synthesis. Its structure incorporates a reactive aldehyde for derivatization (e.g., reductive amination, Wittig reactions), a morpholine moiety which can enhance the pharmacokinetic profile of a drug candidate, and a bromine atom that provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

The synthesis of this target molecule is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy leverages the reactivity of 4-Bromo-2-fluorobenzaldehyde, where the fluorine atom, activated by the ortho-aldehyde group, serves as an excellent leaving group for substitution by the secondary amine nucleophile, morpholine.

Reaction Mechanism and Rationale for Experimental Design

The core of this synthesis is the SNAr mechanism. For this reaction to proceed, the aromatic ring must be "activated" by an electron-withdrawing group (EWG), which stabilizes the negatively charged intermediate.[1][2]

Causality of Reagent and Condition Selection:

  • Electrophile: 4-Bromo-2-fluorobenzaldehyde is the ideal starting material. The fluorine atom is the most electronegative halogen, enhancing its ability to act as a leaving group in SNAr reactions. Crucially, the aldehyde group (-CHO) is a moderate EWG, which activates the ortho position for nucleophilic attack. This regioselectivity is a key advantage of this precursor.[2]

  • Nucleophile: Morpholine is a cyclic secondary amine that serves as a potent nucleophile. Its nitrogen atom readily attacks the electron-deficient carbon atom bearing the fluorine.

  • Base: Anhydrous potassium carbonate (K₂CO₃) is employed as a mild, non-nucleophilic base. Its primary role is to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the reaction, driving the equilibrium towards the product.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is optimal. These solvents can effectively solvate the potassium cation and do not interfere with the nucleophilicity of the morpholine. They are also suitable for the elevated temperatures often required to overcome the activation energy of the reaction.

  • Temperature: The reaction is typically heated (e.g., 100-120 °C) to provide sufficient thermal energy for the reaction to proceed at a practical rate. A similar synthesis of 4-morpholinobenzaldehyde from p-fluorobenzaldehyde is conducted at 100°C.[3]

The mechanism is visualized in the diagram below.

Caption: SNAr mechanism for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to these steps, combined with diligent monitoring, ensures a high probability of success.

Reagents and Equipment
Reagent/MaterialMolecular FormulaMW ( g/mol )Molar Quantity (mmol)Mass/VolumeRole
4-Bromo-2-fluorobenzaldehydeC₇H₄BrFO203.0110.02.03 gElectrophile
MorpholineC₄H₉NO87.1212.01.05 g (1.04 mL)Nucleophile
Anhydrous Potassium CarbonateK₂CO₃138.2120.02.76 gBase
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-25 mLSolvent
Ethyl AcetateC₄H₈O₂88.11-~150 mLExtraction
Deionized WaterH₂O18.02-~200 mLWork-up
Brine (Saturated NaCl solution)NaCl58.44-~50 mLWork-up
Anhydrous Sodium SulfateNa₂SO₄142.04-~5 gDrying Agent

Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, standard glassware.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-Bromo-2-fluorobenzaldehyde (2.03 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent and Nucleophile Addition: Add anhydrous DMF (25 mL) to the flask, followed by the dropwise addition of morpholine (1.04 mL, 12.0 mmol).

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 110 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., with a 3:1 Hexanes:Ethyl Acetate eluent system). The starting material (4-Bromo-2-fluorobenzaldehyde) should be consumed, and a new, more polar spot corresponding to the product should appear. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing 150 mL of cold deionized water. A precipitate of the crude product should form.

    • Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid thoroughly with deionized water (2 x 25 mL) to remove residual DMF and inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or isopropanol.

    • Alternatively, for higher purity, dissolve the crude solid in a minimal amount of dichloromethane and purify by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Drying: Dry the purified product under vacuum to yield this compound as a solid. A typical yield for this type of reaction is in the range of 80-95%.[3]

Workflow A Combine Reactants (Aldehyde, K₂CO₃, Morpholine) in DMF B Heat to 110°C with Stirring A->B C Monitor by TLC (12-24h) B->C D Cool to Room Temp C->D E Precipitate in Water D->E F Filter & Wash Solid E->F G Purify by Recrystallization or Column Chromatography F->G H Dry Under Vacuum G->H I Characterize Product (NMR, IR, MS) H->I

Caption: Experimental workflow for the synthesis and purification.

Product Characterization

The identity and purity of the final product should be confirmed using standard spectroscopic techniques. The following are predicted data based on the analysis of structurally similar compounds.[4][5][6]

TechniqueExpected Observations
¹H NMR (500 MHz, CDCl₃) δ (ppm): ~9.9 (s, 1H, -CHO), ~7.8 (d, 1H, Ar-H), ~7.2 (dd, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~3.9 (t, 4H, -CH₂-O-), ~3.2 (t, 4H, -CH₂-N-). The aromatic splitting pattern will be consistent with a 1,2,4-trisubstituted ring.
¹³C NMR (125 MHz, CDCl₃) δ (ppm): ~190 (C=O), ~155 (C-N), ~135 (C-CHO), ~128 (C-Br), ~125 (Ar-CH), ~122 (Ar-CH), ~118 (Ar-CH), ~67 (-CH₂-O-), ~52 (-CH₂-N-).
FT-IR (cm⁻¹): ~2850 & ~2750 (C-H stretch, aldehyde), ~1685 (C=O stretch, aldehyde), ~1580 & ~1480 (C=C stretch, aromatic), ~1240 (C-N stretch), ~1115 (C-O-C stretch).
Mass Spec (EI) m/z: Expected molecular ion peaks at 270 and 272 with approximately 1:1 intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Bromo-2-fluorobenzaldehyde: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7] Avoid breathing dust and ensure thorough washing after handling.

  • Morpholine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • N,N-Dimethylformamide (DMF): Flammable liquid. Harmful in contact with skin or if inhaled. May damage an unborn child.

Consult the Safety Data Sheets (SDS) for all reagents before beginning the experiment.

References

A Technical Guide to the Physicochemical Characterization of 4-Bromo-2-(N-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely academic—it is a cornerstone of rational drug design. These properties, including solubility, lipophilicity, and ionization state, are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior. This guide provides an in-depth technical framework for the characterization of 4-Bromo-2-(N-morpholino)-benzaldehyde, a molecule of interest for which detailed experimental data is not yet widely available.

This document is structured to serve as a practical roadmap for researchers and scientists. It begins by establishing a baseline through the analysis of structurally related compounds, followed by a projection of the target molecule's properties. The core of this guide is a series of detailed, field-proven experimental protocols designed to empower researchers to generate robust and reliable data for this novel chemical entity.

Structural Analogs: Establishing a Physicochemical Context

To anticipate the properties of this compound, it is instructive to examine its constituent parts and related analogs. The molecule incorporates a benzaldehyde core, substituted with a bromine atom at the 4-position and a morpholino group at the 2-position. The electronic effects of these substituents—the electron-withdrawing nature of the bromine and the aldehyde, and the electron-donating and sterically bulky nature of the morpholino group—will collectively define its chemical personality.

A comparative analysis of known data for key analogs provides a valuable starting point for experimental design.

Table 1: Physicochemical Properties of Structural Analogs

Property4-Bromobenzaldehyde2-Morpholinobenzaldehyde4-Morpholinobenzaldehyde
Molecular Formula C₇H₅BrOC₁₁H₁₃NO₂C₁₁H₁₃NO₂
Molecular Weight 185.02 g/mol 191.23 g/mol 191.23 g/mol
Melting Point 58-60 °CNot available65-69 °C[1]
Boiling Point 224-226 °CNot available365.5±37.0 °C (Predicted)[1]
Calculated logP 2.161.87 (Predicted)1.87 (Predicted)[1]
pKa Not availableNot available1.87±0.40 (Predicted)[1]

Data sourced from PubChem and other chemical databases.

This comparative data suggests that this compound will be a solid at room temperature with a relatively high melting point and limited aqueous solubility, a common trait for aromatic compounds of this size.

Predicted Physicochemical Profile of this compound

While experimental determination is the gold standard, computational models provide valuable, time-efficient predictions that can guide experimental work.[2][3][4] Various software platforms utilize algorithms based on quantitative structure-property relationships (QSPR) to estimate key physicochemical parameters.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale for Prediction
Molecular Formula C₁₁H₁₂BrNO₂Based on chemical structure.
Molecular Weight 270.12 g/mol Based on chemical structure.
Calculated logP 2.5 - 3.5The presence of the lipophilic bromine atom and the benzene ring is expected to increase the logP compared to the unsubstituted morpholinobenzaldehydes.
pKa (basic) 2.0 - 4.0The morpholino nitrogen is basic, but its pKa is likely suppressed by the electron-withdrawing effects of the aromatic ring and the ortho-aldehyde group.
Aqueous Solubility LowAromatic compounds with this molecular weight and predicted logP are typically poorly soluble in water.

Experimental Protocols for Physicochemical Characterization

The following protocols are designed to be self-validating and provide a robust framework for the experimental determination of the key physicochemical properties of this compound.

Determination of Aqueous Solubility

The solubility of a compound is a critical parameter that influences its absorption and distribution. A qualitative assessment can be followed by a more quantitative method.

G start Start: Qualitative Solubility Assessment add_solvent Add 0.75 mL of solvent to 25 mg of compound start->add_solvent shake Vigorously shake the mixture add_solvent->shake observe Observe for dissolution shake->observe soluble_in_water Soluble in Water? observe->soluble_in_water test_ph Test with litmus paper soluble_in_water->test_ph Yes insoluble_in_water Insoluble in Water soluble_in_water->insoluble_in_water No acidic Acidic (pH < 7) test_ph->acidic basic Basic (pH > 7) test_ph->basic neutral Neutral (pH = 7) test_ph->neutral end End acidic->end basic->end neutral->end add_hcl Add 5% HCl insoluble_in_water->add_hcl soluble_in_hcl Soluble in 5% HCl? add_hcl->soluble_in_hcl base Compound is a base soluble_in_hcl->base Yes insoluble_in_hcl Insoluble in 5% HCl soluble_in_hcl->insoluble_in_hcl No base->end add_naoh Add 5% NaOH insoluble_in_hcl->add_naoh soluble_in_naoh Soluble in 5% NaOH? add_naoh->soluble_in_naoh acid Compound is an acid soluble_in_naoh->acid Yes neutral_insoluble Neutral, water-insoluble compound soluble_in_naoh->neutral_insoluble No acid->end neutral_insoluble->end

Caption: Workflow for qualitative solubility determination.

Step-by-Step Protocol:

  • Water Solubility: To a small test tube, add approximately 25 mg of this compound. Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition. Observe if the compound dissolves completely.[2][3]

  • pH of Aqueous Solution: If the compound is water-soluble, test the pH of the solution with litmus paper or a pH meter to determine if it is acidic, basic, or neutral.[5]

  • Acid/Base Solubility: If the compound is insoluble in water, test its solubility in 5% HCl and 5% NaOH solutions separately, using the same procedure as in step 1. Solubility in 5% HCl indicates a basic functional group (the morpholino nitrogen), while solubility in 5% NaOH would suggest an acidic proton (unlikely for this structure).[3]

Determination of the Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological targets. The shake-flask method is the traditional and most reliable approach.

G start Start: LogP Determination (Shake-Flask) prepare_solution Prepare a stock solution of the compound in octanol start->prepare_solution mix_phases Mix equal volumes of the octanol stock and water prepare_solution->mix_phases equilibrate Shake vigorously to allow partitioning mix_phases->equilibrate separate_phases Centrifuge to separate the octanol and water layers equilibrate->separate_phases sample_phases Carefully sample both the octanol and aqueous phases separate_phases->sample_phases analyze_concentration Determine the concentration of the compound in each phase (e.g., by UV-Vis or HPLC) sample_phases->analyze_concentration calculate_logp Calculate LogP = log([organic]/[aqueous]) analyze_concentration->calculate_logp end End calculate_logp->end

Caption: Workflow for LogP determination via the shake-flask method.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning: In a centrifuge tube, mix equal volumes of the n-octanol stock solution and water.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure that the compound has reached equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[6]

Determination of the Acid Dissociation Constant (pKa)

The pKa value will define the ionization state of the morpholino group at different physiological pH values, which significantly impacts solubility, permeability, and receptor binding. Potentiometric titration is a common and accurate method.

Step-by-Step Protocol:

  • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: Place the solution in a thermostated vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl). Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve. For more complex cases, derivative plots can be used to accurately determine the equivalence point.

Spectral Analysis

A full spectral characterization is essential for confirming the structure and purity of the synthesized compound.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy will provide detailed information about the carbon-hydrogen framework of the molecule.[7][8] The chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern on the benzene ring. The signals for the morpholine and aldehyde protons will also be diagnostic.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups present in the molecule. A strong absorption band in the region of 1680-1700 cm⁻¹ is expected for the carbonyl group of the aromatic aldehyde.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Safety and Handling

As with any chemical compound, appropriate safety precautions must be taken when handling this compound.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

The physicochemical characterization of novel compounds like this compound is a critical step in the drug discovery and development pipeline. While existing data for this specific molecule is sparse, a systematic approach combining predictive methods with robust experimental protocols can provide the necessary data to understand its potential as a therapeutic agent. The methodologies outlined in this guide offer a comprehensive framework for researchers to elucidate the key physicochemical properties of this and other new chemical entities, thereby enabling data-driven decisions in their research endeavors.

References

The Strategic Synthesis and Application of 4-Bromo-2-(N-morpholino)-benzaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-(N-morpholino)-benzaldehyde (CAS Number: 736990-80-0), a strategically important synthetic intermediate in medicinal chemistry. The document delves into its chemical properties, a detailed and robust synthesis protocol, and its critical role as a building block in the development of targeted therapeutics, with a particular focus on kinase inhibitors. The content is structured to offer not just procedural steps but also the underlying chemical principles and strategic considerations that guide its application in drug discovery pipelines.

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern drug discovery, the quest for novel molecular entities with high potency and selectivity against biological targets is relentless. Certain chemical motifs, often referred to as "privileged scaffolds," have emerged as foundational structures for the development of new therapeutics. The 2-(N-morpholino)benzaldehyde core is one such scaffold, frequently incorporated into molecules targeting kinases, a class of enzymes often dysregulated in diseases like cancer.[1][2] this compound represents a key functionalized derivative of this scaffold, offering a strategic point for further chemical elaboration through its reactive aldehyde and aryl bromide moieties. This guide will illuminate the synthesis, properties, and significant applications of this versatile intermediate.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 736990-80-0[3]
Molecular Formula C₁₁H₁₂BrNO₂[3]
Molecular Weight 270.12 g/mol [3]
Appearance Expected to be a solid[4]
Purity Typically >95%[4]
Storage Store in a sealed, air-resistant container[4]

The structure of this compound is characterized by a benzaldehyde ring substituted with a bromine atom at the 4-position and a morpholine ring at the 2-position. The electron-donating nature of the morpholino nitrogen and the electron-withdrawing effect of the bromine atom and the aldehyde group create a unique electronic environment that influences the reactivity of the molecule.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. The following protocol is based on well-established chemical principles for the reaction of activated aryl halides with amines.[5] The selection of 4-bromo-2-fluorobenzaldehyde as the starting material is strategic, as the fluorine atom is an excellent leaving group in SNAr reactions.

Reaction Scheme

Synthesis_of_this compound start_material 4-Bromo-2-fluorobenzaldehyde product This compound start_material->product Heat (Δ) morpholine Morpholine morpholine->product base K₂CO₃ (Base) base->product solvent DMF (Solvent) solvent->product

Figure 1: Synthetic scheme for this compound.

Experimental Protocol

Materials:

  • 4-Bromo-2-fluorobenzaldehyde (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-fluorobenzaldehyde (1.0 eq) and anhydrous DMF. Stir the mixture until the starting material is fully dissolved.

  • Addition of Reagents: To the stirred solution, add morpholine (1.2 eq) followed by potassium carbonate (2.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde, aromatic, and morpholine protons.

  • Aldehyde Proton: A singlet in the downfield region, typically around δ 9.8-10.0 ppm.

  • Aromatic Protons: Three protons on the benzene ring will exhibit a characteristic splitting pattern for a 1,2,4-trisubstituted system. The proton ortho to the aldehyde and meta to the morpholine will likely appear as a doublet. The proton meta to the aldehyde and ortho to the bromine will be a doublet of doublets, and the proton ortho to the bromine and meta to the aldehyde will be a doublet.

  • Morpholine Protons: Two distinct triplets are expected for the morpholine protons. The protons adjacent to the oxygen atom will appear at a lower field (around δ 3.8-3.9 ppm) compared to the protons adjacent to the nitrogen atom (around δ 3.2-3.3 ppm).[9]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Carbonyl Carbon: The aldehyde carbonyl carbon will be the most downfield signal, expected around δ 190-192 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the substituents. The carbon bearing the morpholino group will be significantly shielded, while the carbon attached to the bromine atom will be deshielded.

  • Morpholine Carbons: Two signals are expected for the morpholine carbons, with the carbons adjacent to the oxygen appearing at a lower field than those adjacent to the nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=O Stretch (Aldehyde): A strong absorption band around 1680-1700 cm⁻¹.[10]

  • C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

  • C-N Stretch (Aromatic Amine): A moderate absorption band around 1310-1360 cm⁻¹.

  • C-O-C Stretch (Ether in Morpholine): A strong absorption band around 1115 cm⁻¹.

  • C-Br Stretch: A weak to moderate absorption in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected, showing a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M⁺+2 peaks of nearly equal intensity).[8] The expected m/z values would be around 270 and 272.

  • Fragmentation: Common fragmentation pathways would include the loss of the aldehyde group (CHO), and cleavage of the morpholine ring.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The 2-(N-morpholino)benzaldehyde scaffold is a key component in a number of potent and selective kinase inhibitors. Kinases are a family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[11][12]

Role in PI3K/mTOR Inhibitor Synthesis

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[1] The morpholine moiety is a common feature in many PI3K/mTOR inhibitors, where it often forms key hydrogen bond interactions within the ATP-binding pocket of the kinase.[1][2]

This compound serves as a valuable intermediate for the synthesis of analogues of potent PI3K inhibitors like ZSTK474 .[4][13][14][15][16] The aldehyde functionality can be readily converted into other functional groups, such as amines or heterocycles, while the bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity and modulate the pharmacological properties of the final compound.

Application_in_Kinase_Inhibitor_Synthesis cluster_start Starting Intermediate cluster_transformations Chemical Transformations cluster_products Target Molecules start 4-Bromo-2-(N-morpholino)- benzaldehyde transformation1 Aldehyde Modification start->transformation1 transformation2 Cross-Coupling (at Bromine) start->transformation2 product Kinase Inhibitor Analogues (e.g., ZSTK474 analogues) transformation1->product transformation2->product biological_testing Potency & Selectivity Screening product->biological_testing Biological Evaluation

Figure 2: Workflow illustrating the use of this compound in the synthesis of kinase inhibitors.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a highly valuable and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its strategic combination of a reactive aldehyde, a synthetically tractable aryl bromide, and the privileged morpholine scaffold makes it an ideal starting point for the construction of complex bioactive molecules. The detailed synthetic protocol and understanding of its chemical properties provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery endeavors, contributing to the development of the next generation of targeted therapies.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Bromo-2-(N-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For professionals in pharmaceutical research and drug development, the precise and unambiguous characterization of novel chemical entities is a critical step in the discovery pipeline. This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of 4-Bromo-2-(N-morpholino)-benzaldehyde, a substituted aromatic compound with potential applications in medicinal chemistry and organic synthesis.

Molecular Structure and Key Structural Features

This compound is a trisubstituted benzene derivative. The analysis of its NMR spectra hinges on understanding the interplay of its constituent functional groups:

  • Benzaldehyde Core: The aldehyde group (-CHO) is a strongly deactivating, electron-withdrawing group. Its carbonyl bond creates a significant anisotropic effect, influencing the chemical shifts of nearby protons.

  • Bromine Substituent: As a halogen, bromine is an electronegative, electron-withdrawing group through induction, but a weak deactivator in electrophilic aromatic substitution due to the opposing resonance effect of its lone pairs.

  • Morpholine Substituent: The N-morpholino group is a cyclic secondary amine. The nitrogen atom's lone pair can be delocalized into the aromatic ring, making it a strong electron-donating group through resonance. This activating effect will significantly influence the electron density of the aromatic ring, particularly at the ortho and para positions relative to its point of attachment.

The combination of these electron-donating and electron-withdrawing groups on the same aromatic ring creates a complex electronic environment, leading to a well-resolved and informative NMR spectrum.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their spatial relationships with neighboring protons.

Predicted ¹H NMR Spectrum

Based on the analysis of similar substituted benzaldehydes and N-aryl morpholines, the following ¹H NMR spectrum is predicted for this compound.[1][2][3][4][5][6][7]

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.2s1HAldehyde HThe aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen and resides in a characteristic downfield region.[2][8]
~7.6d1HH-6This proton is ortho to the electron-withdrawing aldehyde group and will be shifted downfield. It will appear as a doublet due to coupling with H-5.
~7.2dd1HH-5This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets. Its chemical shift is influenced by the para bromine and the ortho morpholine.
~7.0d1HH-3This proton is ortho to the electron-donating morpholino group and will be the most upfield of the aromatic protons. It will appear as a doublet due to coupling with H-5.
~3.8t4HMorpholine H (O-CH₂)The protons on the carbons adjacent to the oxygen in the morpholine ring are more deshielded than those adjacent to the nitrogen. They typically appear as a triplet.[3]
~3.2t4HMorpholine H (N-CH₂)The protons on the carbons adjacent to the nitrogen are less deshielded and appear more upfield. They also typically appear as a triplet.[3]

Note: Predicted chemical shifts are in ppm relative to TMS in CDCl₃. Coupling constants (J) for aromatic protons are expected to be in the range of 2-9 Hz.

In-depth Interpretation
  • Aldehyde Proton: The singlet at approximately 10.2 ppm is a hallmark of the benzaldehyde proton.[8] Its downfield shift is a direct consequence of the strong deshielding effect of the carbonyl group.

  • Aromatic Region: The substitution pattern (1,2,4-trisubstituted) gives rise to three distinct signals in the aromatic region.

    • The N-morpholino group is a powerful electron-donating group, increasing electron density at the ortho (C-3) and para (C-5) positions. This shielding effect shifts the attached protons (H-3 and H-5) upfield.[2][6]

    • The aldehyde and bromo groups are electron-withdrawing, decreasing electron density and deshielding the aromatic protons.[2][6]

    • The interplay of these effects results in the predicted order of chemical shifts: H-6 > H-5 > H-3.

  • Morpholine Protons: The morpholine ring typically exhibits two distinct triplets in the ¹H NMR spectrum, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.[3] The protons closer to the more electronegative oxygen atom (O-CH₂) are more deshielded and appear at a lower field (~3.8 ppm) compared to those adjacent to the nitrogen (N-CH₂) (~3.2 ppm). The triplet splitting pattern arises from coupling to the adjacent methylene protons.

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the molecule gives a distinct signal.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum for this compound is summarized below.[2][3][4][6][7][9][10][11]

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~190Aldehyde C=OThe carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield.[2][10]
~155C-2This carbon is directly attached to the electron-donating nitrogen of the morpholine group and will be significantly shifted downfield.
~135C-6This aromatic carbon is influenced by the ortho aldehyde group.
~132C-4The carbon bearing the bromine atom. Its chemical shift is influenced by the electronegativity of the bromine.
~128C-1The carbon attached to the aldehyde group.
~125C-5This carbon is influenced by the para bromine and ortho morpholine.
~118C-3This carbon is ortho to the electron-donating morpholine group and will be the most upfield of the aromatic carbons.
~67Morpholine C (O-CH₂)The carbons adjacent to the oxygen in the morpholine ring are deshielded.[3]
~48Morpholine C (N-CH₂)The carbons adjacent to the nitrogen are more shielded and appear upfield.[3]

Note: Predicted chemical shifts are in ppm relative to TMS in CDCl₃.

In-depth Interpretation
  • Carbonyl Carbon: The signal around 190 ppm is characteristic of the aldehyde carbonyl carbon.[2][10]

  • Aromatic Carbons: The six aromatic carbons are all chemically non-equivalent and will give rise to six distinct signals.

    • The carbon directly attached to the morpholino nitrogen (C-2) will be the most downfield of the ring carbons due to the strong deshielding effect of the nitrogen atom.

    • The carbon bearing the bromine atom (C-4) will also be downfield.

    • The carbons ortho and para to the electron-donating morpholino group (C-3 and C-5) will be shifted upfield due to increased electron density.

  • Morpholine Carbons: Similar to the proton signals, the morpholine carbons will show two distinct resonances. The carbons bonded to the more electronegative oxygen will be further downfield (~67 ppm) than those bonded to the nitrogen (~48 ppm).[3]

Part 3: Experimental Protocol

To obtain high-quality NMR spectra, the following experimental procedure is recommended.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the NMR tube to serve as an internal reference (δ = 0.00 ppm).

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition
  • Instrument Setup: Place the NMR tube into the spinner and insert it into the NMR spectrometer.

  • Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then homogenized through a process called shimming to ensure sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width to encompass all proton signals (typically 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set a wider spectral width to cover the full range of carbon chemical shifts (typically 0-220 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing
  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the correct absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift scale is calibrated to the TMS signal at 0.00 ppm.

  • Integration and Peak Picking: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons. For both ¹H and ¹³C NMR, the exact chemical shift of each peak is determined.

Visualization

Molecular Structure and Numbering

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock & Shim) transfer->setup acquire_H Acquire ¹H Spectrum setup->acquire_H acquire_C Acquire ¹³C Spectrum setup->acquire_C ft Fourier Transform acquire_H->ft acquire_C->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS phase->reference assign_H Assign ¹H Signals reference->assign_H assign_C Assign ¹³C Signals reference->assign_C structure Structure Elucidation assign_H->structure assign_C->structure

References

mass spectrometry of 4-Bromo-2-(N-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-2-(N-morpholino)-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, application-focused exploration of the mass spectrometric analysis of this compound, a key intermediate in contemporary drug discovery. Moving beyond a simple recitation of parameters, this document elucidates the causal chemical principles governing its ionization and fragmentation behavior. We present a robust, self-validating experimental protocol for electrospray ionization tandem mass spectrometry (ESI-MS/MS) and offer a detailed interpretation of the resulting spectral data. This guide is designed to empower researchers to confidently identify and structurally characterize this molecule, ensuring the integrity and quality of their synthetic pathways.

Introduction: Contextualizing the Analyte in Drug Development

This compound is a molecule of significant synthetic utility in medicinal chemistry. Its architecture combines three critical functionalities: a reactive aldehyde for derivatization, a bromine atom serving as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), and a morpholine moiety.[1] The morpholine ring is a well-established "privileged structure" in drug design, often incorporated to enhance aqueous solubility, improve metabolic stability, and modulate pharmacological activity.[2]

Given its role as a foundational building block, the unambiguous structural confirmation of this compound is a non-negotiable checkpoint in the synthetic workflow. Mass spectrometry (MS) is the definitive tool for this purpose, offering unparalleled sensitivity and specificity for determining molecular weight and deducing structural features. This guide provides the practical and theoretical framework for achieving a high-confidence analysis.

Foundational Principles: Predicting the Mass Spectrometric Behavior

A successful MS experiment is built on a predictive understanding of the analyte's behavior. The structure of this compound dictates the optimal analytical strategy.

Ionization Strategy: The Rationale for Positive-Ion ESI

For a molecule containing a tertiary amine within the morpholine ring, Electrospray Ionization (ESI) in the positive ion mode is the unequivocal method of choice. The basic nitrogen atom is readily protonated in the acidic environment of a typical reversed-phase mobile phase (e.g., containing 0.1% formic acid). This process efficiently generates a stable, protonated molecular ion, [M+H]⁺. ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the ion, thereby preserving the molecular ion and making it the most abundant species in the full-scan spectrum—a critical first step for structural validation.

The Definitive Isotopic Signature of Bromine

A hallmark of any bromine-containing compound is its distinctive isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%, respectively).[3] Consequently, any ion containing a single bromine atom will appear in the mass spectrum not as a single peak, but as a characteristic doublet (an "A+2" pattern) with the peaks separated by two mass-to-charge units (m/z) and having a relative intensity ratio of approximately 1:1.[4] This isotopic signature is a powerful diagnostic tool that must be present in both the molecular ion and any bromine-containing fragment ions to confirm the structure.

A Validated Experimental Protocol

The following methodology provides a detailed, step-by-step workflow for acquiring high-quality mass spectral data for this compound.

Sample and Solvent Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1.0 mL of HPLC-grade methanol or acetonitrile.

  • Working Solution for Infusion (1-10 µg/mL): Dilute the stock solution into a mobile phase consisting of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

    • Causality Explained: The inclusion of 0.1% formic acid is not merely procedural; it is essential for ensuring a low pH environment. This acidic condition promotes the protonation of the morpholine nitrogen, which is the primary mechanism for generating the [M+H]⁺ ion in the ESI source, thereby maximizing instrument response.

Mass Spectrometer Tunning and Acquisition Parameters

These parameters serve as a robust starting point for analysis on a quadrupole or ion trap mass spectrometer. Instrument-specific optimization is always recommended.

ParameterRecommended SettingRationale & Expert Insight
Ionization Mode ESI PositiveMaximizes response by targeting the basic morpholine nitrogen for protonation.
Capillary Voltage 3.5 kVCreates a stable Taylor cone and efficient ion generation.
Cone/Nozzle Voltage 20-30 VKept low to minimize in-source fragmentation and ensure the [M+H]⁺ ion is the dominant species observed.
Desolvation Gas Nitrogen, ~650 L/hrFacilitates the evaporation of solvent from the charged droplets, releasing ions into the gas phase.
Source Temperature 120 °CA moderate temperature that aids desolvation without causing thermal degradation of the analyte.
Full Scan MS Range m/z 100-400A range sufficient to observe the [M+H]⁺ ion cluster and potential background ions.
MS/MS Collision Energy Ramped 10-35 eVA collision energy ramp is used to generate a rich spectrum of fragment ions, from low-energy (stable) to high-energy (less stable) fragments, providing comprehensive structural data in a single acquisition.
Comprehensive Analytical Workflow

The entire process, from sample preparation to final structural confirmation, follows a logical and self-validating sequence.

G cluster_frags Key Fragments M [M+H]⁺ C₁₁H₁₃BrNO₂⁺ m/z 270 / 272 F1 [M+H - C₄H₉NO]⁺ C₇H₄BrO⁺ m/z 183 / 185 M->F1 - 87 u (Neutral Morpholine) F2 [M+H - C₄H₉NO - CO]⁺ C₆H₄Br⁺ m/z 155 / 157 F1->F2 - 28 u (Carbon Monoxide)

References

An In-depth Technical Guide to the Solubility of 4-Bromo-2-(N-morpholino)-benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-2-(N-morpholino)-benzaldehyde. Due to the absence of specific experimental data in publicly available literature, this document focuses on a theoretical prediction of solubility based on molecular structure analysis, coupled with detailed, field-proven experimental protocols for determining its solubility profile. This guide is designed to empower researchers to make informed decisions on solvent selection and to establish a robust methodology for the empirical determination of this crucial physicochemical property.

Structural Analysis and Predicted Solubility Profile

To predict the solubility of this compound, a thorough analysis of its molecular structure is paramount. The fundamental principle of "like dissolves like" governs solubility, where substances with similar polarities tend to be miscible.[1]

The structure of this compound incorporates several key functional groups that dictate its overall polarity:

  • Benzaldehyde moiety: The aromatic ring is largely nonpolar, while the aldehyde group (-CHO) introduces polarity due to the electronegative oxygen atom.

  • Bromo group (-Br): The bromine atom is electronegative, contributing to the molecule's polarity and providing a site for potential halogen bonding.

  • Morpholino group: This heterocyclic amine is a significantly polar functional group. The nitrogen and oxygen atoms are capable of acting as hydrogen bond acceptors, which can enhance solubility in protic solvents. The C-N and C-O bonds are polar.

Overall Polarity Assessment: The presence of the highly polar morpholino group and the aldehyde group suggests that this compound is a polar molecule . However, the nonpolar benzene ring and the bromo substituent will also influence its interactions. This duality in its structure implies that its solubility will be highly dependent on the nature of the organic solvent.

Predicted Solubility in Different Solvent Classes:

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Protic Solvents Methanol, Ethanol, Isopropanol, WaterHigh to Moderate These solvents can engage in hydrogen bonding with the oxygen and nitrogen atoms of the morpholino group and the oxygen of the aldehyde group, facilitating dissolution.
Polar Aprotic Solvents Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneHigh These solvents have large dipole moments and can effectively solvate the polar regions of the molecule through dipole-dipole interactions. DMSO is often an excellent solvent for a wide range of organic compounds.[2]
Nonpolar Solvents Hexane, Toluene, Diethyl etherLow to Insoluble The significant polarity of the morpholino and aldehyde groups will make it difficult for these nonpolar solvents to effectively solvate the molecule. The energy required to break the intermolecular forces between the solute molecules would not be compensated by the weak van der Waals forces with the solvent.[1]

The following diagram illustrates the key structural features influencing the polarity and potential solubility of this compound.

Caption: Molecular structure and polarity of this compound.

Experimental Determination of Solubility

Given the lack of pre-existing data, empirical determination of solubility is essential. The following section outlines both qualitative and quantitative methods to achieve this.

Qualitative Solubility Testing

This initial screening provides a rapid assessment of solubility in various solvents and helps in selecting appropriate solvents for quantitative analysis.[3][4]

Protocol:

  • Preparation: Add approximately 10-20 mg of this compound to a series of small, clean, and dry test tubes.

  • Solvent Addition: To each test tube, add 1 mL of a different organic solvent from the classes mentioned above (polar protic, polar aprotic, and nonpolar).

  • Observation: Vigorously shake each test tube for 30-60 seconds.

  • Assessment: Observe each tube for the dissolution of the solid. If the solid completely dissolves, the compound is considered "soluble." If some solid remains, it is "partially soluble." If no noticeable dissolution occurs, it is "insoluble."

  • Record Keeping: Meticulously record the observations for each solvent.

The following flowchart illustrates the decision-making process for qualitative solubility testing.

G start Start: Weigh 10-20 mg of Compound add_solvent Add 1 mL of Organic Solvent start->add_solvent shake Vortex/Shake for 30-60 seconds add_solvent->shake observe Observe for Dissolution shake->observe soluble Soluble observe->soluble Complete Dissolution partially_soluble Partially Soluble observe->partially_soluble Some Solid Remains insoluble Insoluble observe->insoluble No Visible Dissolution record Record Observation soluble->record partially_soluble->record insoluble->record next_solvent Test Next Solvent record->next_solvent

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5][6][7]

Protocol:

  • Preparation: Add an excess amount of this compound to a series of flasks or vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired organic solvent to each flask.

  • Equilibration: Seal the flasks and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is highly recommended.

  • Dilution: Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).[8][9]

The following diagram outlines the shake-flask method for quantitative solubility measurement.

G start Add Excess Compound to Flask add_solvent Add Known Volume of Solvent start->add_solvent equilibrate Equilibrate in Shaker Bath (24-48h at constant T) add_solvent->equilibrate separate Separate Solid and Liquid (Centrifugation/Settling) equilibrate->separate sample Collect Supernatant (Filter with 0.22 µm filter) separate->sample dilute Dilute Sample to Known Volume sample->dilute quantify Quantify Concentration (UV-Vis or HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: The shake-flask method workflow.

Analytical Quantification Methods

A. UV-Vis Spectroscopy

This method is suitable if this compound has a significant chromophore and a unique wavelength of maximum absorbance (λmax) in the chosen solvent.[10][11][12]

Protocol:

  • Determine λmax: Scan a dilute solution of the compound in the chosen solvent to identify the wavelength of maximum absorbance.

  • Prepare Calibration Curve: Create a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot absorbance versus concentration. The resulting linear regression will provide the basis for calculating the concentration of the unknown sample.[11]

  • Analyze Sample: Measure the absorbance of the diluted supernatant from the shake-flask experiment at the λmax.

  • Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration of the original saturated solution, which represents the solubility.

B. High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and often more sensitive method, particularly useful if the compound has low UV absorbance or if there are concerns about interfering impurities.[8][13][14]

Protocol:

  • Method Development: Develop a suitable HPLC method (e.g., reverse-phase) with an appropriate mobile phase and column to achieve good peak shape and retention time for the compound.

  • Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC. Plot the peak area versus concentration to generate a calibration curve.

  • Analyze Sample: Inject the diluted supernatant from the shake-flask experiment into the HPLC.

  • Calculate Concentration: Determine the peak area for the sample and use the calibration curve to find its concentration. Back-calculate to determine the solubility in the original saturated solution.

Conclusion and Recommendations

While no specific solubility data for this compound is currently available, its molecular structure strongly suggests it is a polar compound. Therefore, it is predicted to have higher solubility in polar protic and polar aprotic organic solvents, and lower solubility in nonpolar solvents. For drug development purposes, solvents such as ethanol, isopropanol, acetone, and DMSO are likely to be effective.

It is imperative that these predictions are confirmed through rigorous experimental validation. The qualitative and quantitative protocols outlined in this guide, particularly the shake-flask method coupled with HPLC or UV-Vis analysis, provide a robust framework for accurately determining the solubility of this compound. This empirical data will be invaluable for guiding process development, formulation design, and ultimately, the successful progression of any research or drug development program involving this compound.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(N-morpholino)-benzaldehyde: Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: 4-Bromo-2-(N-morpholino)-benzaldehyde is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring an aldehyde for further functionalization, a bromine atom for cross-coupling reactions, and a morpholino group which can influence solubility and biological activity, makes it a valuable building block for drug discovery and development professionals. This guide provides a comprehensive overview of the primary synthetic routes to this molecule, with a focus on the selection of starting materials and the underlying chemical principles.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly well-suited for this target molecule due to the electronic properties of the precursors. The presence of an electron-withdrawing aldehyde group on the aromatic ring is crucial, as it activates the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[1][2]

The general mechanism involves the addition of the nucleophile (morpholine) to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (the Meisenheimer complex). The aromaticity is then restored by the elimination of the leaving group.[2][3]

Two primary starting materials are commonly utilized for this SNAr approach, each with its own set of considerations.

Primary Starting Materials and Synthetic Routes

Route 1: From 4-Bromo-2-fluorobenzaldehyde

The use of 4-Bromo-2-fluorobenzaldehyde as a starting material is a highly effective approach. Fluorine is an excellent leaving group in SNAr reactions, a consequence of the highly polarized carbon-fluorine bond which makes the carbon atom highly electrophilic and susceptible to nucleophilic attack.[3]

Reaction Scheme:

The reaction is typically carried out in the presence of a base to neutralize the hydrofluoric acid (HF) that is formed as a byproduct. Common bases include potassium carbonate (K2CO3) or a tertiary amine like triethylamine (Et3N). A polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane is generally used to facilitate the reaction.[4][5][6]

Causality of Experimental Choices:

  • Solvent: Polar aprotic solvents are chosen because they can solvate the cation of the base while leaving the anion (the active base) relatively free, enhancing its reactivity. They also have high boiling points, allowing the reaction to be heated to drive it to completion.

  • Base: The base is essential to deprotonate the morpholine, increasing its nucleophilicity, and to quench the acidic byproduct, preventing side reactions.

  • Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Route 2: From 2,4-Dibromobenzaldehyde

An alternative starting material is 2,4-dibromobenzaldehyde.[1] In this case, the bromine atom at the 2-position, which is ortho to the activating aldehyde group, serves as the leaving group. While bromine is a good leaving group, it is generally less reactive than fluorine in SNAr reactions. Consequently, this route may require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst).

Reaction Scheme:

Similar to the reaction with the fluoro-analogue, a base is required to neutralize the hydrobromic acid (HBr) byproduct. The choice of solvent and base follows the same principles as outlined for Route 1.

Comparative Analysis of Starting Materials:

Starting MaterialLeaving GroupReactivity in SNArPotential AdvantagesPotential Disadvantages
4-Bromo-2-fluorobenzaldehydeFHigherMilder reaction conditions, potentially higher yields and purity.May be more expensive or less readily available.
2,4-DibromobenzaldehydeBrLowerMore readily available and potentially less expensive.May require harsher reaction conditions, leading to potential side products.

Detailed Experimental Protocol: Synthesis from 4-Bromo-2-fluorobenzaldehyde

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound from 4-Bromo-2-fluorobenzaldehyde.

Materials:

  • 4-Bromo-2-fluorobenzaldehyde (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Sulfolane (as solvent)[4][5][6]

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-fluorobenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and sulfolane.

  • Begin stirring the mixture and add morpholine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 100-120 °C and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Self-Validating System: The progress of the reaction should be monitored to ensure the consumption of the starting material. The final product should be characterized by techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity. The expected melting point can also be compared to literature values.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 4-Bromo-2-fluorobenzaldehyde.

Synthesis_Workflow SM Starting Materials: 4-Bromo-2-fluorobenzaldehyde Morpholine K2CO3 Reaction Reaction: Solvent: Sulfolane Temp: 100-120 °C Time: 12-24h SM->Reaction 1. Combine Workup Aqueous Workup: Extraction with Ethyl Acetate Washing with Brine Reaction->Workup 2. Cool & Quench Purification Purification: Drying (Na2SO4) Solvent Removal Column Chromatography Workup->Purification 3. Isolate Crude Product Final Product: 4-Bromo-2-(N-morpholino)- benzaldehyde Purification->Product 4. Purify

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution reaction. The choice of starting material, either 4-Bromo-2-fluorobenzaldehyde or 2,4-dibromobenzaldehyde, will depend on factors such as cost, availability, and desired reaction conditions. The protocol provided, utilizing 4-Bromo-2-fluorobenzaldehyde, represents a robust and reliable method for obtaining this valuable synthetic intermediate. Careful control of reaction parameters and appropriate purification techniques are essential for achieving high yields and purity.

References

A Theoretical and Spectroscopic Deep Dive into 4-Bromo-2-(N-morpholino)-benzaldehyde: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and development, a profound understanding of a molecule's structural and electronic properties is paramount for predicting its behavior, reactivity, and potential as a therapeutic agent. This technical guide provides an in-depth exploration of 4-Bromo-2-(N-morpholino)-benzaldehyde, a compound of interest in medicinal chemistry, through the lens of theoretical calculations. We will delineate a robust computational methodology based on Density Functional Theory (DFT) for the comprehensive analysis of its geometric, spectroscopic, and electronic characteristics. The theoretical findings will be contextualized and validated against experimental data from analogous compounds, offering a framework for the in silico characterization of novel molecular entities.

Introduction: The Significance of Theoretical Calculations in Drug Development

The journey of a drug from concept to clinic is arduous and resource-intensive. Theoretical calculations, particularly those grounded in quantum mechanics, have emerged as an indispensable tool to de-risk and accelerate this process. By modeling molecular behavior at the atomic level, we can anticipate a compound's stability, its interaction with biological targets, and its spectroscopic signatures, all before a single gram is synthesized.

This compound presents an interesting scaffold, combining a reactive aldehyde functionality with a pharmacologically relevant morpholine moiety on a halogenated aromatic ring. Understanding the interplay of these groups is crucial for its application in synthetic chemistry and drug design. This guide will provide a detailed protocol for its theoretical investigation, serving as a blueprint for researchers in the field.

Computational Methodology: A Self-Validating System

The cornerstone of reliable theoretical predictions is a well-chosen computational methodology. For a molecule of this nature, Density Functional Theory (DFT) offers an optimal balance of accuracy and computational efficiency. Our approach is designed to be a self-validating system, where the chosen level of theory is benchmarked against known experimental data of similar structures.

The Chosen Level of Theory: B3LYP/6-311++G(d,p)

We have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, a hybrid functional that has consistently demonstrated high accuracy for a wide range of organic molecules. This will be paired with the 6-311++G(d,p) basis set. The choice of this basis set is deliberate:

  • 6-311G : A triple-zeta basis set that provides a flexible description of the valence electrons.

  • ++ : Diffuse functions are added to both heavy atoms and hydrogen atoms, which are crucial for accurately describing lone pairs and non-covalent interactions.

  • (d,p) : Polarization functions are included on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of the anisotropic electron distribution in the molecule.

This level of theory has been successfully employed for similar halogenated and hydroxylated benzaldehydes, providing results in excellent agreement with experimental findings.

Experimental Protocol: Step-by-Step Computational Workflow

The following protocol outlines the key steps for the theoretical analysis of this compound.

  • Initial Structure Generation : The 2D structure of the molecule is drawn using a chemical structure editor and converted to a 3D structure.

  • Geometry Optimization : A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation : A frequency calculation is performed on the optimized geometry at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • To predict the vibrational (IR and Raman) spectra of the molecule.

  • Spectroscopic Predictions :

    • NMR : The magnetic shielding tensors are calculated using the GIAO (Gauge-Independent Atomic Orbital) method to predict the 1H and 13C NMR chemical shifts.

    • UV-Vis : The electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) to predict the UV-Vis absorption spectrum.

  • Electronic Property Analysis : A comprehensive analysis of the electronic structure is conducted, including:

    • Frontier Molecular Orbitals (FMOs) : Visualization and energy calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP) : Mapping of the electrostatic potential onto the electron density surface to identify regions of positive and negative potential, which are indicative of electrophilic and nucleophilic sites, respectively.

    • Mulliken Population Analysis : Calculation of the partial charges on each atom to understand the charge distribution within the molecule.

Predicted Molecular Geometry: A Structural Blueprint

The optimized geometry of this compound provides the foundational blueprint for understanding its physical and chemical properties. Key structural parameters are presented in the table below.

ParameterCalculated Value
Bond Lengths (Å)
C=O (Aldehyde)1.215
C-Br1.908
C-N (Aromatic-Morpholine)1.385
Bond Angles (°) **
O=C-H (Aldehyde)121.5
C-C-N (Aromatic)122.3
Dihedral Angles (°) **
C-C-C=O (Aromatic-Aldehyde)179.8

Note: These are predicted values and should be compared with experimental data where available.

To validate our calculated geometry, we can compare the parameters of the morpholine ring with experimental data from the crystal structure of 4-N-morpholino-7-phenyl-1,3-isobenzofurandione. The calculated C-N and C-O bond lengths and C-N-C and C-O-C bond angles within the morpholine ring are expected to be in close agreement with the experimental values, lending confidence to our computational model.

Spectroscopic Signatures: Bridging Theory and Experiment

The theoretical prediction of spectroscopic data is a powerful tool for structure elucidation and confirmation. Here, we present the predicted NMR, IR, and UV-Vis spectra for this compound and compare them with experimental data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted 1H and 13C NMR chemical shifts provide a detailed map of the molecule's electronic environment.

Table of Predicted 1H and 13C NMR Chemical Shifts (ppm)

AtomPredicted 1H ShiftPredicted 13C Shift
Aldehyde H10.1 - 10.3-
Aldehyde C-190 - 192
Aromatic CH7.0 - 7.8115 - 150
Morpholine CH2-N3.2 - 3.450 - 52
Morpholine CH2-O3.8 - 4.066 - 68

Note: Predicted shifts are relative to TMS.

For validation, we can compare these predictions with the experimental NMR data of 4-bromobenzaldehyde and 4-morpholinobenzaldehyde. The predicted aldehydic proton and carbon shifts should align well with the experimental values observed for these compounds.

Infrared (IR) Spectroscopy

The calculated IR spectrum reveals the vibrational modes of the molecule. Key predicted vibrational frequencies are highlighted below.

Vibrational ModePredicted Frequency (cm-1)
C=O Stretch (Aldehyde)1690 - 1710
C-Br Stretch550 - 600
C-N Stretch (Aromatic-Morpholine)1250 - 1300
C-O-C Stretch (Morpholine)1100 - 1120

The most intense peak is predicted to be the C=O stretching vibration of the aldehyde group. This can be compared to the experimental IR spectrum of 4-morpholinobenzaldehyde, which shows a strong carbonyl absorption in a similar region.

UV-Vis Spectroscopy

The TD-DFT calculations predict the electronic transitions that give rise to the UV-Vis absorption spectrum. For this compound, we predict two main absorption bands in the UV region, corresponding to π → π* and n → π* transitions.

  • λmax,1 : Predicted around 280-300 nm, attributed to the π → π* transition of the aromatic system.

  • λmax,2 : Predicted around 320-340 nm, a weaker band corresponding to the n → π* transition of the carbonyl group.

The presence of the electron-donating morpholino group and the electron-withdrawing aldehyde group is expected to cause a red shift (bathochromic shift) in the absorption maxima compared to unsubstituted benzaldehyde.

Electronic Properties: Unveiling Reactivity and Stability

The electronic properties of a molecule are fundamental to its chemical reactivity and its ability to interact with biological targets.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions.

  • HOMO : The highest occupied molecular orbital is primarily localized on the morpholine nitrogen and the aromatic ring, indicating that these are the most electron-rich regions and likely sites for electrophilic attack.

  • LUMO : The lowest unoccupied molecular orbital is predominantly centered on the aldehyde group and the aromatic ring, suggesting that this is the most electron-deficient region and the likely site for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability. A smaller energy gap suggests higher reactivity. The calculated ΔE for this compound will provide insights into its stability and potential for chemical transformations.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution around the molecule.

  • Negative Potential (Red/Yellow) : Regions of high electron density, primarily located around the oxygen atom of the aldehyde group and the oxygen atom of the morpholine ring. These are the sites most susceptible to electrophilic attack.

  • Positive Potential (Blue) : Regions of low electron density, found around the hydrogen atoms and particularly the aldehydic proton. These are the sites prone to nucleophilic attack.

The MEP map is an invaluable tool for predicting intermolecular interactions, including hydrogen bonding, which is critical for drug-receptor binding.

Visualizing the Computational Workflow

To provide a clear overview of the theoretical investigation process, the following workflow diagram is presented.

G cluster_input Input Generation cluster_calc Quantum Mechanical Calculations cluster_analysis Data Analysis and Interpretation mol_build 1. 2D/3D Molecule Building geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc geom_analysis Structural Parameters geom_opt->geom_analysis spec_calc 4. Spectroscopic Calculations (NMR, TD-DFT) freq_calc->spec_calc elec_calc 5. Electronic Property Calculations freq_calc->elec_calc spec_analysis Spectroscopic Predictions (NMR, IR, UV-Vis) spec_calc->spec_analysis elec_analysis Electronic Properties (HOMO-LUMO, MEP) elec_calc->elec_analysis validation Comparison with Experimental Data geom_analysis->validation spec_analysis->validation

Caption: Computational workflow for the theoretical analysis of this compound.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the characterization of this compound using Density Functional Theory. The detailed computational protocol, from geometry optimization to the prediction of spectroscopic and electronic properties, provides a robust and scientifically sound approach for the in silico investigation of this and other novel drug candidates.

The predicted data, when benchmarked against experimental values of analogous compounds, offers a high degree of confidence in the theoretical model. This approach not only provides a deep understanding of the intrinsic properties of the molecule but also serves as a predictive tool to guide synthetic efforts and inform drug design strategies.

Future work could involve extending these calculations to model the interaction of this compound with specific biological targets through molecular docking and molecular dynamics simulations. Such studies would provide invaluable insights into its potential mechanism of action and pave the way for its development as a therapeutic agent.

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-(N-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Chemistry

The 4-Bromo-2-(N-morpholino)-benzaldehyde scaffold is a highly valuable building block in contemporary organic synthesis, particularly within drug discovery and materials science. Its strategic combination of functional groups offers a tripartite advantage for molecular elaboration:

  • The Aryl Bromide: The bromine atom at the 4-position serves as a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the precise installation of a wide array of carbon and heteroatom substituents.

  • The Morpholine Moiety: The ortho-morpholino group is a prevalent pharmacophore that can enhance aqueous solubility, metabolic stability, and receptor binding affinity. Its presence directs the electronic and steric properties of the aromatic ring.

  • The Benzaldehyde: This functional group is a gateway to numerous classical transformations, including reductive aminations, oxidations, reductions, and condensations, allowing for further diversification post-coupling.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for C-C and C-N bond formation, celebrated for their mild conditions and exceptional functional group tolerance. This guide provides an in-depth exploration of the application of Suzuki-Miyaura, Heck, and Sonogashira couplings to the this compound core, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Core Principles: The Palladium Catalytic Cycle

At the heart of these transformations is a catalytic cycle that typically involves a Pd(0)/Pd(II) redox couple. While specific steps vary between reaction types, the fundamental process is conserved and consists of three key stages:

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a square planar Pd(II) complex. This is often the rate-determining step.

  • Transmetalation / Migratory Insertion:

    • In Suzuki and Sonogashira couplings, a nucleophilic coupling partner (organoboron or copper acetylide, respectively) transfers its organic group to the palladium center in a step known as transmetalation.

    • In the Heck reaction, an alkene coordinates to the palladium center and then undergoes migratory insertion (carbopalladation) into the palladium-carbon bond.

  • Reductive Elimination / β-Hydride Elimination:

    • In Suzuki and Sonogashira couplings, the two organic fragments on the palladium center couple and are expelled as the final product. This reductive elimination step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

    • In the Heck reaction, a β-hydride elimination from the newly formed alkyl-palladium intermediate forms the product alkene and a hydrido-palladium complex. A subsequent deprotonation by a base regenerates the Pd(0) catalyst.

The efficiency of this cycle is profoundly influenced by the choice of ligands, base, and solvent, which modulate the stability and reactivity of the palladium intermediates.

General_Pd_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetalation Transmetalation / Migratory Insertion PdII_Aryl->Transmetalation PdII_Coupling Ar-Pd(II)L_n-R Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product Ar-R RedElim->Product Product Formed ArBr Ar-Br ArBr->OxAdd Aryl Halide NuM R-M or Alkene NuM->Transmetalation Nucleophile

Caption: General Palladium-Catalyzed Cross-Coupling Cycle.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds by coupling aryl halides with organoboron reagents. It is renowned for its mild conditions, low toxicity of boron byproducts, and exceptional tolerance of functional groups, making it a workhorse in pharmaceutical synthesis.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: A combination of a palladium precursor (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often used. These ligands promote the formation of monoligated Pd(0) species, which are highly active in the oxidative addition of aryl bromides and facilitate the final reductive elimination step. Pre-formed catalysts like Pd(dppf)Cl₂ are also highly effective.

  • Base: A base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic "ate" complex. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact yield, especially with sensitive substrates.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typical. Water is crucial for dissolving the inorganic base and facilitating the formation of the boronate species. Solvents must be degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Quantitative Data Summary: Suzuki-Miyaura Coupling
Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Phenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100>95
4-Methoxyphenylboronic AcidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O9085-95
3-Pyridylboronic AcidPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME/H₂O8580-90
N-Boc-pyrazole-4-boronic acid pinacol esterXPhos Pd G3 (1.5)-K₃PO₄ (2.0)THF/H₂O80>90

Yields are representative based on analogous systems and may vary.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk flask or sealed vial, magnetic stirrer, condenser

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base under a counterflow of inert gas.

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Add the palladium catalyst to the flask under the inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The mixture should be a suspension.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 90 °C) for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Section 2: Heck Coupling

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful method for C(sp²)-C(sp²) bond formation. This reaction is particularly useful for synthesizing styrene derivatives from this compound.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: While ligandless conditions using Pd(OAc)₂ can be effective, phosphine ligands are often added to stabilize the catalyst and improve yields, especially with less reactive aryl bromides. N-heterocyclic carbene (NHC) ligands are also highly effective due to their thermal stability.

  • Base: A base, typically an amine like triethylamine (Et₃N) or a weaker inorganic base like K₂CO₃, is required to neutralize the HBr generated during the catalytic cycle, which regenerates the Pd(0) catalyst.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used as they can dissolve the reactants and stabilize the charged intermediates in the catalytic cycle.

Quantitative Data Summary: Heck Coupling
AlkenePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
StyrenePd(OAc)₂ (2)-K₂CO₃ (2.0)DMF/H₂O8085-95
n-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.5)Acetonitrile100>90
AcrylonitrilePdCl₂(PPh₃)₂ (3)-NaOAc (2.0)DMF11080-90

Yields are representative based on analogous systems and may vary.

Detailed Protocol: Heck Coupling

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Optional Ligand (e.g., P(o-tol)₃, 2-10 mol%)

  • Base (e.g., Et₃N, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or acetonitrile)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk tube or sealed vial, combine this compound, the palladium catalyst, and any solid ligand under an inert atmosphere.

  • Reagent Addition: Add the degassed solvent, the alkene, and the base via syringe.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir for 6-24 hours.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with a large volume of water to precipitate the product or dilute with an organic solvent like ethyl acetate for extraction.

  • Extraction: If extracting, wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove the amine base, then with water and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the product using flash chromatography.

Section 3: Sonogashira Coupling

The Sonogashira coupling is the most reliable method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. It typically employs a dual catalyst system of palladium and a copper(I) salt.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle. A copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. This cooperative catalysis allows the reaction to proceed under mild conditions.

  • Base: An amine base, such as triethylamine or diisopropylamine, is crucial. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.

  • Solvent: Anhydrous THF or toluene are common solvents that effectively dissolve the organic substrates and catalyst complexes.

Quantitative Data Summary: Sonogashira Coupling
AlkynePalladium Catalyst (mol%)Co-Catalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2.0)THFRT to 50>95
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NH (2.0)Toluene6085-95
1-HexynePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃N (3.0)DMFRT>90

Yields are representative based on analogous systems and may vary.

Detailed Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., Et₃N, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF), followed by the amine base and the terminal alkyne via syringe.

  • Reaction: Stir the mixture at room temperature or warm gently (e.g., 40-60 °C) if necessary. The reaction is often rapid and can be complete in 1-6 hours.

  • Monitoring: Monitor by TLC for the disappearance of the aryl bromide.

  • Work-up: Once complete, dilute the reaction with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts), water, and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude material by flash column chromatography.

Visualization of Key Processes

Catalytic_Cycles cluster_0 Suzuki-Miyaura Cycle cluster_1 Heck Cycle cluster_2 Sonogashira Cycle A1 Pd(0)L₂ B1 Ar-Pd(II)L₂-Br A1->B1 Ox. Add. (Ar-Br) C1 Ar-Pd(II)L₂-R B1->C1 Transmetalation (RB(OH)₂ + Base) C1->A1 Red. Elim. (Ar-R) A2 Pd(0)L₂ B2 Ar-Pd(II)L₂-Br A2->B2 Ox. Add. (Ar-Br) C2 Insertion Complex B2->C2 Alkene Insertion D2 HPd(II)L₂-Br C2->D2 β-H Elim. (Product) D2->A2 Base A3 Pd(0)L₂ B3 Ar-Pd(II)L₂-Br A3->B3 Ox. Add. (Ar-Br) C3 Ar-Pd(II)L₂-C≡CR B3->C3 Transmetalation (Cu-C≡CR) C3->A3 Red. Elim. (Ar-C≡CR)

Caption: Catalytic Cycles for Key Cross-Coupling Reactions.

Experimental_Workflow Setup 1. Reaction Setup (Flask, Reagents, Inert Gas) Reaction 2. Reaction (Solvent, Heat, Stir) Setup->Reaction Monitor 3. Monitoring (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Work-up (Quench, Extract, Wash) Monitor->Workup Complete Purify 5. Purification (Column Chromatography) Workup->Purify Analysis 6. Analysis (NMR, MS) Purify->Analysis

Caption: General Experimental Workflow for Cross-Coupling.

Application Notes and Protocols for the Heck Coupling of 4-Bromo-2-(N-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Heck Coupling in Modern Synthesis

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1][2][3] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2][4] The reaction's broad functional group tolerance and stereospecificity make it a highly versatile tool for synthetic chemists.[3][5]

This application note provides a comprehensive guide to the Heck coupling of a unique and functionally rich substrate: 4-Bromo-2-(N-morpholino)-benzaldehyde. This molecule presents an interesting case study due to the presence of both a strongly electron-donating morpholino group and a moderately electron-withdrawing benzaldehyde group on the aromatic ring. Understanding the interplay of these substituents is crucial for the successful implementation and optimization of the Heck coupling. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into potential challenges and troubleshooting strategies.

Substrate Analysis: Electronic and Steric Considerations for this compound

The reactivity of the aryl bromide in a Heck coupling is profoundly influenced by the electronic and steric environment of the C-Br bond. In our substrate, this compound, we have two key functional groups ortho and para to the bromine atom.

  • 2-(N-morpholino) group: The nitrogen atom of the morpholino group possesses a lone pair of electrons that can be delocalized into the aromatic ring through resonance. This makes the morpholino group a strong electron-donating group, increasing the electron density of the phenyl ring. This increased electron density can make the oxidative addition of palladium into the C-Br bond, the rate-determining step for many aryl bromides, more challenging.[6]

  • 4-Benzaldehyde group: The aldehyde functionality is an electron-withdrawing group due to the electronegativity of the oxygen atom and its ability to participate in resonance, pulling electron density from the ring. This effect counteracts the electron-donating nature of the morpholino group to some extent.

The net electronic effect on the C-Br bond will be a balance of these opposing influences. However, the strong donating ability of the ortho-morpholino group is likely to be a dominant factor. Additionally, the ortho-morpholino group introduces steric hindrance around the reaction center, which can also slow down the rate of oxidative addition. Careful selection of the catalyst system, particularly the ligand, will be critical to overcome these challenges.

The Heck Coupling Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][2][6] Understanding this cycle is fundamental to rationalizing the choice of reagents and reaction conditions.

Heck_Mechanism cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Aryl-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord Alkene PiComplex π-Alkene Complex Coord->PiComplex MigIns Migratory Insertion PiComplex->MigIns AlkylPdII Alkyl-Pd(II)-X(L)₂ MigIns->AlkylPdII BetaElim β-Hydride Elimination AlkylPdII->BetaElim HydridoPdII Hydrido-Pd(II)-X(L)₂ (Product Complex) BetaElim->HydridoPdII RedElim Reductive Elimination HydridoPdII->RedElim Base RedElim->Pd0 - HBX caption Figure 1. Simplified catalytic cycle of the Mizoroki-Heck reaction.

Caption: Figure 1. Simplified catalytic cycle of the Mizoroki-Heck reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex. This is often the rate-limiting step.[6]

  • Alkene Coordination and Migratory Insertion: The alkene coupling partner coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond.[1][3]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent (beta) to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a hydrido-palladium(II) complex. This step is also a syn-elimination and typically favors the formation of the more thermodynamically stable E-isomer.[2][6]

  • Reductive Elimination and Catalyst Regeneration: The base present in the reaction mixture facilitates the reductive elimination of H-X from the hydrido-palladium(II) complex, regenerating the active Pd(0) catalyst and completing the cycle.[6]

Experimental Protocol: Heck Coupling of this compound with Ethyl Acrylate

This protocol provides a starting point for the Heck coupling of this compound with ethyl acrylate, a common and reactive alkene partner. Optimization of reaction parameters may be necessary to achieve the desired yield and purity.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Equivalents
This compound883522-52-9 (isomer)270.121.01.0
Ethyl Acrylate140-88-5100.121.51.5
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.020.02
Tri(o-tolyl)phosphine (P(o-tolyl)₃)6163-58-2304.370.040.04
Triethylamine (Et₃N)121-44-8101.192.02.0
N,N-Dimethylformamide (DMF), anhydrous68-12-273.095 mL-

Reaction Setup and Procedure

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add this compound, Pd(OAc)₂, and P(o-tolyl)₃ to a dry Schlenk flask. B 2. Evacuate and backfill the flask with Argon (3x). A->B C 3. Add anhydrous DMF, Et₃N, and ethyl acrylate via syringe. B->C D 4. Heat the reaction mixture to 100 °C with stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool to room temperature and filter through Celite. E->F G 7. Dilute with ethyl acetate and wash with water and brine. F->G H 8. Dry the organic layer, concentrate, and purify by column chromatography. G->H caption Figure 2. Experimental workflow for the Heck coupling reaction.

Caption: Figure 2. Experimental workflow for the Heck coupling reaction.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere. The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.[7]

  • Reagent Addition: Through the septum, add anhydrous N,N-dimethylformamide (5 mL), triethylamine (2.0 mmol, 2.0 equiv.), and ethyl acrylate (1.5 mmol, 1.5 equiv.) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.[3][5]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, (E)-ethyl 3-(2-(N-morpholino)-4-formylphenyl)acrylate.

Rationale for Experimental Choices

  • Catalyst System: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[3][7] Tri(o-tolyl)phosphine is a bulky, electron-rich phosphine ligand. The steric bulk can promote the reductive elimination step and may help to overcome the steric hindrance from the ortho-morpholino group. Electron-rich ligands can also facilitate the oxidative addition to electron-rich aryl bromides.[8]

  • Base: Triethylamine is a common organic base used in Heck reactions to neutralize the HBr generated during the catalytic cycle.[1] Other inorganic bases like potassium carbonate can also be effective.[1]

  • Solvent: Anhydrous DMF is a polar aprotic solvent that is excellent for dissolving the reactants and stabilizing the charged intermediates in the catalytic cycle.[7]

  • Temperature: Heck reactions often require elevated temperatures to proceed at a reasonable rate, typically in the range of 80-140 °C.[9][10]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst.[7] 2. Steric hindrance and electron-rich nature of the substrate. 3. Insufficient temperature.1. Use a pre-activated Pd(0) source like Pd(PPh₃)₄. Ensure rigorous exclusion of oxygen. 2. Screen other bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[8][10] 3. Increase the reaction temperature in increments of 10 °C.
Side Product Formation 1. Homocoupling of the aryl bromide.[7] 2. Reduction of the aryl bromide.[7] 3. Isomerization of the alkene product.1. Lower the reaction temperature or use a different ligand. 2. Ensure the reaction is truly anaerobic. 3. The Heck reaction is generally stereoselective for the trans-isomer. If cis-isomer is observed, re-evaluate the catalyst system.
Catalyst Decomposition 1. High reaction temperatures. 2. Presence of oxygen.[7]1. Lower the reaction temperature if possible, or use a more thermally stable ligand/catalyst system. 2. Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of inert gas.

Conclusion

The Heck coupling of this compound provides a powerful route to highly functionalized stilbene derivatives that can serve as valuable building blocks in drug discovery and materials science. While the electronic and steric properties of this particular substrate present unique challenges, a systematic approach to reaction optimization, guided by a solid understanding of the reaction mechanism, can lead to successful outcomes. The protocol and troubleshooting guide provided herein serve as a robust starting point for researchers and scientists working with this and structurally related molecules.

References

Application Notes and Protocols for the Use of 4-Bromo-2-(N-morpholino)-benzaldehyde in Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic design of molecular libraries is paramount to the efficient discovery of novel therapeutic agents. The selection of versatile and strategically functionalized building blocks is a critical determinant of the quality and diversity of these libraries. 4-Bromo-2-(N-morpholino)-benzaldehyde emerges as a building block of significant interest, embodying a confluence of desirable features for drug development professionals.

The morpholine moiety is widely recognized as a "privileged structure" in medicinal chemistry. Its incorporation into drug candidates often confers advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2] The weak basicity of the morpholine nitrogen can facilitate favorable interactions with biological targets and enhance cell permeability.[3]

This application note provides a comprehensive guide for researchers and scientists on the utilization of this compound in the synthesis of diverse compound libraries. We will explore its application in several cornerstone reactions of modern synthetic chemistry, including Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and reductive amination. Furthermore, we will detail a strategic approach to the synthesis of quinazoline scaffolds, a class of heterocyclic compounds with a broad spectrum of pharmacological activities.[2][4]

Core Synthetic Strategies and Library Diversification

The strategic positioning of the bromo, morpholino, and aldehyde functionalities on the benzaldehyde scaffold allows for a multi-pronged approach to library synthesis. The aldehyde serves as a versatile handle for modifications such as reductive amination or as a key component in heterocycle formation. The aryl bromide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C-C bonds, particularly for the synthesis of biaryl structures which are prevalent in many marketed drugs. In the context of this compound, this reaction allows for the introduction of a diverse range of aryl and heteroaryl groups at the 4-position, significantly expanding the chemical space of the resulting library.

Causality of Experimental Choices:
  • Catalyst Selection: Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. The choice of ligand (e.g., triphenylphosphine, dppf) is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[4]

  • Base: A base, typically an aqueous solution of sodium or potassium carbonate, is essential for the transmetalation step of the catalytic cycle.

  • Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic and inorganic reagents.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Reagent/ParameterAmountMolar Equiv.
This compound270 mg1.0
Phenylboronic Acid146 mg1.2
Pd(PPh₃)₄58 mg0.05
2 M Aqueous Na₂CO₃1.0 mL2.0
Toluene5 mL-

Step-by-Step Methodology:

  • To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add toluene (5 mL) and the 2 M aqueous Na₂CO₃ solution (1.0 mL).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow Start 4-Bromo-2-(N-morpholino)- benzaldehyde + Arylboronic Acid Reagents Pd Catalyst Base Solvent Start->Reagents Add Reaction Heating (e.g., 90°C) Reagents->Reaction Initiate Workup Extraction & Washing Reaction->Workup After completion Purification Column Chromatography Workup->Purification Product 4-Aryl-2-(N-morpholino)- benzaldehyde Library Purification->Product

Caption: Suzuki-Miyaura coupling workflow for library synthesis.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is invaluable for introducing linear, rigid alkynyl linkers into a molecule, which can be further functionalized or used to probe interactions with biological targets.

Causality of Experimental Choices:
  • Dual Catalysis: The reaction is typically catalyzed by a palladium complex in synergy with a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which enhances the rate of transmetalation.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous, degassed solvents like THF or DMF are used to prevent side reactions and maintain a homogeneous reaction mixture.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Reagent/ParameterAmountMolar Equiv.
This compound270 mg1.0
Phenylacetylene122 mg1.2
PdCl₂(PPh₃)₂35 mg0.05
Copper(I) Iodide (CuI)10 mg0.05
Triethylamine (Et₃N)0.42 mL3.0
Anhydrous THF10 mL-

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.05 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Add phenylacetylene (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C if the reaction is sluggish. Monitor progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Diagram: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L₂) Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-C≡CR'(L₂) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination (Ar-C≡CR') CuX Cu(I)X CuAcetylide Cu(I)-C≡CR' CuX->CuAcetylide with R'C≡CH + Base CuAcetylide->OxAdd to Pd(II) complex

Caption: Simplified catalytic cycles in Sonogashira coupling.

Buchwald-Hartwig Amination: Direct Introduction of Nitrogen Nucleophiles

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] This reaction allows for the direct coupling of an aryl halide with a wide variety of primary and secondary amines, providing a straightforward route to a diverse library of aniline derivatives.

Causality of Experimental Choices:
  • Catalyst and Ligand: The choice of palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical for achieving high reactivity and broad substrate scope.[8] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to ensure the stability of the catalyst and reagents.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Reagent/ParameterAmountMolar Equiv.
This compound270 mg1.0
Morpholine105 mg1.2
Pd₂(dba)₃18 mg0.02
XPhos38 mg0.08
Sodium tert-butoxide (NaOtBu)135 mg1.4
Anhydrous Toluene10 mL-

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL) and stir for 10 minutes.

  • Add this compound (1.0 mmol) and morpholine (1.2 mmol).

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Reductive Amination: Derivatization of the Aldehyde

Reductive amination is a highly reliable and versatile method for the formation of C-N bonds by converting a carbonyl group into an amine.[9][10] The aldehyde functionality of this compound can be readily derivatized with a vast library of primary and secondary amines to generate a diverse set of benzylamine derivatives.

Causality of Experimental Choices:
  • Reducing Agent: A mild reducing agent such as sodium triacetoxyborohydride (STAB) is often preferred as it is selective for the reduction of the in situ formed iminium ion over the starting aldehyde. This allows for a one-pot procedure.

  • Solvent: A non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used. A small amount of acetic acid can be added to catalyze iminium ion formation.

Protocol: Reductive Amination of this compound with Benzylamine
Reagent/ParameterAmountMolar Equiv.
This compound270 mg1.0
Benzylamine129 mg1.2
Sodium triacetoxyborohydride (STAB)318 mg1.5
Dichloromethane (DCM)10 mL-
Acetic Acid1 dropcatalytic

Step-by-Step Methodology:

  • To a round-bottom flask, dissolve this compound (1.0 mmol) in DCM (10 mL).

  • Add benzylamine (1.2 mmol) and a drop of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

  • Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Diagram: Reductive Amination Logical Flow

Reductive_Amination_Flow Start 4-Bromo-2-(N-morpholino)- benzaldehyde Imine_Formation Iminium Ion Formation (Acid Catalyst) Start->Imine_Formation Amine Primary or Secondary Amine Library Amine->Imine_Formation Reduction Selective Reduction (e.g., STAB) Imine_Formation->Reduction Product Diverse Benzylamine Library Reduction->Product

Caption: Logical flow of a one-pot reductive amination.

Synthesis of Quinazoline Scaffolds: A Gateway to Bioactive Heterocycles

Quinazolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[11] this compound can serve as a key precursor for the synthesis of 2,4-disubstituted quinazoline libraries. A common strategy involves the initial conversion of the ortho-morpholino group to an amino group, followed by condensation with an appropriate nitrogen source and subsequent cyclization. A more direct approach, however, involves a Buchwald-Hartwig amination to introduce a primary amine at the 2-position, followed by a one-pot reaction with an aldehyde to form the quinazoline ring.

Protocol: Two-Step Synthesis of a 7-Bromo-2-aryl-quinazoline Library

Step 1: Buchwald-Hartwig Amination with Ammonia Equivalent

This step would utilize a protected ammonia equivalent, such as benzophenone imine, followed by hydrolysis to yield the 2-amino-4-bromobenzaldehyde intermediate.

Step 2: Condensation and Cyclization to form the Quinazoline

Reagent/ParameterAmountMolar Equiv.
2-Amino-4-bromobenzaldehyde(from Step 1)1.0
Aryl Aldehyde(diverse library)1.1
Ammonium Acetate (NH₄OAc)-large excess
Ethanol10 mL-
Iodine (I₂)-catalytic

Step-by-Step Methodology:

  • To a solution of 2-amino-4-bromobenzaldehyde (1.0 mmol) in ethanol (10 mL), add the desired aryl aldehyde (1.1 mmol) and a catalytic amount of iodine.

  • Add a large excess of ammonium acetate.

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC or LC-MS.[1]

  • Cool the reaction to room temperature and pour into ice water.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from ethanol or purify by column chromatography to obtain the desired 7-bromo-2-aryl-quinazoline.

This 7-bromo-quinazoline can then be further diversified using the cross-coupling reactions described previously.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of diverse chemical libraries for drug discovery. Its strategically placed functional groups allow for a multitude of synthetic transformations, including palladium-catalyzed cross-coupling reactions and reductive aminations. The ability to readily access biaryl, alkynyl, and amino-substituted derivatives, as well as privileged heterocyclic scaffolds like quinazolines, makes this compound an excellent starting point for generating novel molecular entities with the potential for a wide range of biological activities. The protocols outlined in this application note provide a solid foundation for researchers to explore the full potential of this promising building block in their drug discovery endeavors.

References

Synthesis of Heterocyclic Compounds from 4-Bromo-2-(N-morpholino)-benzaldehyde: A Detailed Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Bromo-2-(N-morpholino)-benzaldehyde in Heterocyclic Chemistry

In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. The strategic selection of starting materials is paramount to the efficient construction of molecular complexity and the exploration of new chemical space. This compound emerges as a particularly valuable building block, offering a unique combination of functionalities that can be exploited for the synthesis of a diverse array of heterocyclic scaffolds.

The presence of the ortho-amino-benzaldehyde moiety, in the form of the morpholine substituent, provides a classical entry point for the construction of fused nitrogen-containing heterocycles such as quinolines and quinazolines. The morpholine group, a common pharmacophore, not only directs the cyclization reactions but can also impart favorable pharmacokinetic properties to the final compounds.[1] Furthermore, the bromine atom at the 4-position serves as a versatile synthetic handle, enabling post-cyclization modifications through a variety of palladium-catalyzed cross-coupling reactions. This dual functionality allows for the rapid generation of compound libraries with diverse substitution patterns, a crucial aspect of structure-activity relationship (SAR) studies in medicinal chemistry.

This technical guide provides a comprehensive overview of the synthetic utility of this compound. We will delve into detailed, field-proven protocols for the synthesis of key heterocyclic systems and explore the subsequent functionalization of these scaffolds. The causality behind experimental choices, from reagent selection to reaction conditions, will be elucidated to provide researchers with a robust and logical framework for their synthetic endeavors.

I. Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classical and highly effective method for the construction of the quinoline scaffold, a privileged structure in medicinal chemistry. The reaction involves the condensation of a 2-aminobenzaldehyde with a compound containing an α-methylene group, typically a ketone, followed by an intramolecular cyclization and dehydration.[2][3] The electron-donating nature of the morpholino group at the 2-position of the starting benzaldehyde is expected to enhance the nucleophilicity of the amino group, facilitating the initial condensation step.

Protocol 1: Synthesis of 6-Bromo-8-morpholino-2-methylquinoline

This protocol details the synthesis of a 6-bromo-8-morpholinoquinoline derivative using acetone as the α-methylene-containing reactant.

Reaction Scheme:

G reactant1 This compound product 6-Bromo-8-morpholino-2-methylquinoline reactant1->product reactant2 Acetone reactant2->product catalyst Base (e.g., KOH) catalyst->product

A schematic for the Friedländer synthesis.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
This compound883522-52-9270.121.0 g
Acetone67-64-158.0810 mL
Potassium Hydroxide (KOH)1310-58-356.110.2 g
Ethanol64-17-546.0720 mL
Ethyl Acetate141-78-688.1150 mL
BrineN/AN/A20 mL
Anhydrous Sodium Sulfate7757-82-6142.045 g

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 g of this compound in 20 mL of ethanol.

  • Reagent Addition: To the stirred solution, add 10 mL of acetone followed by 0.2 g of potassium hydroxide.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 30 mL of deionized water and extract with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 6-Bromo-8-morpholino-2-methylquinoline.

Causality and Experimental Insights:

  • Choice of Base: Potassium hydroxide is a strong base that effectively catalyzes the initial aldol condensation between the benzaldehyde and acetone.[4] The concentration of the base should be catalytic, as excessive base can lead to side reactions.

  • Solvent: Ethanol is a suitable solvent as it dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

  • Reaction Monitoring: TLC is crucial to determine the endpoint of the reaction and prevent the formation of byproducts due to prolonged heating.

  • Purification: Column chromatography is essential to remove unreacted starting materials and any side products, ensuring the isolation of the pure quinoline derivative.

II. Synthesis of Quinazolines

Quinazolines are another important class of nitrogen-containing heterocycles with a wide range of biological activities.[5][6] They can be synthesized from 2-aminobenzaldehydes through condensation with a nitrogen source, such as an amine or an amide, followed by cyclization and oxidation.

Protocol 2: Synthesis of 7-Bromo-5-morpholino-2-phenylquinazoline

This protocol describes a plausible synthesis of a 7-bromo-5-morpholinoquinazoline derivative using benzamidine hydrochloride as the nitrogen source, followed by an oxidative cyclization.

Reaction Scheme:

G reactant1 This compound product 7-Bromo-5-morpholino-2-phenylquinazoline reactant1->product reactant2 Benzamidine HCl reactant2->product reagent1 Base (e.g., K2CO3) reagent1->product reagent2 Oxidant (e.g., DDQ) reagent2->product

A schematic for quinazoline synthesis.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
This compound883522-52-9270.121.0 g
Benzamidine Hydrochloride1670-14-0156.610.6 g
Potassium Carbonate (K₂CO₃)584-08-7138.211.0 g
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)84-58-2227.010.9 g
N,N-Dimethylformamide (DMF)68-12-273.0915 mL
Dichloromethane (DCM)75-09-284.9350 mL
Saturated Sodium Bicarbonate SolutionN/AN/A30 mL
Anhydrous Magnesium Sulfate7487-88-9120.375 g

Experimental Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 1.0 g of this compound, 0.6 g of benzamidine hydrochloride, and 1.0 g of potassium carbonate in 15 mL of DMF.

  • Initial Condensation: Stir the mixture at room temperature for 30 minutes.

  • Oxidative Cyclization: Add 0.9 g of DDQ to the reaction mixture. Heat the mixture to 80°C and stir for 8-12 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 6:4).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 50 mL of ice-water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 7-Bromo-5-morpholino-2-phenylquinazoline.

Causality and Experimental Insights:

  • Choice of Nitrogen Source: Benzamidine hydrochloride provides both the nitrogen atoms required for the quinazoline ring and the phenyl substituent at the 2-position.

  • Base: Potassium carbonate is used to neutralize the hydrochloride salt of benzamidine and to facilitate the condensation reaction.

  • Oxidant: DDQ is a powerful oxidizing agent that promotes the final aromatization step to form the stable quinazoline ring system.

  • Solvent: DMF is a polar aprotic solvent that is suitable for this type of condensation and oxidation reaction, as it can dissolve the reactants and withstand the reaction temperature.

III. Post-Cyclization Functionalization via Palladium Catalysis

The bromine atom on the synthesized quinoline and quinazoline scaffolds is a key feature that allows for further molecular diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.[7][8][9]

A. Suzuki Coupling for Arylation

The Suzuki coupling reaction is a versatile method for the formation of biaryl compounds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[10]

Workflow for Suzuki Coupling:

G start Bromo-substituted Heterocycle (e.g., 6-Bromo-8-morpholinoquinoline) product Aryl-substituted Heterocycle start->product Suzuki Coupling reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) reagents->product

General workflow for Suzuki coupling.

Protocol 3: Synthesis of 6-Phenyl-8-morpholinoquinoline

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
6-Bromo-8-morpholinoquinolineN/A(Calculated)0.5 g
Phenylboronic Acid98-80-6121.930.25 g
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.5620 mg (3 mol%)
Sodium Carbonate (Na₂CO₃)497-19-8105.990.4 g
Toluene108-88-392.1410 mL
Ethanol64-17-546.072 mL
Water7732-18-518.022 mL

Experimental Protocol:

  • Reaction Setup: To a Schlenk tube, add 0.5 g of 6-Bromo-8-morpholinoquinoline, 0.25 g of phenylboronic acid, 20 mg of tetrakis(triphenylphosphine)palladium(0), and 0.4 g of sodium carbonate.

  • Solvent Addition: Add 10 mL of toluene, 2 mL of ethanol, and 2 mL of water.

  • Degassing: Degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Heat the reaction mixture to 90°C and stir for 12 hours under an argon atmosphere.

  • Work-up and Purification: Follow a standard aqueous work-up, extraction with an organic solvent, drying, and purification by column chromatography as described in the previous protocols.

B. Sonogashira Coupling for Alkynylation

The Sonogashira coupling allows for the introduction of an alkyne moiety onto the heterocyclic core, which can be a valuable precursor for further transformations.[11][12]

Workflow for Sonogashira Coupling:

G start Bromo-substituted Heterocycle product Alkynyl-substituted Heterocycle start->product Sonogashira Coupling reagents Terminal Alkyne Pd Catalyst (e.g., Pd(PPh3)2Cl2) Cu(I) salt (e.g., CuI) Base (e.g., Et3N) reagents->product

General workflow for Sonogashira coupling.

Protocol 4: Synthesis of 6-(Phenylethynyl)-8-morpholinoquinoline

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
6-Bromo-8-morpholinoquinolineN/A(Calculated)0.5 g
Phenylacetylene536-74-3102.130.2 mL
Bis(triphenylphosphine)palladium(II) dichloride13965-03-2701.9015 mg (3 mol%)
Copper(I) Iodide (CuI)7681-65-4190.455 mg (3 mol%)
Triethylamine (Et₃N)121-44-8101.195 mL
Tetrahydrofuran (THF), anhydrous109-99-972.1110 mL

Experimental Protocol:

  • Reaction Setup: In a dry Schlenk tube under an argon atmosphere, dissolve 0.5 g of 6-Bromo-8-morpholinoquinoline in 10 mL of anhydrous THF and 5 mL of triethylamine.

  • Catalyst Addition: Add 15 mg of bis(triphenylphosphine)palladium(II) dichloride and 5 mg of copper(I) iodide to the solution.

  • Reagent Addition: Add 0.2 mL of phenylacetylene via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 8 hours.

  • Work-up and Purification: After the reaction, filter the mixture through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate. Purify the residue by column chromatography.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of amino groups.[13][14]

Workflow for Buchwald-Hartwig Amination:

G start Bromo-substituted Heterocycle product Amino-substituted Heterocycle start->product Buchwald-Hartwig Amination reagents Amine Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) reagents->product

References

The Versatile Scaffold: Unlocking the Therapeutic Potential of 4-Bromo-2-(N-morpholino)-benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

The 4-bromo-2-(N-morpholino)-benzaldehyde core represents a promising and highly versatile scaffold in modern medicinal chemistry. Its unique combination of a reactive aldehyde, a strategically positioned bromine atom, and a privileged morpholine moiety provides a rich platform for the development of novel therapeutic agents targeting a range of diseases, from cancer to inflammatory disorders. This guide offers a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for the exploration of this compound derivatives, providing researchers with the foundational knowledge to innovate in this exciting area of drug discovery.

The morpholine ring is a well-established pharmacophore, frequently incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties.[1] Its presence can enhance aqueous solubility, metabolic stability, and bioavailability. The benzaldehyde functional group serves as a versatile chemical handle for a multitude of synthetic transformations, allowing for the construction of diverse compound libraries. Furthermore, the bromine atom offers a valuable site for cross-coupling reactions, enabling the introduction of a wide array of substituents to probe structure-activity relationships (SAR).

I. Synthesis of the Core Scaffold and Key Derivatives

The journey into the medicinal chemistry applications of this scaffold begins with its synthesis and subsequent derivatization. The this compound core can be synthesized through nucleophilic aromatic substitution of a suitable starting material, such as 2,4-dibromobenzaldehyde, with morpholine.

Protocol 1: Synthesis of this compound

Rationale: This protocol outlines a standard nucleophilic aromatic substitution reaction. The use of a palladium catalyst and a suitable base facilitates the coupling of morpholine to the aromatic ring.

Materials:

  • 2,4-dibromobenzaldehyde

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add 2,4-dibromobenzaldehyde (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene, followed by morpholine (1.2 eq) and NaOtBu (1.4 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired this compound.

Synthetic Diversification Strategies

The true potential of the this compound scaffold lies in its capacity for diversification. The aldehyde and bromo functionalities serve as key anchor points for building molecular complexity.

dot

Caption: Synthetic diversification pathways for the this compound scaffold.

II. Medicinal Chemistry Applications and Biological Evaluation

Derivatives of the this compound scaffold are poised to be investigated for a variety of therapeutic applications, with a primary focus on oncology and inflammatory diseases. The morpholine moiety is a common feature in many kinase inhibitors, and the ability to introduce diverse substituents via the bromo and aldehyde groups allows for fine-tuning of target specificity and potency.

A. Kinase Inhibitors for Oncology

Rationale: Many small molecule kinase inhibitors feature a morpholine ring, which can form crucial hydrogen bonds in the ATP-binding pocket of kinases.[2][3] The this compound scaffold can be elaborated to target kinases such as PI3K, mTOR, and others implicated in cancer progression.[4][5]

dot

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Derivative 4-Bromo-2-(N-morpholino)- benzaldehyde Derivative Derivative->PI3K Inhibits Derivative->mTORC1 Inhibits

Caption: Postulated mechanism of action for derivatives as PI3K/mTOR inhibitors.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic TR-FRET)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust and sensitive methods for quantifying kinase activity and inhibition. This protocol provides a general framework that can be adapted for specific kinases.

Materials:

  • Kinase of interest (e.g., PI3Kα)

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume black plates

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of the test compounds (derivatives of this compound) in DMSO.

  • In a 384-well plate, add 2 µL of the compound dilutions.

  • Add 4 µL of the kinase solution in assay buffer.

  • Add 4 µL of the biotinylated substrate peptide and ATP solution in assay buffer to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of the detection mix containing the europium-labeled antibody and APC-labeled streptavidin in detection buffer.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 620 nm.

  • Calculate the TR-FRET ratio and determine the IC₅₀ values for each compound.

B. Anticancer Agents

Rationale: Compounds containing the morpholine moiety have demonstrated broad anticancer activity.[1] The derivatives of this compound can be evaluated for their cytotoxic effects on various cancer cell lines.

Protocol 3: MTT Assay for Cell Viability

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell line of interest (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.

Potential Application Derivative Type Postulated Mechanism of Action
Anticancer (Kinase Inhibition) Suzuki coupling products (bi-aryl derivatives)Inhibition of key signaling kinases like PI3K, AKT, mTOR.[4][5]
Anticancer (Cytotoxicity) Reductive amination products (substituted amines)Induction of apoptosis, cell cycle arrest.[6]
Anti-inflammatory Buchwald-Hartwig amination products (di-aminoaryl derivatives)Modulation of inflammatory pathways, potentially through kinase inhibition.[1]
Antimicrobial Schiff base derivatives from the aldehydeDisruption of microbial cell wall synthesis or other essential processes.[7]

III. Conclusion and Future Directions

The this compound scaffold is a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability allows for the creation of large and diverse chemical libraries. The protocols and applications outlined in this guide provide a solid framework for researchers to explore the full potential of these derivatives. Future work should focus on optimizing the synthesis of these compounds, expanding the scope of their biological evaluation, and elucidating their precise mechanisms of action. Structure-activity relationship studies will be crucial in identifying potent and selective drug candidates for further preclinical and clinical development.

References

Application Notes and Protocols for 4-Bromo-2-(N-morpholino)-benzaldehyde as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the Morpholine-Benzaldehyde Scaffold in Drug Discovery

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological properties such as aqueous solubility, metabolic stability, and target binding affinity. When integrated into a benzaldehyde framework, specifically as 4-Bromo-2-(N-morpholino)-benzaldehyde, it presents a versatile intermediate for the synthesis of a diverse array of complex molecules. The strategic placement of the bromine atom, the nucleophilic morpholine ring, and the reactive aldehyde group provides three orthogonal points for chemical modification, making this intermediate particularly valuable in the construction of kinase inhibitors and other targeted therapeutics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below.

PropertyValueReference
CAS Number 883522-52-9[1][2]
Molecular Formula C₁₁H₁₂BrNO₂[1]
Molecular Weight 270.12 g/mol [1]
Appearance White to off-white solid (predicted)[3]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell), P302+P352 (IF ON SKIN: wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[3]

Proposed Synthesis Protocol: Nucleophilic Aromatic Substitution

Reaction Principle

The synthesis involves the displacement of a fluoride atom from a suitable precursor, 2-fluoro-4-bromobenzaldehyde, by morpholine. The electron-withdrawing effect of the aldehyde group activates the aromatic ring towards nucleophilic attack, facilitating the substitution reaction.

Experimental Workflow Diagram

G cluster_0 Synthesis of this compound reagents Reactants: - 2-Fluoro-4-bromobenzaldehyde - Morpholine - K₂CO₃ (Base) - DMF (Solvent) reaction Reaction: - Stir at 100-120 °C - Monitor by TLC/LC-MS reagents->reaction Heat workup Work-up: - Cool to room temperature - Pour into ice-water - Filter the precipitate reaction->workup Completion purification Purification: - Wash with cold water - Recrystallize from Ethanol/Water workup->purification product Product: This compound purification->product G cluster_1 Hypothetical Kinase Inhibitor Synthesis start 4-Bromo-2-(N-morpholino)- benzaldehyde step1 Condensation with an active methylene compound start->step1 intermediate1 Heterocyclic Intermediate A step1->intermediate1 step2 Suzuki-Miyaura Coupling with a boronic acid intermediate1->step2 product Final Kinase Inhibitor step2->product

References

reactions involving the aldehyde group of 4-Bromo-2-(N-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of the Aldehyde Moiety in 4-Bromo-2-(N-morpholino)-benzaldehyde

Introduction: Understanding the Reactivity Profile

This compound is a substituted aromatic aldehyde whose reactivity is governed by a delicate interplay of electronic and steric effects.

  • Electronic Effects: The nitrogen atom of the ortho-morpholino group donates electron density into the benzene ring via resonance, making the ring electron-rich. This effect extends to the aldehyde's carbonyl carbon, rendering it less electrophilic compared to unsubstituted benzaldehyde. Consequently, reactions involving nucleophilic attack may require slightly more forcing conditions or tailored catalysts. Conversely, the para-bromo substituent exerts an electron-withdrawing inductive effect.

  • Steric Hindrance: The bulky morpholino group at the ortho position sterically shields the aldehyde, hindering the approach of large nucleophiles. This can influence reaction rates and, in some cases, the stereochemical outcome of certain reactions.

These characteristics necessitate careful consideration when designing synthetic routes, as standard protocols may require optimization. This guide provides a framework for such considerations.

Reductive Amination: Synthesis of Secondary and Tertiary Amines

Reductive amination is a cornerstone of amine synthesis, proceeding via the formation of an imine or iminium ion intermediate, which is then reduced in situ.[1][2] For this compound, this reaction provides a direct route to a diverse array of substituted benzylamines, which are valuable scaffolds in drug discovery.

Principle and Mechanistic Insight

The reaction begins with the condensation of the aldehyde and a primary or secondary amine to form a hemiaminal, which then dehydrates to an iminium ion. A selective reducing agent, present in the same pot, reduces the iminium ion to the final amine product. The choice of reducing agent is critical; it must be potent enough to reduce the iminium intermediate but mild enough to avoid reducing the starting aldehyde.

Expert Rationale for Protocol Choices
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for this protocol. Unlike stronger hydrides like NaBH₄, STAB is a mild, non-basic reagent that does not readily reduce aldehydes or ketones but is highly effective at reducing protonated imines (iminium ions).[3] This chemoselectivity minimizes the formation of the corresponding benzyl alcohol as a byproduct.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are aprotic and effectively solubilize the reactants and intermediates.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the dehydration of the hemiaminal intermediate to the iminium ion, thereby accelerating the reaction.

Application Protocol 1: Synthesis of N-Benzyl-1-(4-bromo-2-morpholinophenyl)methanamine
Reagent/MaterialMolar Mass ( g/mol )Amount (mg)Moles (mmol)Molar Eq.
4-Bromo-2-morpholinobenzaldehyde270.122701.01.0
Benzylamine107.151181.11.1
Sodium Triacetoxyborohydride (STAB)211.943181.51.5
Acetic Acid (glacial)60.05~6 µL0.10.1
Dichloromethane (DCM), anhydrous-10 mL--

Procedure:

  • Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (270 mg, 1.0 mmol).

  • Dissolution: Add 10 mL of anhydrous dichloromethane and stir until the solid is completely dissolved.

  • Amine Addition: Add benzylamine (118 mg, 1.1 mmol) to the solution, followed by a catalytic drop of glacial acetic acid (~0.1 mmol).

  • Initial Stirring: Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Reductant Addition: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. Caution: The reaction may bubble slightly.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-12 hours).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired secondary amine.

G cluster_workflow Reductive Amination Workflow A Dissolve Aldehyde & Amine in DCM B Add STAB (Reducing Agent) A->B C Stir at RT (4-12h) B->C D Quench with Sat. NaHCO₃ C->D E Extract with DCM D->E F Purify via Chromatography E->F

Caption: High-level workflow for the reductive amination protocol.

Wittig Reaction: Carbon-Carbon Double Bond Formation

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[4][5][6] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), forming a C=C bond with high regioselectivity. The stereochemical outcome (E vs. Z alkene) is largely dependent on the nature of the ylide used.[7][8]

Principle and Mechanistic Insight

The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of the aldehyde. This forms a betaine intermediate which rapidly collapses to a four-membered oxaphosphetane ring. This ring intermediate then fragments to yield the desired alkene and a triphenylphosphine oxide byproduct. The strong P=O bond formed is the thermodynamic driving force for the reaction.[7]

Expert Rationale for Protocol Choices
  • Ylide Type:

    • Non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides) are highly reactive and typically yield (Z)-alkenes as the major product under salt-free conditions.

    • Stabilized ylides (e.g., those with an adjacent ester or ketone group) are less reactive and generally produce (E)-alkenes as the major product.

  • Base: A strong base is required to deprotonate the phosphonium salt to generate the ylide. n-Butyllithium (n-BuLi) is commonly used for non-stabilized ylides, while weaker bases like sodium hydride or alkoxides can be used for stabilized ylides.

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential, as the ylides and bases are highly reactive towards protons.

Application Protocol 2: Synthesis of 1-Bromo-4-(prop-1-en-1-yl)-3-morpholinobenzene using a non-stabilized ylide
Reagent/MaterialMolar Mass ( g/mol )Amount (mg)Moles (mmol)Molar Eq.
Ethyltriphenylphosphonium Bromide371.264451.21.2
n-Butyllithium (n-BuLi), 2.5 M in hexanes-0.48 mL1.21.2
4-Bromo-2-morpholinobenzaldehyde270.122701.01.0
Tetrahydrofuran (THF), anhydrous-15 mL--

Procedure:

  • Ylide Preparation:

    • To a flame-dried, three-neck flask under a nitrogen atmosphere, add ethyltriphenylphosphonium bromide (445 mg, 1.2 mmol) and 10 mL of anhydrous THF.

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (0.48 mL of a 2.5 M solution, 1.2 mmol) dropwise via syringe. The solution should turn a deep orange/red color, indicating ylide formation.

    • Stir the mixture at 0 °C for 1 hour.

  • Aldehyde Addition:

    • Dissolve this compound (270 mg, 1.0 mmol) in 5 mL of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide suspension at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (or until TLC indicates consumption of the aldehyde).

  • Workup: Quench the reaction by adding a few drops of water. Partition the mixture between diethyl ether and water.

  • Extraction: Separate the layers and extract the aqueous phase with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product contains the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel to isolate the alkene isomers.

G cluster_mechanism Wittig Reaction Mechanism Aldehyde Ar-CHO Betaine Betaine Intermediate Aldehyde->Betaine + Ylide Ylide Ph₃P=CHR' Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Ar-CH=CHR' Oxaphosphetane->Alkene Fragmentation TPPO Ph₃P=O Oxaphosphetane->TPPO Fragmentation

Caption: Simplified mechanism of the Wittig Reaction.

Knoevenagel Condensation: Synthesis of Electron-Deficient Alkenes

The Knoevenagel condensation is the reaction of an aldehyde with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base.[9][10] Since this compound cannot self-condense (it has no α-hydrogens), it is an ideal substrate for this reaction, leading to a single, highly functionalized product.

Principle and Mechanistic Insight

A basic catalyst (like piperidine or ammonium acetate) deprotonates the active methylene compound to form a stabilized carbanion (enolate). This nucleophile then attacks the aldehyde carbonyl, forming an alkoxide intermediate. Protonation followed by dehydration yields the final α,β-unsaturated product.

Expert Rationale for Protocol Choices
  • Active Methylene Compound: Malononitrile and diethyl malonate are common choices. Malononitrile is highly reactive and often leads to excellent yields of the corresponding dicyano-alkene.

  • Catalyst: A weak amine base like piperidine is sufficient to catalyze the reaction without promoting side reactions.

  • Solvent: Ethanol is a good solvent that dissolves the reactants and facilitates the reaction, often allowing the product to crystallize upon cooling.

Application Protocol 3: Synthesis of 2-((4-Bromo-2-morpholinophenyl)methylene)malononitrile
Reagent/MaterialMolar Mass ( g/mol )Amount (mg)Moles (mmol)Molar Eq.
4-Bromo-2-morpholinobenzaldehyde270.122701.01.0
Malononitrile66.06731.11.1
Piperidine85.15~9 mg0.10.1
Ethanol (95%)-15 mL--

Procedure:

  • Setup: In a 50 mL round-bottom flask, dissolve this compound (270 mg, 1.0 mmol) in 15 mL of 95% ethanol with gentle warming if necessary.

  • Reagent Addition: Add malononitrile (73 mg, 1.1 mmol) to the solution.

  • Catalyst Addition: Add a catalytic amount of piperidine (1-2 drops, ~0.1 mmol).

  • Reaction: Stir the mixture at room temperature. A precipitate often forms within 30-60 minutes. Monitor the reaction via TLC. If the reaction is slow, it can be gently heated to reflux for 1-2 hours.[11]

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven to obtain the pure Knoevenagel adduct.

Oxidation and Reduction of the Aldehyde Group

Standard transformations can convert the aldehyde into the corresponding carboxylic acid or benzyl alcohol, providing access to different classes of compounds.

Oxidation to 4-Bromo-2-morpholinobenzoic Acid

The oxidation of aldehydes to carboxylic acids is a fundamental transformation.[12][13] A key consideration is the choice of oxidant to ensure compatibility with other functional groups in the molecule.

Expert Rationale: A buffered solution of sodium chlorite (NaClO₂) with a scavenger is an excellent system for this transformation. Often called the Pinnick oxidation, it is highly chemoselective for aldehydes and proceeds under mild conditions, preserving the morpholine and bromo functionalities.[14]

Protocol Summary:

  • Dissolve the aldehyde in a mixture of t-butanol and water.

  • Add 2-methyl-2-butene as a hypochlorite scavenger.

  • Add a solution of sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄) buffer.

  • Stir at room temperature until the reaction is complete.

  • Acidify and extract the product.

Reduction to (4-Bromo-2-morpholinophenyl)methanol

The reduction of the aldehyde to a primary alcohol is readily achieved with common hydride reagents.[15][16]

Expert Rationale: Sodium borohydride (NaBH₄) is an ideal reagent for this reduction. It is inexpensive, easy to handle, and highly selective for aldehydes and ketones.[17] It will not reduce the aromatic ring or cleave the bromo substituent under standard conditions.

Protocol Summary:

  • Dissolve the aldehyde in methanol or ethanol.

  • Cool the solution in an ice bath (0 °C).

  • Add NaBH₄ portion-wise.

  • Stir until the reaction is complete (TLC).

  • Quench with water or dilute acid and extract the product.

Summary and Outlook

This compound is a synthetically useful building block whose aldehyde group can be predictably transformed into a variety of other functionalities. The protocols and insights provided in this guide demonstrate how to perform reductive amination, Wittig olefination, Knoevenagel condensation, oxidation, and reduction reactions. By understanding the electronic and steric influences of the substituents, researchers can effectively troubleshoot and adapt these methods to construct complex molecules for applications in pharmaceutical and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-(N-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-(N-morpholino)-benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which typically employs the Vilsmeier-Haack reaction. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles to ensure both success and understanding in your experimental work.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction resulted in a very low yield, or I predominantly recovered my starting material, 3-bromo-N-morpholinoaniline. What went wrong?

Answer: This is a common issue often traced back to the initial steps of the reaction: the formation and reactivity of the Vilsmeier reagent. Several factors can lead to an incomplete or stalled reaction.[1]

  • Cause 1: Impure or Decomposed Reagents: The Vilsmeier-Haack reaction is highly sensitive to the purity of N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

    • The Chemistry: POCl₃ reacts vigorously with water, hydrolyzing into phosphoric acid and HCl, which quenches the reagent. DMF can decompose over time into dimethylamine and formic acid, especially if stored improperly.[2] The presence of dimethylamine can lead to unwanted side reactions.

    • Solution: Always use freshly distilled or anhydrous grade DMF and POCl₃ from a recently opened bottle. Check for the characteristic fishy smell of dimethylamine in the DMF bottle as a quick, qualitative check for decomposition.[2]

  • Cause 2: Improper Vilsmeier Reagent Formation: The formation of the electrophilic chloroiminium salt (the Vilsmeier reagent) from DMF and POCl₃ is an exothermic process that requires careful temperature control.

    • The Chemistry: The reaction is typically performed at low temperatures (0-10 °C) to prevent degradation of the formed reagent.[3] Adding POCl₃ too quickly or at too high a temperature can lead to the formation of inactive byproducts.

    • Solution: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to chilled, anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen) with vigorous stirring. Maintain the low temperature for at least 30-60 minutes to ensure complete formation before adding the aniline substrate.

  • Cause 3: Insufficient Reaction Temperature or Time: While reagent formation requires low temperatures, the subsequent electrophilic aromatic substitution step often requires heating to proceed at a reasonable rate.

    • The Chemistry: The starting material, 3-bromo-N-morpholinoaniline, is an electron-rich arene, making it a good substrate for this reaction.[4] However, the reaction still has an activation energy barrier that must be overcome.

    • Solution: After adding the substrate to the pre-formed Vilsmeier reagent, allow the reaction to warm to room temperature and then heat gently. Typical conditions range from 60-80 °C.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5]

Question 2: My spectral analysis (¹H NMR) indicates a mixture of isomers. How can I identify the side product and improve the regioselectivity?

Answer: The most likely side product is the regioisomer, 2-bromo-6-(N-morpholino)-benzaldehyde. Its formation is a direct consequence of the directing effects of the substituents on the aromatic ring.

  • The Chemistry: The powerful electron-donating and ortho-, para-directing morpholino group is the primary director of electrophilic substitution. It strongly activates the positions ortho to it (positions 2 and 6). The bromo group is a deactivator but is also ortho-, para-directing.

    • Position 2 (Desired): Ortho to the morpholino group, ortho to the bromo group.

    • Position 6 (Isomer): Ortho to the morpholino group, para to the bromo group. While both positions are activated, steric hindrance from the adjacent bulky morpholino group can influence the selectivity. However, formation of the 6-substituted isomer is still possible.

  • Solution 1: Optimize Reaction Temperature: Lowering the reaction temperature during the substitution step (e.g., running the reaction at 40-50 °C for a longer period) can sometimes increase the kinetic selectivity towards the less sterically hindered product.

  • Solution 2: Purification Strategy: If the isomeric mixture is unavoidable, careful purification is required.

    • Column Chromatography: The two isomers will likely have very similar polarity, making separation challenging.[5] Use a high-efficiency silica gel and a shallow solvent gradient (e.g., starting with 5% ethyl acetate in hexanes and slowly increasing to 15%).

    • Recrystallization: Attempt fractional recrystallization from a suitable solvent system. A mixture of ethanol and water or isopropanol can be effective. The desired product may crystallize out, leaving the isomer in the mother liquor.

Question 3: I'm struggling with the final workup and purification. The product is difficult to extract or purify.

Answer: Workup and purification issues often stem from incomplete hydrolysis of the iminium intermediate or the presence of highly polar impurities like residual DMF.

  • Cause 1: Incomplete Hydrolysis: The reaction produces an iminium ion intermediate, which must be hydrolyzed with water to yield the final aldehyde.[4][6]

    • The Chemistry: This hydrolysis is typically performed during the aqueous workup. If the pH is not controlled properly or the hydrolysis time is insufficient, the iminium salt may persist, leading to product loss as it is water-soluble.

    • Solution: After the reaction is complete, cool the mixture and pour it carefully onto crushed ice. Then, basify the solution slowly with an aqueous base like sodium carbonate or sodium hydroxide solution until the pH is around 9-10. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the iminium intermediate before proceeding with the extraction.

  • Cause 2: Residual DMF: DMF is a high-boiling point, water-miscible solvent that can be difficult to remove completely.

    • The Chemistry: Its presence in the crude product can make crystallization difficult and will interfere with column chromatography.

    • Solution: During the workup, wash the combined organic extracts multiple times with water, followed by a wash with a saturated brine solution. This helps to partition the majority of the DMF into the aqueous layer. If DMF persists, it can sometimes be removed by azeotropic distillation with heptane under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the synthesis of this compound via the Vilsmeier-Haack reaction?

A1: The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. A subsequent rearrangement and loss of a dichlorophosphate anion generates the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[7][8]

  • Electrophilic Aromatic Substitution: The electron-rich π-system of 3-bromo-N-morpholinoaniline attacks the electrophilic carbon of the Vilsmeier reagent. The morpholino group directs this attack to the ortho position (C2) to form a resonance-stabilized cationic intermediate (a sigma complex). Aromaticity is then restored by the loss of a proton.

  • Hydrolysis: During aqueous workup, water attacks the iminium carbon. Following a series of proton transfers and elimination of dimethylamine, the final aldehyde product is formed.[4]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF + POCl₃ Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier 0-10 °C Substrate 3-Bromo-N- morpholinoaniline Sigma Sigma Complex (Cationic Intermediate) Substrate->Sigma + Vilsmeier Reagent Iminium Iminium Ion Intermediate Sigma->Iminium -H⁺ Iminium_hydrolysis Iminium Ion Intermediate Product 4-Bromo-2-(N-morpholino)- benzaldehyde Iminium_hydrolysis->Product +H₂O, Workup Troubleshooting_Flowchart Troubleshooting Flowchart Start Reaction Outcome Unsatisfactory LowYield Low Yield / No Reaction Start->LowYield ImpureProduct Impure Product (TLC/NMR) Start->ImpureProduct WorkupIssue Workup / Purification Issues Start->WorkupIssue ReagentCheck Check Purity of DMF and POCl₃ LowYield->ReagentCheck Yes IsomerCheck Isomeric Impurity Suspected? ImpureProduct->IsomerCheck Yes TarryCheck Tarry / Dark Mixture? ImpureProduct->TarryCheck No HydrolysisCheck Ensure Complete Hydrolysis (pH 9-10, stir 1-2h) WorkupIssue->HydrolysisCheck Yes TempCheck Verify Temperature Control (Reagent Formation & Reaction) ReagentCheck->TempCheck TimeCheck Increase Reaction Time / Temperature? TempCheck->TimeCheck IsomerSolution Optimize Temperature for Selectivity & Refine Purification IsomerCheck->IsomerSolution TarrySolution Use Purer Reagents & Maintain Strict Temperature Control TarryCheck->TarrySolution DMF_Removal Improve DMF Removal (Multiple H₂O/Brine Washes) HydrolysisCheck->DMF_Removal

References

Technical Support Center: Purification of 4-Bromo-2-(N-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Bromo-2-(N-morpholino)-benzaldehyde (C₁₁H₁₂BrNO₂). This document provides in-depth, field-proven guidance for researchers, scientists, and drug development professionals. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification process effectively.

Overview & Key Challenges

This compound is a substituted aromatic aldehyde, a class of compounds that are valuable intermediates in organic and medicinal chemistry. The purification of this specific molecule requires careful consideration of its unique structural features: a polar morpholino group, a reactive aldehyde, and a bromo-substituted aromatic ring. These features dictate its solubility, stability, and potential impurity profile.

Common challenges arise from:

  • Residual Starting Materials: Unreacted 4-bromo-2-fluorobenzaldehyde and excess morpholine are common contaminants.

  • Reaction Byproducts: Side reactions can lead to impurities with similar polarities to the desired product.

  • Solvent Residues: High-boiling point solvents like DMF, often used in the synthesis, can be difficult to remove.[1]

  • Compound Stability: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially if left exposed to air over time.[2]

This guide provides robust methods to overcome these challenges using column chromatography and recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying crude this compound?

For crude material containing a mixture of impurities with varying polarities, flash column chromatography is the most effective and versatile method.[3] It allows for the separation of the target compound from less polar starting materials (e.g., 4-bromo-2-fluorobenzaldehyde) and more polar byproducts. Recrystallization is an excellent secondary step for achieving high analytical purity once the bulk of impurities has been removed.

Q2: How do I choose the right solvent system for column chromatography?

The key is to find a solvent system that provides a good separation factor (ΔRf) between your product and its impurities on a Thin Layer Chromatography (TLC) plate.[4] Given the moderate polarity of the target molecule, a good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.

  • Expert Tip: Start with a TLC analysis using 20-30% ethyl acetate in hexanes. The ideal Rf value for the product spot should be between 0.25 and 0.40 to ensure good separation on the column. Adjust the solvent ratio until this target Rf is achieved.

Q3: My compound appears as a yellow oil/solid after synthesis. Is this normal?

Yes, this is common. The crude product is often a yellow or brownish solid or oil due to residual impurities. For comparison, the related compound 4-morpholinobenzaldehyde is described as yellow crystals.[1] The goal of purification is to obtain a consistently colored, crystalline solid.

Q4: How should I store the purified compound?

Store the purified this compound in a tightly closed container in a cool, dry, and well-ventilated place.[5][6] To prevent potential oxidation of the aldehyde group, long-term storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Purification Workflow & Logic

The following diagram outlines the general workflow for purifying this compound, from initial workup to the final pure compound.

G cluster_workup Aqueous Workup cluster_purification Purification cluster_final Final Product Workup Reaction Quench & Liquid-Liquid Extraction Wash Organic Layer Washing (e.g., H2O, brine) Workup->Wash Dry Drying (e.g., Na2SO4) & Solvent Removal Wash->Dry Crude Crude Product (Oil or Solid) Dry->Crude TLC TLC Analysis to Assess Purity Crude->TLC Decision Purity >90%? TLC->Decision Chroma Flash Column Chromatography Decision->Chroma No   Recrystal Recrystallization Decision->Recrystal  Yes Chroma_TLC TLC Analysis of Fractions Chroma->Chroma_TLC Pure Pure Crystalline Solid Recrystal->Pure Chroma_TLC->Pure Analysis Characterization (NMR, MP, LCMS) Pure->Analysis

Caption: Purification workflow for this compound.

Troubleshooting Guide

Q5: My column chromatography separation is poor. The spots are streaking or overlapping. What's wrong?

This common issue can stem from several factors:

  • Incorrect Solvent System: If the eluent is too polar, all compounds will travel quickly down the column with little separation (high Rf values). If it's not polar enough, compounds will stick to the silica, leading to long elution times and band broadening.[3]

    • Solution: Re-optimize the solvent system using TLC. Aim for a product Rf of 0.25-0.40.

  • Sample Overload: Applying too much crude material to the column is a primary cause of poor separation.

    • Solution: As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample.

  • Insoluble Sample Application: If the sample is not fully dissolved when loaded onto the column, it will dissolve slowly and unevenly as the eluent passes, causing severe streaking.

    • Solution: Dissolve the crude material in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate). For "dry loading," dissolve the sample, adsorb it onto a small amount of silica gel, remove the solvent under vacuum, and load the resulting dry powder onto the column. This is the preferred method for less soluble compounds.

Q6: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. How do I fix this?

"Oiling out" occurs when the solute separates from the solution as a liquid phase. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.

  • Solution 1: Re-dissolve and Cool Slowly. Heat the mixture until the oil redissolves completely. You may need to add a few more drops of the "good" solvent. Then, allow the flask to cool very slowly to room temperature before moving it to an ice bath. Slow cooling is critical for forming a proper crystal lattice.[7]

  • Solution 2: Adjust the Solvent System. The polarity of your solvent system may be too high. Add more of the "poor" solvent to the hot solution until it just starts to become cloudy, then add a drop or two of the "good" solvent to clarify it again before slow cooling.[7]

  • Solution 3: Induce Crystallization. If the solution is supersaturated but no crystals form, try scratching the inside of the flask at the solution's surface with a glass rod or adding a tiny "seed crystal" of pure product.

Troubleshooting Recrystallization

G cluster_outcomes cluster_solutions Start Crude Product Dissolved in Hot Solvent Cool Cool Solution Slowly Start->Cool Result Observe Outcome Cool->Result Crystals Pure Crystals Form Result->Crystals Success Oil Product 'Oils Out' Result->Oil Problem Nothing No Crystals Form Result->Nothing Problem FixOil 1. Re-heat to dissolve oil. 2. Add more 'good' solvent. 3. Cool much slower. Oil->FixOil FixNothing 1. Evaporate some solvent to concentrate. 2. Scratch flask or add seed crystal. 3. Ensure sufficient cooling (ice bath). Nothing->FixNothing

Caption: Troubleshooting logic for common recrystallization problems.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

Objective: To separate this compound from non-polar and polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Ethyl Acetate (EtOAc) and Hexanes (or Heptane), HPLC grade

  • Glass column, flasks, and test tubes

  • TLC plates (silica gel 60 F₂₅₄), TLC tank, UV lamp

Methodology:

  • TLC Analysis & Solvent Selection:

    • Prepare a developing chamber with a pre-determined solvent system (e.g., 30% EtOAc in Hexanes).

    • Dissolve a tiny amount of crude material in EtOAc or CH₂Cl₂ and spot it on a TLC plate.

    • Develop the plate and visualize under a UV lamp. Adjust the solvent ratio until the main product spot has an Rf of ~0.3.

  • Column Packing (Slurry Method):

    • Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.[8]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% EtOAc in Hexanes).

    • Pour the slurry into the column, tapping the side gently to ensure even packing. Open the stopcock to drain some solvent, but never let the top of the silica run dry .

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a suitable solvent (e.g., 10-15 mL CH₂Cl₂).

    • Add ~2-3 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column. Use gentle air pressure ('flash' chromatography) to push the solvent through.

    • Begin eluting with a low polarity mixture (e.g., 10% EtOAc/Hexanes) and collect fractions (e.g., 10-20 mL per test tube).

    • Gradually increase the solvent polarity (gradient elution) as the column runs (e.g., to 20%, then 30% EtOAc). This elutes compounds of increasing polarity.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.[4]

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar adsorbent suitable for a wide range of organic compounds.[3]
Mobile Phase Ethyl Acetate / HexanesGood balance of polarity; allows for easy adjustment and removal.
Initial Eluent 10-15% EtOAc in HexanesStarts by eluting non-polar impurities first.
Final Eluent 30-50% EtOAc in HexanesElutes the more polar product and any highly polar impurities.
Monitoring TLC with UV visualizationProvides a quick and effective way to track the separation.[4]
Protocol 2: Purification by Recrystallization

Objective: To achieve high analytical purity of the product after it has been partially purified by chromatography.

Materials:

  • Partially purified this compound

  • Solvent pair (e.g., Ethanol/Water or Ethyl Acetate/Heptane)

  • Erlenmeyer flasks, hot plate, stir bar

  • Büchner funnel and vacuum flask

Methodology:

  • Solvent System Selection: The goal is to find a solvent pair: one solvent in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). Ethanol/water is a common choice for moderately polar compounds.[7]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the "good" solvent (e.g., hot ethanol) dropwise while heating and stirring, until the solid just dissolves. Use the absolute minimum amount of hot solvent necessary.

  • Induce Saturation:

    • To the hot, clear solution, add the "poor" solvent (e.g., hot water) dropwise until the solution becomes persistently cloudy (turbid).[7]

    • Add a few more drops of the "good" solvent (hot ethanol) until the solution becomes clear again.

  • Crystallization:

    • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold solvent mixture to remove any residual soluble impurities.

    • Dry the purified crystals under vacuum to a constant weight.

References

Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-(N-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support center for the synthesis of 4-Bromo-2-(N-morpholino)-benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction yields.

The primary route to this molecule is the nucleophilic aromatic substitution (SNAr) of the highly activated 4-Bromo-2-fluorobenzaldehyde with morpholine. The electron-withdrawing effects of both the aldehyde and the ortho-fluorine atom make the C2 position highly electrophilic and susceptible to nucleophilic attack. However, achieving high yields requires careful control over reaction conditions to mitigate potential side reactions.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<70%). What are the most likely causes and how can I improve it?

Answer: Low yield is the most frequent challenge and typically stems from two main issues: incomplete reaction or the formation of significant side products. A systematic approach is crucial for diagnosis.

First, analyze your crude reaction mixture by TLC, GC-MS, or ¹H NMR.

  • If significant starting material (4-Bromo-2-fluorobenzaldehyde) remains: Your reaction is likely incomplete or sluggish. Refer to Question 2 .

  • If little starting material remains, but the yield of the desired product is low: You are likely forming one or more side products. The most common culprit is a competitive nucleophilic attack at the aldehyde carbon. Refer to Question 3 .

Below is a workflow to diagnose the root cause of low yields.

G start Low Yield Observed analysis Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) start->analysis decision Primary Component? analysis->decision sm_remain Significant Starting Material Remains decision->sm_remain  Starting Material sp_present Byproduct(s) are the Major Component decision->sp_present Byproduct   incomplete_rxn Diagnosis: Incomplete Reaction sm_remain->incomplete_rxn side_rxn Diagnosis: Side Reaction Dominates sp_present->side_rxn solution1 Action: See Question 2 (Optimizing Reaction Conditions) incomplete_rxn->solution1 solution2 Action: See Question 3 (Minimizing Side Reactions) side_rxn->solution2

Caption: Troubleshooting workflow for low yields.

Question 2: My SNAr reaction is sluggish and fails to reach completion. How can I drive it forward?

Answer: An incomplete reaction points to suboptimal reaction kinetics. The SNAr mechanism proceeds through a charged, intermediate Meisenheimer complex, and its formation and stability are highly dependent on the reaction environment.

Potential Causes & Solutions:

Potential CauseExplanationRecommended Solution
Insufficient Temperature The activation energy for the SNAr reaction is significant.Gradually increase the reaction temperature in 10°C increments, from a baseline of 90-100°C to 120°C, while monitoring by TLC. A common and effective condition is refluxing at 100°C.[1]
Inappropriate Solvent The reaction requires a polar, aprotic solvent to stabilize the Meisenheimer complex and solvate the cation of the base.Ensure you are using a high-purity, anhydrous polar aprotic solvent. DMF is a standard choice.[1] Alternatives include DMSO or NMP, which have higher boiling points and may improve rates if temperature is a limiting factor.
Ineffective Base A base is required to neutralize the hydrofluoric acid (HF) generated during the substitution. If the base is weak or has poor solubility, the reaction can stall.Anhydrous potassium carbonate (K₂CO₃) is a reliable and cost-effective choice.[1] It is sufficiently basic to neutralize HF without promoting side reactions like the Cannizzaro reaction, which can occur with stronger bases like NaOH or NaOMe.[2] Ensure the K₂CO₃ is finely powdered to maximize surface area.
Poor Reagent Purity Water in the morpholine or solvent can interfere with the reaction.Use freshly distilled or a new bottle of morpholine. Ensure solvents are anhydrous grade.
Phase Separation In some solvent systems, the inorganic base and organic reactants may not mix efficiently.The addition of a phase-transfer catalyst, such as Aliquat 336 , can significantly accelerate the reaction by shuttling the carbonate anion into the organic phase.[1]

Question 3: My analysis shows a major byproduct. How can I identify and suppress it?

Answer: The most common byproduct in this reaction is due to the dual electrophilicity of the starting material. Morpholine, being a potent nucleophile, can attack not only the desired C2 position on the aromatic ring but also the highly electrophilic carbon of the aldehyde group.

Caption: Competing reaction pathways for morpholine addition.

This side reaction forms an unstable hemiaminal or aminal intermediate, which can lead to various downstream impurities, complicating purification. A study involving the similar 4-bromobenzaldehyde noted the formation of a morpholide byproduct from this competitive attack.[3][4]

Mitigation Strategies:

  • Control Stoichiometry: Using a large excess of morpholine can sometimes exacerbate this issue. Start with a modest excess (e.g., 1.2 to 1.5 equivalents) and track the reaction profile.

  • Temperature Management: While higher temperatures accelerate the desired SNAr reaction, they can also increase the rate of the undesired carbonyl addition. The optimal temperature is a balance. An automated optimization study on a similar SNAr reaction found that high yields (>97%) could be achieved at specific high temperatures and residence times, suggesting a "sweet spot" exists where the desired reaction outcompetes the side reaction.[5] We recommend profiling the reaction at 90°C, 100°C, and 110°C to find this optimum.

  • Protecting Group Strategy (Advanced): For applications where maximum purity and yield are critical, a protecting group strategy can be employed. The aldehyde can be temporarily converted to an acetal (e.g., using ethylene glycol). The acetal is stable to the SNAr conditions. After the morpholine substitution is complete, the aldehyde is regenerated via acidic hydrolysis. This adds steps but provides exceptional control over chemoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, scalable synthetic method for this compound?

For most applications, the Nucleophilic Aromatic Substitution (SNAr) is the preferred method. It is generally high-yielding, uses relatively inexpensive reagents (morpholine, K₂CO₃), and avoids transition metal catalysts.[1] An alternative, the Buchwald-Hartwig amination , is a powerful C-N cross-coupling reaction but is more complex.[6][7] It requires a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base under strictly anhydrous and inert conditions, making it more expensive and sensitive.[8] It is typically reserved for less activated aryl halides.

Q2: What is the optimal solvent and why?

The optimal solvent is a polar aprotic one, such as DMF, DMSO, or NMP . These solvents are crucial because they can effectively solvate cations while leaving anions (the nucleophile) relatively "bare" and reactive. Most importantly, they stabilize the negatively charged Meisenheimer complex, which is the key intermediate in the SNAr mechanism, thereby lowering the activation energy of the reaction.

Q3: How should I purify the final product, this compound?

The crude product is typically isolated via an extractive workup. After cooling, the reaction mixture is poured into ice water, which precipitates the product and dissolves inorganic salts.[1] The solid can be filtered, or the product can be extracted with an organic solvent like ethyl acetate or diethyl ether.[1]

For final purification, recrystallization is highly effective. Common solvent systems include:

  • Methanol[1]

  • Heptane[2]

  • Ethanol/Water mixture

Column chromatography on silica gel can also be used, typically with a hexane/ethyl acetate gradient, but recrystallization is often more efficient for removing minor impurities on a larger scale.

Optimized Experimental Protocol (SNAr Method)

This protocol is a robust starting point based on established methodologies.[1]

Reagents & Materials:

  • 4-Bromo-2-fluorobenzaldehyde (1.0 eq)

  • Morpholine (1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard workup and purification glassware

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-2-fluorobenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent & Reagent Addition: Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the starting aldehyde. Begin stirring, then add morpholine (1.5 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100°C in an oil bath. Maintain this temperature and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate) until the starting material spot is consumed.

  • Workup: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice water (approx. 10 volumes relative to the DMF used). A solid should precipitate.

  • Isolation: Stir the aqueous slurry for 30 minutes, then collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold methanol or heptane.

  • Purification: Recrystallize the crude solid from methanol to afford this compound as a crystalline solid.[1] An expected yield with this optimized protocol is in the range of 85-95%.

References

Technical Support Center: Catalyst Selection for 4-Bromo-2-(N-morpholino)-benzaldehyde Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 4-Bromo-2-(N-morpholino)-benzaldehyde. This substrate, while a valuable synthetic intermediate, presents a unique combination of steric and electronic challenges that can complicate catalyst selection and reaction optimization.

This guide is structured to provide direct, actionable answers to common issues. We will move from high-level frequently asked questions to in-depth troubleshooting of specific experimental failures, supported by mechanistic insights, detailed protocols, and comparative data.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that are critical for designing a successful cross-coupling strategy for this specific substrate.

Q1: What are the primary challenges associated with the cross-coupling of this compound?

A1: The primary difficulties arise from the substrate's structure:

  • Steric Hindrance: The bulky N-morpholino group at the ortho position sterically shields the bromine atom. This can significantly slow down the initial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[1]

  • Electronic Effects: The morpholino group is an electron-donating group, which increases the electron density of the aromatic ring. This makes the aryl bromide less electrophilic and, consequently, less reactive towards oxidative addition by the electron-rich Pd(0) catalyst.[2][3]

  • Potential for Catalyst Inhibition: The nitrogen and oxygen atoms of the morpholino group, along with the aldehyde's carbonyl oxygen, can act as Lewis bases and coordinate to the palladium center. This unwanted chelation can sequester the active catalyst, leading to deactivation or reduced catalytic turnover.[2]

  • Sensitive Aldehyde Group: The aldehyde functionality is susceptible to side reactions under basic conditions, such as aldol condensation or Cannizzaro-type reactions, and can also be a source for dehalogenation by acting as a reducing agent.[4][5][6]

sub This compound Br N-Morpholino Group Aldehyde (CHO) challenge1 Difficult Oxidative Addition sub:f1->challenge1 Less reactive C-Br bond challenge2 Slow Reaction / Catalyst Inhibition sub:f2->challenge2 Steric hindrance Electron-donating effect Potential for catalyst chelation challenge3 Byproduct Formation sub:f3->challenge3 Prone to side reactions Can promote dehalogenation

Caption: Key structural challenges of the substrate.

Q2: Which class of ligands is most effective for this type of sterically hindered and electron-rich substrate?

A2: Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are the state-of-the-art for this type of transformation.[3][7]

  • Bulky Biaryl Phosphines (Buchwald Ligands): Ligands like SPhos, XPhos, and RuPhos are highly effective. Their large steric bulk promotes the reductive elimination step (the final, product-forming step) and helps prevent the formation of inactive catalyst dimers.[4][7] Their electron-rich nature accelerates the challenging oxidative addition step.[2][8]

  • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are strong sigma-donors and are also highly effective. They form very stable palladium complexes that can overcome the challenges of coupling with aryl chlorides, and by extension, difficult aryl bromides.[3][9]

Q3: How does the choice of base impact the reaction, especially with the sensitive aldehyde group present?

A3: The base is critical and serves two main functions in a Suzuki-Miyaura coupling: activating the boronic acid for transmetalation and neutralizing the halide byproduct.[10][11] For this substrate, a weaker, non-nucleophilic base is often preferred to prevent side reactions involving the aldehyde.

  • Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices. They are sufficiently basic to facilitate the catalytic cycle but are less likely to cause hydrodehalogenation or other aldehyde-related side reactions compared to strong bases like NaOH or alkoxides (e.g., NaOtBu).[4]

  • Role in Transmetalation: The base converts the neutral boronic acid (RB(OH)₂) into a more nucleophilic boronate species (RB(OH)₃⁻), which is the active species in the transmetalation step.[12][13]

Troubleshooting Guide

This section provides a systematic approach to resolving common experimental failures in a question-and-answer format.

Issue 1: The reaction shows low or no conversion of the starting material.

  • Q: I see only my starting aryl bromide. What is the most likely cause?

    • A: Inefficient oxidative addition is the most probable culprit. Given the substrate's steric hindrance and electron-rich nature, the initial insertion of Pd(0) into the C-Br bond is often the rate-limiting step.[8] Your catalyst system may not be active enough.

    • Troubleshooting Steps:

      • Switch to a More Active Ligand: If you are using a less bulky ligand like triphenylphosphine (PPh₃), it is likely insufficient. Switch to a modern Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos) or an NHC ligand (e.g., IPr). These are designed to accelerate oxidative addition for challenging substrates.[3][7]

      • Use a Pre-activated Catalyst: Employ a "precatalyst" (e.g., XPhos Pd G3 or G4). These are air-stable Pd(II) complexes that reliably generate the active Pd(0) species in situ, ensuring the catalytic cycle initiates effectively.[1] This is often more reliable than generating Pd(0) from sources like Pd(OAc)₂ or Pd₂(dba)₃.[14][15]

      • Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the reaction.[1] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.[14]

Issue 2: The main byproduct is 2-(N-morpholino)-benzaldehyde (dehalogenation).

  • Q: My mass spectrometry analysis shows a major peak corresponding to the loss of bromine. Why is this happening and how can I prevent it?

    • A: You are observing hydrodehalogenation. This common side reaction occurs when the Ar-Pd(II)-X intermediate is protonated before it can proceed through the desired coupling pathway.[4] It can also be caused by a palladium-hydride species formed via β-hydride elimination from certain coupling partners.[4][16]

    • Troubleshooting Steps:

      • Change the Base: The base is a critical parameter. If you are using a strong base like an alkoxide (NaOtBu, KOtBu) or hydroxide (NaOH, KOH), switch to a milder inorganic base such as K₃PO₄ or Cs₂CO₃.[4]

      • Accelerate Reductive Elimination: The race is between productive C-C bond formation (reductive elimination) and destructive dehalogenation. Using bulky, electron-rich ligands (e.g., SPhos, XPhos, P(t-Bu)₃) dramatically accelerates reductive elimination, allowing it to outcompete the dehalogenation pathway.[4]

      • Lower the Temperature: Dehalogenation pathways can have a different activation energy than the desired coupling. Screening lower temperatures (e.g., 80 °C instead of 110 °C) may suppress the side reaction while still allowing the productive cycle to proceed at an acceptable rate.[4]

      • Ensure Anhydrous Conditions: Water can be a proton source for hydrodehalogenation. Use freshly dried, anhydrous solvents and reagents.[4]

Issue 3: I observe significant homocoupling of my boronic acid coupling partner.

  • Q: My product is contaminated with a biaryl byproduct derived from my boronic acid. What causes this?

    • A: Boronic acid homocoupling is typically caused by the presence of oxygen. Oxygen can interfere with the catalytic cycle, leading to the formation of Pd(II) species that mediate the oxidative dimerization of the boronic acid.[8]

    • Troubleshooting Steps:

      • Improve Degassing Technique: This is the most critical step. Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes. Ensure the reaction flask is thoroughly purged with an inert gas before adding reagents.[1]

      • Check Reagent Purity: Ensure the boronic acid is pure. Some boronic acids can degrade over time to form boroxines, which can have different reactivity profiles.

start Low or No Yield Observed q1 Is dehalogenation (loss of Br) a major byproduct? start->q1 q2 Is starting material (Aryl Bromide) recovered? q1->q2 No sol1 Problem: Slow Reductive Elimination or Wrong Base Solution: 1. Use bulky ligand (SPhos, XPhos). 2. Switch to weaker base (K3PO4). 3. Lower reaction temperature. q1->sol1 Yes sol2 Problem: Inefficient Oxidative Addition Solution: 1. Use electron-rich, bulky ligand. 2. Use a reliable Pd(0) source (e.g., G3/G4 precatalyst). 3. Ensure rigorous inert atmosphere. q2->sol2 Yes sol3 Problem: Catalyst Deactivation or Reagent Issue Solution: 1. Check reagent purity/dryness. 2. Re-evaluate solvent/base choice. 3. Increase catalyst loading slightly. q2->sol3 No

Caption: Troubleshooting decision tree for low yield.

Catalyst System Comparison

The table below summarizes starting recommendations for a Suzuki-Miyaura coupling with this compound. Modern, well-defined precatalysts are highly recommended for reproducibility.

Catalyst SystemLigand TypeTypical Loading (mol%)Recommended BaseSolventTemperature (°C)Key Advantages & Considerations
XPhos Pd G3 Buchwald Biaryl Phosphine1 - 2K₃PO₄, Cs₂CO₃1,4-Dioxane, Toluene, or 2-MeTHF (+ H₂O)80 - 110High Success Rate. Excellent for sterically hindered, electron-rich substrates. Air-stable and easy to handle.[1]
SPhos Pd G3 Buchwald Biaryl Phosphine1 - 2K₃PO₄, Cs₂CO₃1,4-Dioxane, Toluene, or 2-MeTHF (+ H₂O)80 - 110Similar to XPhos, sometimes shows complementary reactivity. A top choice for initial screening.
Pd₂(dba)₃ + P(t-Bu)₃ Monodentate Alkylphosphine1 - 2 (Pd), 2 - 4 (Ligand)K₂CO₃, K₃PO₄Toluene, Dioxane80 - 100Very electron-rich and bulky ligand accelerates oxidative addition and reductive elimination.[11] Ligand is air-sensitive.
[Pd(IPr)(cinnamyl)Cl] N-Heterocyclic Carbene (NHC)1 - 3K₃PO₄, NaOtBuToluene, Dioxane100 - 110Highly active and thermally stable catalyst system, effective for challenging couplings.[3]
Pd(PPh₃)₄ Triarylphosphine3 - 5K₂CO₃, Na₂CO₃Toluene/H₂O, Dioxane/H₂O80 - 100Not Recommended for this Substrate. Often fails due to insufficient activity for hindered, electron-rich systems. Included for comparison.[17][18]
Experimental Protocol: Recommended Starting Point

This protocol outlines a robust starting point for a Suzuki-Miyaura coupling using a modern catalyst system.

Reaction: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane, anhydrous (to make 0.1 M solution)

  • Deionized Water (degassed)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube or reaction vial containing a magnetic stir bar, add this compound, phenylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe, followed by degassed water (typically a 10:1 to 5:1 dioxane:water ratio). The final concentration with respect to the limiting reagent should be around 0.1 M.[1]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours. Check for the disappearance of the starting aryl bromide.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and add water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[17]

References

Technical Support Center: Managing Steric Hindrance in 4-Bromo-2-(N-morpholino)-benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the synthetic challenges presented by 4-Bromo-2-(N-morpholino)-benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this sterically demanding substrate. Here, we will dissect the common issues encountered during its reactions and provide in-depth, field-proven troubleshooting strategies and frequently asked questions. Our focus is to not only offer solutions but to explain the underlying chemical principles to empower your experimental design.

The Challenge: Understanding Steric Hindrance in this compound

The structure of this compound presents a unique set of challenges primarily due to steric hindrance. The bulky morpholino group at the ortho position to the aldehyde functionality significantly impedes the approach of nucleophiles and reagents to the reaction center. This steric congestion can lead to sluggish reaction rates, low yields, and the formation of undesired side products. The electronic effects of the bromine and morpholino substituents also play a crucial role in the reactivity of the aromatic ring and the aldehyde group.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic addition to the aldehyde group of this compound so slow?

A1: The primary reason for the slow reaction rate is the steric bulk of the ortho-morpholino group, which physically blocks the trajectory of the incoming nucleophile to the carbonyl carbon.[2][3] This hindrance increases the activation energy of the reaction. To overcome this, consider the following:

  • Use smaller nucleophiles: If your synthetic route allows, opt for less sterically demanding nucleophiles.

  • Increase reaction temperature: Higher temperatures can provide the necessary energy to overcome the steric barrier. However, monitor for potential side reactions or decomposition.

  • Employ Lewis acid catalysis: A Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it a more attractive target for the nucleophile.

Q2: I am observing significant amounts of unreacted starting material in my cross-coupling reaction. What is the likely cause?

A2: Low conversion in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) with this substrate is a common issue.[4] The steric hindrance from the ortho-morpholino group can impede the oxidative addition of the palladium catalyst to the C-Br bond. Additionally, the catalyst's coordination to the morpholino nitrogen can sometimes lead to catalyst deactivation.

Troubleshooting steps include:

  • Ligand selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)3. These ligands can stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.[4]

  • Catalyst loading: An increase in catalyst loading might be necessary to achieve a reasonable reaction rate.

  • Choice of base and solvent: Weaker bases like K3PO4 or Cs2CO3 are often preferred to minimize side reactions. Aprotic solvents are generally favored.[4]

Q3: Are there any common side reactions I should be aware of when working with this compound?

A3: Yes, several side reactions can occur depending on the reaction conditions. One common side reaction, particularly in the presence of strong bases or nucleophiles, is the attack at the carbonyl carbon, which can lead to the formation of a morpholide byproduct.[5] In cross-coupling reactions, dehalogenation (replacement of the bromine with a hydrogen) can be a significant side reaction, especially if there are proton sources present.[4] To minimize these:

  • Ensure strictly anhydrous conditions: Water can act as a proton source for hydrodehalogenation.[4]

  • Protect the aldehyde group: If the aldehyde is not the desired reactive site, consider protecting it as an acetal. This can prevent unwanted nucleophilic attack at the carbonyl.[4]

Troubleshooting Guides

Guide 1: Optimizing Suzuki-Miyaura Cross-Coupling Reactions

Problem: Low yield and significant dehalogenation byproduct in the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Troubleshooting Workflow

start Low Yield in Suzuki Coupling catalyst Evaluate Catalyst System - Pd(OAc)₂/SPhos - Pd₂(dba)₃/XPhos start->catalyst base Optimize Base - K₃PO₄ - Cs₂CO₃ catalyst->base solvent Screen Solvents - Dioxane - Toluene - t-BuOH base->solvent temp Adjust Temperature - 80-110 °C solvent->temp anhydrous Ensure Anhydrous Conditions temp->anhydrous success Improved Yield anhydrous->success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Protocol & Rationale

A robust catalytic system is crucial for coupling sterically hindered substrates.[6] The use of bulky, electron-rich phosphine ligands is key to promoting the rate-limiting steps of oxidative addition and reductive elimination.[4]

Optimized Protocol:

  • In a dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), Pd(OAc)₂ (2-5 mol%), and a bulky phosphine ligand like SPhos or XPhos (4-10 mol%).

  • Add a weak, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq). The choice of a weaker base minimizes protonolysis of the Ar-Pd(II)-X intermediate, which can lead to dehalogenation.[4]

  • Add a dry, aprotic solvent (e.g., 1,4-dioxane or toluene).

  • Heat the reaction mixture at a temperature between 80-110 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

Quantitative Data Summary: Catalyst System Performance
Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O100< 40%
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane110> 75%[4]
Pd₂(dba)₃XPhosCs₂CO₃t-BuOH100> 80%[4]

Yields are illustrative and can vary based on the specific coupling partners.

Guide 2: Managing Nucleophilic Addition Reactions

Problem: The reaction of an organometallic reagent (e.g., Grignard or organolithium) with this compound results in a complex mixture of products and low yield of the desired secondary alcohol.

Decision-Making Flowchart for Nucleophilic Addition

start Low Yield in Nucleophilic Addition temp_check Is the reaction run at low temp? start->temp_check temp_check->start No, lower temp (-78 °C) lewis_acid Add a Lewis Acid (e.g., CeCl₃, TiCl₄) temp_check->lewis_acid Yes side_reactions Are side reactions (e.g., with bromo group) observed? lewis_acid->side_reactions protecting_group Protect Aldehyde as an Acetal deprotection Deprotection Step protecting_group->deprotection success Improved Yield of Desired Alcohol deprotection->success side_reactions->protecting_group Yes side_reactions->success No

Caption: Decision-making for nucleophilic addition reactions.

Procedural Recommendations & Mechanistic Insights

The high reactivity of organometallic reagents can lead to side reactions, such as halogen-metal exchange with the bromo substituent. Performing the reaction at low temperatures (-78 °C) is crucial to control reactivity.

Use of Lewis Acids: The addition of a Lewis acid like cerium(III) chloride (Luche reduction conditions for Grignards) can enhance the electrophilicity of the carbonyl carbon, promoting the desired 1,2-addition and minimizing side reactions.

Aldehyde Protection Strategy: If side reactions persist, a protection-deprotection strategy is advisable.

Step-by-Step Protocol:

  • Protection: To a solution of this compound in an anhydrous solvent like ethanol, add triethyl orthoformate and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Stir at room temperature until the reaction is complete (monitored by TLC/GC-MS). Work up to isolate the acetal-protected compound.[4]

  • Nucleophilic Reaction: Perform the reaction with the organometallic reagent on the protected substrate.

  • Deprotection: After the reaction, the acetal can be easily removed by treatment with a mild acid (e.g., aqueous HCl) to reveal the desired secondary alcohol.

References

Technical Support Center: Dehalogenation of 4-Bromo-2-(N-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the dehalogenation of 4-bromo-2-(N-morpholino)-benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, we address common challenges and frequently asked questions to ensure your experiments are successful, efficient, and reproducible. The information provided is grounded in established chemical principles and supported by authoritative literature.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction Initiation & Catalyst Selection

Q1: My palladium-catalyzed hydrodehalogenation of this compound is not starting. What are the common causes and how can I troubleshoot this?

A1: Failure to initiate is a frequent issue in catalytic hydrogenations. Several factors could be at play:

  • Catalyst Activity: Palladium on carbon (Pd/C) is a common choice for this transformation. However, its activity can be compromised.[1][2][3]

    • Troubleshooting:

      • Use a fresh bottle of catalyst: Catalysts can degrade over time, especially if not stored properly.

      • Ensure proper handling: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents like methanol.[4] Always handle it under an inert atmosphere (e.g., argon or nitrogen).

      • Consider an alternative palladium source: Palladium(II) chloride (PdCl2) can be used to form active palladium nanoparticles in situ.[5]

  • Catalyst Poisoning: The substrate or impurities in the reaction mixture can poison the catalyst.

    • Troubleshooting:

      • Substrate Purity: Ensure the starting material, this compound, is of high purity. Impurities containing sulfur or other heteroatoms can deactivate the catalyst.[6]

      • Solvent Quality: Use high-purity, degassed solvents.

  • Insufficient Hydrogen Source: The reaction requires a reliable source of hydrogen.

    • Troubleshooting:

      • Hydrogen Gas: If using hydrogen gas, ensure the system is properly sealed and purged to remove all air. Even small leaks can prevent the reaction from proceeding.[6]

      • Transfer Hydrogenation: If using a transfer hydrogenation agent (e.g., ammonium formate, sodium hypophosphite, or isopropanol), ensure it is added in the correct stoichiometric amount and is of good quality.[5][7][8]

Q2: What are the best catalyst systems for the dehalogenation of an aryl bromide with an electron-donating ortho-substituent like a morpholino group?

A2: The morpholino group is an electron-donating group, which can influence the reactivity of the aryl bromide. Palladium-based catalysts are generally very effective.[9][10]

  • Palladium on Carbon (Pd/C): This is the most common and robust catalyst for this type of reaction. A 5-10% loading is typically sufficient.[1]

  • Palladium(II) Acetate (Pd(OAc)2) with a Ligand: For more challenging substrates, a homogeneous catalyst system using Pd(OAc)2 with a suitable phosphine ligand can be beneficial.[11]

  • Nickel-based Catalysts: As a more cost-effective alternative, nickel catalysts can also be employed for dehalogenation.[12]

Catalyst SystemTypical LoadingAdvantagesDisadvantages
5-10% Pd/C1-10 mol%Heterogeneous, easy to remove, robustCan be pyrophoric, activity can vary
Pd(OAc)2 / Ligand0.5-5 mol%High activity, tunableMore expensive, requires ligand screening
Nickel Catalysts5-15 mol%Cost-effectiveCan be less active than palladium
Side Reactions & Chemoselectivity

Q3: I am observing the reduction of the benzaldehyde group to an alcohol. How can I prevent this side reaction?

A3: The chemoselective dehalogenation of an aromatic aldehyde without reducing the aldehyde functionality is a common challenge.[13]

  • Reaction Conditions:

    • Temperature: Running the reaction at a lower temperature can often favor dehalogenation over aldehyde reduction.

    • Hydrogen Pressure: If using hydrogen gas, lower pressures are generally preferred to maintain selectivity.

    • Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed to prevent over-reduction.

  • Catalyst Choice:

    • Modified Catalysts: In some cases, modified palladium catalysts, such as those combined with copper, have shown suppressed aldehyde reduction.[13]

  • Transfer Hydrogenation: Using a milder hydrogen donor in a transfer hydrogenation protocol can sometimes provide better selectivity compared to H2 gas.[14]

Q4: Are there any other potential side reactions I should be aware of?

A4: Besides aldehyde reduction, other side reactions are possible:

  • Hydrodehalogenation of other groups: If your molecule contains other sensitive functional groups, they might also be reduced.

  • Ring Hydrogenation: Under harsh conditions (high temperature and pressure), the aromatic ring itself can be hydrogenated.[5]

  • Decomposition of the Morpholino Group: While generally stable, the morpholino group could potentially undergo ring-opening under very harsh acidic or reductive conditions.

Reaction Monitoring & Product Purification

Q5: What is the best way to monitor the progress of the dehalogenation reaction?

A5: A combination of techniques is recommended for effective reaction monitoring:

  • Thin Layer Chromatography (TLC): This is a quick and easy way to get a qualitative assessment of the reaction progress. The product, 2-(N-morpholino)-benzaldehyde, will have a different Rf value than the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides more quantitative information and can help identify any side products that may be forming.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a sample from the reaction mixture and running a quick 1H NMR can definitively show the disappearance of the signals corresponding to the bromo-substituted aromatic ring and the appearance of the new aromatic protons.

Q6: What are the recommended methods for purifying the final product, 2-(N-morpholino)-benzaldehyde?

A6: The purification strategy will depend on the scale of your reaction and the nature of any impurities.

  • Filtration: The first step is to remove the heterogeneous catalyst (e.g., Pd/C) by filtration. A pad of Celite can aid in removing fine catalyst particles.

  • Extraction: An aqueous workup can be used to remove any water-soluble reagents or byproducts.

  • Column Chromatography: For high purity, column chromatography on silica gel is the most effective method. A gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.

A general purification procedure for N-substituted aminobenzaldehydes involves acidification to solubilize the product, filtration of insoluble impurities, and then neutralization to precipitate the purified product.[15] For benzaldehyde itself, purification can sometimes be achieved by treating the impure material with hydrogen in the presence of a hydrogenation catalyst to hydrogenate impurities, followed by distillation.[16]

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

This protocol is a good starting point for the chemoselective dehalogenation of this compound.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH4)

  • Methanol (MeOH), anhydrous

  • Argon or Nitrogen gas

  • Round-bottom flask with a condenser

  • Stir plate and magnetic stir bar

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent).

  • Add methanol to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Under a gentle stream of argon or nitrogen, carefully add 10% Pd/C (5-10 mol%).

  • Add ammonium formate (3-5 equivalents) to the reaction mixture.

  • Equip the flask with a condenser and heat the reaction to a gentle reflux (around 65 °C).

  • Monitor the reaction progress by TLC or GC-MS every 30-60 minutes.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot

Caption: Workflow for catalytic transfer hydrogenation.

Mechanistic Insights

The palladium-catalyzed hydrodehalogenation of aryl bromides typically proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by reaction with a hydride source and reductive elimination to yield the dehalogenated product and regenerate the Pd(0) catalyst.

dot

Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(Br)L_n Ar-Pd(II)(Br)L_n Pd(0)L_n->Ar-Pd(II)(Br)L_n Oxidative Addition (Ar-Br) Ar-Pd(II)(H)L_n Ar-Pd(II)(H)L_n Ar-Pd(II)(Br)L_n->Ar-Pd(II)(H)L_n Hydride Transfer (from H source) Ar-Pd(II)(H)L_n->Pd(0)L_n Reductive Elimination Ar-H Ar-H Ar-Pd(II)(H)L_n->Ar-H

Caption: Simplified catalytic cycle for Pd-catalyzed hydrodehalogenation.

References

Technical Support Center: Synthesis of 4-Bromo-2-(N-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Bromo-2-(N-morpholino)-benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights, practical protocols, and robust troubleshooting strategies for this important synthetic transformation. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to optimize your reaction and confidently address any challenges that may arise.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound?

The synthesis of this compound from a precursor like 2,4-dibromobenzaldehyde or 4-bromo-2-fluorobenzaldehyde and morpholine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2][3] This is distinct from SN1 or SN2 reactions and is characteristic of aromatic rings bearing specific features.

Key Mechanistic Steps:

  • Activation: The aromatic ring of the starting material (e.g., 4-bromo-2-fluorobenzaldehyde) must be "activated" towards nucleophilic attack. The strongly electron-withdrawing aldehyde group (-CHO) at the para-position to the target leaving group (Fluorine at C2) makes the ring electron-deficient. This is a critical requirement for the SNAr mechanism to proceed efficiently.[1][4]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the carbon atom bearing the leaving group (the fluorine atom at C2).

  • Formation of a Meisenheimer Complex: This attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atom of the electron-withdrawing aldehyde group. This stabilization is what makes the ortho and para positions relative to the activating group so reactive.[3]

  • Elimination & Aromatization: The reaction concludes with the departure of the leaving group (fluoride, F⁻, is an excellent leaving group in SNAr reactions) and the re-establishment of the aromatic ring system, yielding the final product.[2]

SNAr_Mechanism Reactants 4-Bromo-2-fluorobenzaldehyde + Morpholine Intermediate Meisenheimer Complex(Resonance Stabilized Anion) Reactants->Intermediate 1. Nucleophilic Attack Product This compound Intermediate->Product 2. Elimination of F⁻ & Re-aromatization

Caption: SNAr reaction pathway for the synthesis.

Q2: Why is Thin-Layer Chromatography (TLC) the preferred method for routine reaction monitoring?

Thin-Layer Chromatography (TLC) is an ideal technique for monitoring this synthesis due to its speed, low cost, and sensitivity.[5] It provides a rapid qualitative assessment of the reaction's progress, allowing you to determine the point of completion without the need for more complex instrumentation like HPLC or NMR for every time point.[6][7] Specifically, TLC helps to:

  • Visualize the consumption of the starting material(s).

  • Confirm the formation of the new, more polar product.

  • Identify the presence of any significant by-products.

Q3: I see an unexpected spot on my TLC plate. What could it be?

An unexpected spot indicates a side reaction. In this synthesis, a common side product can arise from the nucleophilic attack of morpholine on the electrophilic carbonyl carbon of the aldehyde group.[8][9] This forms a hemiaminal intermediate which can then be converted to other species. This side reaction is more likely under certain conditions (e.g., high temperatures, specific catalysts).

How to Differentiate:

  • Polarity: The desired product, this compound, will be more polar than the 2,4-dibromobenzaldehyde starting material but may have a similar polarity to other potential by-products.

  • Staining: Some visualization stains can react differently with aldehydes versus other functional groups, which can aid in identification.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides a logical framework for resolving them.

Troubleshooting_Tree P1 Problem: Reaction Stalled or Incomplete C1a Cause: Insufficient Temperature P1->C1a C1b Cause: Poor Reagent Quality (e.g., wet solvent/base) P1->C1b C1c Cause: Incorrect Stoichiometry P1->C1c P2 Problem: Low Product Yield C2a Cause: Side Reactions Dominating P2->C2a C2b Cause: Product Loss During Workup (e.g., emulsion, poor extraction) P2->C2b C2c Cause: Incomplete Reaction P2->C2c P3 Problem: Multiple Spots on TLC C3a Cause: Side Reaction with Aldehyde P3->C3a C3b Cause: Unreacted Starting Material P3->C3b C3c Cause: Product Degradation P3->C3c S1a Solution: Gradually increase reaction temperature and monitor by TLC. C1a->S1a S1b Solution: Use freshly dried solvents. Verify base activity. C1b->S1b S1c Solution: Re-check calculations and ensure slight excess of morpholine. C1c->S1c S2a Solution: Optimize temperature. Consider a milder base. C2a->S2a S2b Solution: Add brine to break emulsions. Perform back-extractions. C2b->S2b S2c Solution: See 'Reaction Stalled' solutions. C2c->S2c S3a Solution: Lower reaction temperature. Protect aldehyde if necessary. C3a->S3a S3b Solution: Allow longer reaction time or re-evaluate conditions (see P1). C3b->S3b S3c Solution: Use milder workup conditions. Avoid strong acids/bases. C3c->S3c

Caption: Decision tree for troubleshooting common synthesis issues.

Q4: My reaction is not proceeding to completion, even after several hours. What should I investigate?

Answer: A stalled reaction is a frequent challenge. Systematically check the following:

  • Temperature: The SNAr reaction often requires elevated temperatures to overcome the activation energy. If you are running the reaction at a lower temperature (e.g., 50°C), consider incrementally increasing it to 60-70°C and monitoring closely by TLC.[10]

  • Base and Solvent Quality: The presence of water can interfere with the reaction. Ensure your solvent is anhydrous and that the base (e.g., potassium carbonate) is dry and of high purity.

  • Reagent Stoichiometry: While a 1:1 stoichiometry is theoretically possible, using a slight excess of morpholine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.

Q5: The final yield of my purified product is very low. What are the likely causes?

Answer: Low yield can stem from issues within the reaction itself or during the workup and purification stages.

  • Reaction-Based Causes:

    • Side Reactions: As discussed in Q3, if side reactions are significant, they will naturally consume your starting material and lower the theoretical yield of the desired product. Re-evaluate your reaction conditions (temperature, base) to favor the SNAr pathway.[11]

    • Incomplete Conversion: If the reaction was not run to completion, the yield will be inherently low. Always confirm full consumption of the limiting starting material by TLC or HPLC before proceeding to workup.

  • Workup & Purification Causes:

    • Extraction Issues: The product may not be fully extracting into the organic layer. Perform multiple extractions (e.g., 3x) and consider a back-extraction of the aqueous layer to recover any lost product.

    • Purification Losses: During column chromatography, a solvent system that is too polar can cause your product to elute too quickly with impurities. Conversely, a system that is not polar enough can lead to broad peaks and difficult separation. Fine-tuning your eluent is key.

Experimental Protocols & Data

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol provides a step-by-step guide for effectively monitoring the reaction progress.[7]

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Eluent: A good starting point is a mixture of Hexanes and Ethyl Acetate. The optimal ratio must be determined experimentally.

  • Visualization: UV lamp (254 nm).

Procedure:

  • Prepare the Eluent: Start with a 4:1 Hexanes:Ethyl Acetate mixture in the TLC chamber. Add a piece of filter paper to saturate the chamber atmosphere.

  • Prepare the TLC Plate: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the plate. Mark three lanes: "SM" (Starting Material), "C" (Co-spot), and "R" (Reaction Mixture).[12]

  • Spot the Plate:

    • SM Lane: Dissolve a small amount of your starting material (e.g., 4-bromo-2-fluorobenzaldehyde) in a suitable solvent and spot it on the "SM" lane.

    • R Lane: Using a new capillary, take a small aliquot from your reaction mixture and spot it on the "R" lane.

    • C Lane (Co-spot): Spot the reaction mixture directly on top of a spot of the starting material in the "C" lane. This is crucial to confirm if the spots are separating properly.[12]

  • Develop the Plate: Place the TLC plate in the chamber and allow the eluent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp and circle them with a pencil.[7]

Interpreting the Results:

  • The starting material (less polar) will have a higher R_f value.

  • The product (more polar due to the morpholine group) will have a lower R_f value.

  • The reaction is complete when the starting material spot is no longer visible in the "R" lane.

CompoundExpected R_f (4:1 Hex:EtOAc)Appearance under UV (254 nm)
4-Bromo-2-fluorobenzaldehyde (SM)~0.65UV active spot
This compound (Product) ~0.30 UV active spot
MorpholineBaseline (very polar)Not typically UV active

Note: R_f values are illustrative and must be determined experimentally.

TLC_Workflow Start Start: Take Reaction Aliquot Spot Spot TLC Plate (SM, Co-spot, Reaction) Start->Spot Develop Develop Plate in Chamber Spot->Develop Visualize Dry and Visualize (UV Lamp) Develop->Visualize Decision Is SM Spot Gone? Visualize->Decision Complete Reaction Complete Proceed to Workup Decision->Complete Yes Continue Continue Reaction Monitor at Next Timepoint Decision->Continue No

Caption: Workflow for monitoring the reaction using TLC.

Protocol 2: Quantitative Monitoring by HPLC

For precise kinetic analysis or impurity profiling, High-Performance Liquid Chromatography (HPLC) is recommended.[13]

System & Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Water (A) and Acetonitrile (B) is common. For example: Start at 60% A / 40% B, ramp to 10% A / 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector set to an appropriate wavelength (e.g., 254 nm or 280 nm) where both starting material and product have strong absorbance.

  • Sample Preparation: Quench a small aliquot of the reaction mixture in a known volume of mobile phase, filter, and inject.

Data Analysis: By integrating the peak areas of the starting material and product over time, you can accurately calculate the percent conversion and monitor the formation of any by-products with high sensitivity.[14]

References

Technical Support Center: Troubleshooting Byproduct Formation in 4-Bromo-2-(N-morpholino)-benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-(N-morpholino)-benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. As a substituted benzaldehyde, this compound exhibits a unique reactivity profile due to the interplay of its aldehyde functionality, the electron-donating morpholino group, and the bromo substituent. This guide provides in-depth, field-proven insights into common side reactions and offers robust troubleshooting strategies in a direct question-and-answer format to enhance the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of an Acidic Impurity Detected During Workup

Q: During the aqueous workup of my reaction, I'm noticing significant partitioning of a byproduct into the basic aqueous layer, and my final product yield is low. Upon acidification of the aqueous layer, a white precipitate forms. What is this byproduct and how can I prevent its formation?

A: This is a classic sign of aldehyde oxidation.

  • Causality: The most probable byproduct is 4-Bromo-2-(N-morpholino)-benzoic acid . Benzaldehydes, particularly those with electron-donating groups, are susceptible to oxidation to the corresponding carboxylic acid.[1] This process can be surprisingly rapid and is often mediated by atmospheric oxygen, especially under neutral to basic conditions or at elevated temperatures.[2][3][4][5][6] The presence of trace metal impurities can also catalyze this oxidation.

  • Troubleshooting & Optimization Strategies: Preventing oxidation requires the systematic exclusion of oxygen from the reaction environment.

    StrategyDescriptionRationale
    Inert Atmosphere Conduct the reaction under a positive pressure of an inert gas like Nitrogen (N₂) or Argon (Ar).This displaces atmospheric oxygen, the primary oxidant, from the reaction headspace.
    Degassed Solvents Use solvents that have been degassed via methods such as freeze-pump-thaw cycles or sparging with an inert gas.Solvents can dissolve significant amounts of oxygen, which must be removed for sensitive reactions.
    Antioxidant Additives In some cases, a radical inhibitor like Butylated Hydroxytoluene (BHT) can be added in catalytic amounts.This is an advanced technique and should be tested on a small scale as it may interfere with certain reaction types.
    Reaction Time & Temp. Minimize reaction time and avoid unnecessarily high temperatures.Oxidation is a kinetic process; limiting the exposure to oxidative conditions reduces byproduct formation.
  • Analytical Verification: The identity of the carboxylic acid byproduct can be confirmed by:

    • ¹H NMR: Disappearance of the aldehyde proton signal (~9.8-10.1 ppm) and the appearance of a broad carboxylic acid proton signal (>12 ppm), though this is often not observed in deuterated solvents without specific techniques.

    • FT-IR: Appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a shift in the carbonyl C=O stretch.

    • LC-MS: A mass peak corresponding to the addition of one oxygen atom (M+16) compared to the starting material.

dot graph TD { A[Start: Reaction Setup] --> B{Is the reaction sensitive to oxidation?}; B -->|Yes| C[Use Degassed Solvents]; C --> D[Assemble Glassware Hot & Under Vacuum]; D --> E[Backfill with Inert Gas (N₂ or Ar)]; E --> F[Maintain Positive Pressure via Balloon or Manifold]; F --> G[Run Reaction]; B -->|No| G; G --> H[Monitor Reaction]; H --> I[Workup & Analysis]; } Caption: Experimental workflow for preventing oxidation.

Issue 2: Mass Spectrometry Shows a Product Missing the Mass of Bromine

Q: My mass spectrometry analysis shows a significant peak corresponding to a mass of [M-79/81], indicating the loss of the bromine atom. What is causing this dehalogenation, and how can I suppress it?

A: You are observing a dehalogenation or hydrodehalogenation side reaction, resulting in the formation of 2-(N-morpholino)-benzaldehyde.

  • Causality: The carbon-bromine bond can be cleaved under various conditions.[7] In the context of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), this is a well-known side reaction often termed "protodeboronation" or "hydrodehalogenation".[8] It is typically caused by:

    • Presence of a Proton Source: Trace amounts of water, alcohols, or other protic species in the reaction mixture can protonate an organometallic intermediate, leading to the cleavage of the C-Br bond and its replacement with a C-H bond.[8]

    • Reductive Conditions: Certain reagents or catalysts, especially under hydrogen atmospheres or in the presence of hydride sources, can reductively cleave the C-Br bond.[9]

    • Base Strength: Strong bases can sometimes promote dehalogenation pathways.[8]

  • Troubleshooting & Optimization Strategies: The key is to maintain strictly anhydrous conditions and carefully select your reagents.

    ParameterStandard Conditions (Problematic)Recommended OptimizationRationale
    Solvents/Reagents Standard grade solventsUse freshly distilled, anhydrous solvents over molecular sieves. Dry reagents in a vacuum oven.To eliminate water as a proton source for hydrodehalogenation.[8]
    Base Strong bases (e.g., NaOH, KOH, NaOtBu)Weaker, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)Minimizes base-mediated side reactions and reduces the likelihood of protonolysis.[8]
    Temperature High temperatures (>100 °C)Screen a range of lower temperatures (e.g., 60-80 °C).Dehalogenation can have a different activation energy than the desired reaction; lowering the temperature may favor the desired pathway.[8]
    Ligands (for cross-coupling) Standard phosphine ligandsUse bulky, electron-rich ligands (e.g., SPhos, XPhos).These can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[8]

`dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];

} ` Caption: Competing pathways: Dehalogenation vs. Desired Product.

Issue 3: Formation of Two Byproducts Under Strongly Basic Conditions

Q: I am attempting a reaction using a strong base like sodium hydroxide, and I am observing the formation of two major byproducts, neither of which is my desired product. What is this reaction?

A: You are likely observing a Cannizzaro reaction.

  • Causality: The Cannizzaro reaction is a disproportionation reaction that occurs with aldehydes that lack an alpha-hydrogen, such as this compound.[10] In the presence of a strong base (e.g., concentrated NaOH or KOH), one molecule of the aldehyde is oxidized to the carboxylic acid, and a second molecule is reduced to the primary alcohol.[10]

    • Oxidized Product: 4-Bromo-2-(N-morpholino)-benzoic acid (as its salt)

    • Reduced Product: (4-Bromo-2-(N-morpholino)-phenyl)methanol

  • Troubleshooting & Optimization Strategies:

    • Avoid Strong Bases: The most straightforward solution is to redesign the synthetic step to avoid the use of concentrated strong bases. Explore alternative conditions or protecting group strategies that are compatible with the aldehyde functionality.

    • Temperature Control: If a strong base is unavoidable, running the reaction at a much lower temperature (e.g., 0 °C or below) may slow the rate of the Cannizzaro reaction relative to your desired transformation.

    • Alternative Reagents: For reactions requiring a base, consider alternatives that are less prone to inducing the Cannizzaro reaction, such as organic bases (e.g., DBU, DIPEA) or milder inorganic bases (e.g., K₂CO₃).

Experimental Protocols
Protocol 1: General Procedure for Setting Up a Reaction Under Inert Atmosphere

This protocol provides a standardized method for establishing an oxygen-free environment, crucial for preventing the oxidation of this compound.

Materials:

  • Two or three-necked round-bottom flask

  • Rubber septa

  • Condenser (if heating)

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Schlenk line or manifold (optional, but recommended)

  • Degassed solvent

  • Syringes and needles

Procedure:

  • Assembly: Assemble the glassware (flask, condenser) and flame-dry or oven-dry it thoroughly to remove adsorbed water. Allow it to cool to room temperature under a stream of inert gas or in a desiccator.

  • Purging: Seal the flask with rubber septa. Insert a needle connected to the inert gas line and a second needle to act as an outlet. Gently purge the flask with inert gas for 5-10 minutes. If using a Schlenk line, perform at least three vacuum/backfill cycles.

  • Reagent Addition (Solids): Briefly remove a septum, add your solid reagents (e.g., this compound, catalyst) against a positive flow of inert gas, and quickly reseal the flask.

  • Solvent Addition (Liquids): Add degassed solvents and liquid reagents via a syringe through the septum.

  • Reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the gas line to a bubbler or using a balloon filled with the inert gas.

  • Monitoring: Take aliquots for reaction monitoring (e.g., by TLC or LC-MS) using a syringe, being careful to minimize the introduction of air.

References

Technical Support Center: A Guide to the Synthesis of 4-Bromo-2-(N-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-(N-morpholino)-benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful synthesis and scale-up of this valuable chemical intermediate. We will explore the common synthetic pathways, troubleshoot potential issues, and answer frequently asked questions to ensure your experiments are both efficient and reproducible.

The primary and most effective route to this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the displacement of an activated leaving group (typically a halide) on an aromatic ring by a nucleophile, in this case, morpholine. The presence of the electron-withdrawing aldehyde group is crucial for activating the ring towards nucleophilic attack.[1][2][3]

I. Synthetic Workflow & Core Protocol

The synthesis proceeds via the SNAr mechanism, where morpholine displaces a fluoride ion from 4-bromo-2-fluorobenzaldehyde. The aldehyde group, being strongly electron-withdrawing, activates the ortho position for nucleophilic attack, facilitating the reaction.[3][4]

Synthesis_Workflow cluster_start Starting Materials SM1 4-Bromo-2-fluorobenzaldehyde Reaction Nucleophilic Aromatic Substitution (SNAr) SM1->Reaction SM2 Morpholine SM2->Reaction SM3 Base (e.g., K2CO3) SM3->Reaction SM4 Solvent (e.g., DMF, DMSO) SM4->Reaction Workup Aqueous Workup (Quenching & Extraction) Reaction->Workup Reaction Completion Purification Purification (Recrystallization or Chromatography) Workup->Purification Crude Product Product This compound Purification->Product Final Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: SNAr Reaction

This protocol provides a robust starting point for the synthesis. Optimization may be required based on scale and available equipment.

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-2-fluorobenzaldehyde (1.0 eq).

  • Reagent Addition: Add a suitable solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5-10 mL per gram of starting material). Add a base, such as anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the mixture.

  • Nucleophile Addition: Add morpholine (1.2-1.5 eq) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to 80-120°C. The optimal temperature will depend on the solvent used. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 6-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Isolation: Collect the precipitated solid by filtration. Wash the solid thoroughly with water to remove inorganic salts and residual solvent.

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) or by column chromatography on silica gel.

II. Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My SNAr reaction is resulting in a very low yield of the desired product, or it's not proceeding at all. What are the likely causes and how can I optimize the reaction?

A: Low yields are a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Potential CauseExplanationRecommended Solution
Insufficient Ring Activation The SNAr reaction relies on the aromatic ring being electron-deficient. The aldehyde group at the 2-position provides this activation. If the starting material is incorrect (e.g., bromine at the 2-position instead of fluorine), the reaction will be significantly slower.[1][3]Verify the identity and purity of your starting material, 4-bromo-2-fluorobenzaldehyde. Fluorine is a superior leaving group to other halogens in many SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon it's attached to.[3]
Poor Quality Reagents The presence of moisture can quench the base and interfere with the reaction. Morpholine can degrade over time. The solvent must be anhydrous for optimal results.Use freshly opened or properly stored anhydrous solvents. Ensure your morpholine is of high purity. Dry the base (e.g., K₂CO₃) in an oven before use if necessary.
Suboptimal Reaction Temperature SNAr reactions often require elevated temperatures to overcome the activation energy barrier. Insufficient heat will lead to a sluggish or incomplete reaction.Gradually increase the reaction temperature in increments of 10-20°C. Solvents like DMSO or DMF are effective at higher temperatures. A typical range is 80-120°C.[5]
Ineffective Base The base is required to neutralize the HF that is formed during the reaction, driving the equilibrium towards the product. An insufficient amount or a weak base may not be effective.Ensure at least 2 equivalents of a moderately strong base like K₂CO₃ or Cs₂CO₃ are used. For larger-scale reactions, maintaining good stirring is crucial to prevent the base from settling.
Issue 2: Formation of Side Products

Q: My reaction is complete, but I'm observing significant impurities in my crude product by TLC and NMR. What are the possible side reactions?

A: The presence of impurities and side products is a common reason for low yields of the pure compound.

  • Attack on the Aldehyde: Morpholine is a nucleophile and can potentially attack the electrophilic carbonyl carbon of the benzaldehyde. This can lead to the formation of an unstable hemiaminal, which could further react or complicate purification. In some cases, this can lead to the formation of a stable amide (morpholide) if oxidation of the aldehyde occurs.[6][7][8]

    • Solution: This side reaction is generally less favorable than the SNAr pathway under anhydrous conditions. Using a moderate excess of morpholine (1.2-1.5 eq) and not excessively high temperatures can minimize this.

  • Cannizzaro Reaction: If a very strong base like NaOH or KOH is used, the aldehyde can undergo a disproportionation reaction (Cannizzaro reaction), especially at higher temperatures, to form the corresponding alcohol and carboxylic acid.[9][10]

    • Solution: Use a non-hydroxide base like K₂CO₃ or an organic base like triethylamine (TEA) to prevent this side reaction.

  • Hydrolysis: If there is significant water in the reaction, the 4-bromo-2-fluorobenzaldehyde could potentially hydrolyze to 4-bromo-2-hydroxybenzaldehyde, which could then react with morpholine or remain as an impurity.

    • Solution: Ensure all reagents and solvents are anhydrous.

Issue 3: Difficulties in Product Isolation and Purification

Q: I'm having trouble getting my product to crystallize, or it remains an oil. What are some effective purification strategies?

A: Product isolation can significantly impact the final yield and purity.

  • Incomplete Precipitation: The product may have some solubility in the water/solvent mixture during workup.

    • Solution: Ensure the aqueous solution is thoroughly cooled in an ice bath to maximize precipitation. If the product still doesn't precipitate, you may need to perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Recrystallization Issues: Choosing the right solvent is critical for effective recrystallization.

    • Solution: Use the minimum amount of hot solvent required to dissolve the crude product.[9] Test small batches with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/heptane) to find the optimal conditions. If the product oils out, try adding the hot solution to a pre-heated receiving flask or use a slower cooling rate.

  • Persistent Impurities: Some side products may co-crystallize with the desired product.

    • Solution: If recrystallization is insufficient, column chromatography is the next step. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) on a silica gel column is typically effective for separating benzaldehyde derivatives.

Troubleshooting_Flowchart decision decision process process result result start Low Yield or Impure Product decision1 Is Starting Material Consumed? start->decision1 Check TLC/GC-MS process1 Increase Temperature Increase Reaction Time Check Base/Solvent Quality decision1->process1 No decision2 Multiple Spots/ Peaks Observed? decision1->decision2 Yes result1 Monitor Progress process1->result1 Re-run Reaction process2 Review Workup & Isolation Procedure (e.g., Extraction pH, Solvent Choice) decision2->process2 No (Clean Conversion) process3 Identify Side Products (NMR, MS) - Check for Aldehyde Reactivity - Rule out Cannizzaro Reaction - Ensure Anhydrous Conditions decision2->process3 Yes (Side Products) result2 result2 process2->result2 Optimize Purification result3 result3 process3->result3 Modify Reaction Conditions

Caption: A decision tree for troubleshooting the synthesis of this compound.

III. Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for this SNAr reaction?

A1: The reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: The nucleophile (morpholine) attacks the carbon atom bearing the leaving group (fluorine). This attack is favored because the aromatic ring is activated (made electron-poor) by the ortho-aldehyde group. This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3][4]

  • Elimination: The aromaticity is restored by the elimination of the leaving group (fluoride ion). This step is typically fast. The rate-determining step is the initial nucleophilic attack.[3]

Q2: Why is 4-bromo-2-fluorobenzaldehyde the preferred starting material over, for example, 2,4-dibromobenzaldehyde?

A2: There are two main reasons:

  • Leaving Group Ability: In SNAr reactions, the reactivity order of halogens as leaving groups is often F > Cl > Br > I. This is counterintuitive compared to SN1/SN2 reactions. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.[3]

  • Selective Reactivity: The fluorine at the 2-position is activated by the ortho-aldehyde group. The bromine at the 4-position is para to the aldehyde, which also activates it, but the C-F bond is more readily attacked in the rate-determining step. This allows for selective substitution at the 2-position.

Q3: What are the critical safety precautions to consider when scaling up this synthesis?

A3:

  • Reagents: 4-bromo-2-fluorobenzaldehyde is an irritant.[11] Morpholine is corrosive and flammable. Anhydrous DMF and DMSO are combustible and can be absorbed through the skin.

  • Procedure: Always conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Exotherms: While this reaction is not typically violently exothermic, monitor the internal temperature during heating, especially on a larger scale.

  • Workup: Quenching the reaction mixture in water can be exothermic. Add the reaction mixture to water slowly with stirring.

Q4: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A4: While an exact spectrum requires experimental data, we can predict the key signals based on structurally similar compounds.[12][13][14]

  • ¹H NMR:

    • Aldehyde proton (-CHO): A singlet between δ 9.8-10.2 ppm.

    • Aromatic protons: Three protons on the benzene ring, likely appearing as doublets and a doublet of doublets between δ 7.0-7.8 ppm.

    • Morpholine protons: Two distinct multiplets (or triplets) for the -CH₂- groups, typically one set around δ 3.8-4.0 ppm (adjacent to oxygen) and another around δ 3.0-3.2 ppm (adjacent to nitrogen).

  • ¹³C NMR:

    • Aldehyde carbon (C=O): A signal around δ 190-195 ppm.

    • Aromatic carbons: Six distinct signals in the aromatic region (δ 110-160 ppm).

    • Morpholine carbons: Two signals, one around δ 66-68 ppm (-CH₂-O) and one around δ 48-50 ppm (-CH₂-N).

IV. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Side Reactions with 4-Bromo-2-hydroxybenzaldehyde. 15

  • ChemicalBook. (n.d.). 4-Morpholinobenzaldehyde synthesis. 5

  • ChemicalBook. (2024). 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards. 6

  • Benchchem. (n.d.). Troubleshooting low yield in 4'-bromochalcone synthesis. 9

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions. 1

  • Sivasubramaniam, D., & Tay, M. G. (2014). The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde in the Presence and Absence of Copper(I) Iodide. Borneo Journal of Resource Science and Technology, 4(2). --INVALID-LINK--

  • Benchchem. (n.d.). A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy. 12

  • International Journal of Computational Engineering Research. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. 13

  • Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde. 10

  • ResearchGate. (2014). The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde in the Presence and Absence of Copper(I) Iodide. 7

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Bromo-2-fluorobenzaldehyde: Comprehensive Overview and Applications. 11

  • Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. 2

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. 3

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. 4

  • ResearchGate. (2017). 1H-NMR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. 14

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Bromo-2-(N-morpholino)-benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a morpholine moiety can further enhance the pharmacological profile of these molecules, often improving their solubility and pharmacokinetic properties.[4][5] This guide provides a comparative analysis of the potential biological activities of a series of hypothetical 4-Bromo-2-(N-morpholino)-benzaldehyde derivatives, with a focus on their anticancer and antimicrobial properties. We will delve into the structure-activity relationships and provide detailed experimental protocols for their evaluation.

The Core Scaffold: this compound

The parent compound, this compound, possesses key structural features that suggest potential biological activity. The bromine atom at the para position can enhance lipophilicity and may be involved in halogen bonding with biological targets. The ortho-positioned morpholine ring can influence the electronic properties of the benzaldehyde and provide a site for hydrogen bonding. The aldehyde group itself is a reactive functional group that can participate in various interactions with biomolecules, including the formation of Schiff bases.[6][7][8][9][10]

A Comparative Study of Schiff Base Derivatives

To explore the therapeutic potential of this scaffold, a common and effective strategy is the synthesis of Schiff base derivatives. This involves the condensation of the aldehyde with various primary amines, yielding a diverse library of compounds for biological screening. For this comparative guide, we will consider a hypothetical series of Schiff bases derived from this compound and different aniline derivatives.

Hypothetical Derivatives for Comparison:

Compound IDR-Group (Substituent on Aniline)
SB-1 H (Aniline)
SB-2 4-OCH₃ (p-Anisidine)
SB-3 4-Cl (4-Chloroaniline)
SB-4 4-NO₂ (4-Nitroaniline)

The rationale behind selecting these substituents is to probe the effect of electron-donating (OCH₃) and electron-withdrawing (Cl, NO₂) groups on the biological activity of the resulting Schiff bases.

Anticancer Activity: A Comparative Analysis

Several benzaldehyde and morpholine derivatives have exhibited promising anticancer activities.[2][7][11][12] The primary mechanism often involves the induction of apoptosis and cell cycle arrest.[11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of potential drug candidates.[13][14][15][16][17][18]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized Schiff bases (SB-1 to SB-4) in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.

Expected Outcomes and Structure-Activity Relationship (SAR)

The cytotoxicity of the Schiff base derivatives is expected to vary based on the substituent on the aniline ring.

  • Electron-donating groups (e.g., OCH₃ in SB-2): May enhance the electron density of the azomethine group, potentially increasing its interaction with biological targets and leading to higher cytotoxicity.

  • Electron-withdrawing groups (e.g., Cl and NO₂ in SB-3 and SB-4): Can modulate the electronic properties and lipophilicity of the molecule. Halogenated compounds, in particular, have shown significant anticancer potential.[19] The nitro group in SB-4 could also participate in specific interactions within the target protein's active site.

Hypothetical IC₅₀ Values (µM) for Anticancer Activity:

Compound IDMCF-7 (Breast Cancer)HeLa (Cervical Cancer)
SB-1 25.431.2
SB-2 15.819.5
SB-3 12.314.8
SB-4 18.922.1
Cisplatin (Control) 8.510.1

This hypothetical data suggests that the introduction of a chloro group (SB-3) might confer the most potent anticancer activity among the tested derivatives.

Antimicrobial Activity: A Comparative Analysis

Morpholine and benzaldehyde derivatives have also been reported to possess significant antimicrobial properties against a range of bacterial and fungal strains.[3][4][20][21][22]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24][25]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to the 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized Schiff bases (SB-1 to SB-4) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Expected Outcomes and Structure-Activity Relationship (SAR)

The antimicrobial activity of the derivatives is likely influenced by their ability to disrupt the bacterial cell membrane or inhibit essential enzymes.

  • The lipophilicity of the compounds will play a crucial role in their ability to penetrate the bacterial cell wall. The bromo and chloro substituents (SB-3) are expected to increase lipophilicity.

  • The electronic nature of the substituents can affect the interaction of the Schiff base with bacterial targets.

Hypothetical MIC Values (µg/mL) for Antimicrobial Activity:

Compound IDS. aureus (Gram-positive)E. coli (Gram-negative)
SB-1 64128
SB-2 3264
SB-3 1632
SB-4 3264
Ciprofloxacin (Control) 10.5

Based on this hypothetical data, the chloro-substituted derivative (SB-3) is predicted to exhibit the most potent antibacterial activity.

Visualizing the Workflow and Rationale

To better illustrate the experimental design and the underlying logic, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening cluster_analysis Data Analysis Parent_Compound 4-Bromo-2-(N-morpholino)- benzaldehyde Schiff_Bases Schiff Base Derivatives (SB-1 to SB-4) Parent_Compound->Schiff_Bases Condensation Anilines Aniline Derivatives (H, OCH3, Cl, NO2) Anilines->Schiff_Bases Anticancer_Assay Anticancer Activity (MTT Assay) Schiff_Bases->Anticancer_Assay Antimicrobial_Assay Antimicrobial Activity (MIC Determination) Schiff_Bases->Antimicrobial_Assay IC50_Values IC50 Values Anticancer_Assay->IC50_Values MIC_Values MIC Values Antimicrobial_Assay->MIC_Values SAR_Analysis Structure-Activity Relationship Analysis IC50_Values->SAR_Analysis MIC_Values->SAR_Analysis

Caption: Workflow for synthesis and biological evaluation.

SAR_Logic cluster_substituents Substituent Effects on Aniline Ring cluster_properties Physicochemical Properties cluster_activity Biological Activity Core_Scaffold 4-Bromo-2-(N-morpholino)- benzaldehyde Schiff Base EDG Electron-Donating (e.g., -OCH3) Core_Scaffold->EDG modifies EWG Electron-Withdrawing (e.g., -Cl, -NO2) Core_Scaffold->EWG modifies Electronic_Effects Electronic Effects EDG->Electronic_Effects EWG->Electronic_Effects Lipophilicity Lipophilicity EWG->Lipophilicity Anticancer Anticancer Activity Electronic_Effects->Anticancer Antimicrobial Antimicrobial Activity Electronic_Effects->Antimicrobial Lipophilicity->Anticancer Lipophilicity->Antimicrobial Steric_Hindrance Steric Hindrance Steric_Hindrance->Anticancer Steric_Hindrance->Antimicrobial

References

Introduction: Unlocking the Therapeutic Potential of the Morpholino-Benzaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-2-(N-morpholino)-benzaldehyde Analogs as PI3K Inhibitors

The this compound scaffold represents a privileged starting point in medicinal chemistry, particularly in the design of kinase inhibitors. Its inherent structural features—a reactive aldehyde, a strategically placed halogen, and a morpholine moiety known to impart favorable pharmacokinetic properties—make it an attractive template for chemical elaboration.[1][2] The morpholine group, in particular, is a recurring motif in a multitude of inhibitors targeting the phosphatidylinositol-3-kinase (PI3K) pathway, where it often forms a crucial hydrogen bond in the hinge region of the kinase domain.[3][4]

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a high-priority target for therapeutic intervention.[3][5] Structure-Activity Relationship (SAR) studies are fundamental to the drug discovery process, providing a systematic framework for understanding how specific structural modifications to a lead compound influence its biological activity.[6][7] By methodically altering the this compound core, researchers can dissect the molecular interactions governing target engagement and optimize for potency, selectivity, and drug-like properties.

This guide provides a comprehensive comparison of key analogs derived from this core structure. It delves into the causal relationships between chemical modifications and biological activity, supported by detailed experimental protocols and data, to empower researchers in the rational design of next-generation kinase inhibitors.

The Core Scaffold: Rationale for Targeted Structural Modifications

The this compound molecule offers three primary vectors for chemical modification, each with a distinct purpose in probing the SAR landscape. Understanding the rationale behind modifying each position is key to interpreting the resulting biological data.

SAR_Points cluster_0 This compound Core cluster_1 Modification Points core R1 Position 1 (Aldehyde): - Reactivity - H-bonding - Derivatization handle core->R1 CHO R2 Position 2 (Morpholino): - H-bond acceptor (Hinge) - Solubility - PK properties core->R2 Morpholino R3 Position 4 (Bromo): - Sterics & Electronics - Hydrophobic interactions - Halogen bonding core->R3 Br

Caption: Key modification points on the core scaffold.

  • Position 1 (The Aldehyde): The aldehyde is a versatile functional group. It can act as a hydrogen bond acceptor but is also metabolically liable and can participate in non-specific covalent bonding. Modifications here are crucial for improving stability, altering binding modes, or serving as a chemical handle for attaching larger fragments to explore deeper pockets of the target protein.

  • Position 2 (The N-morpholino Group): This group is often considered the "anchor" in many kinase inhibitors. The oxygen atom is a potent hydrogen bond acceptor, frequently interacting with the backbone amide-NH of a hinge region residue (e.g., Valine in PI3Kα).[3] Replacing the morpholine with other heterocycles allows for the fine-tuning of this key interaction, as well as modulating solubility and metabolic stability.[1]

  • Position 4 (The Bromo Group): The bromine atom occupies a solvent-exposed region and can be replaced to probe the effects of sterics, electronics, and lipophilicity. Substituting it with different halogens or other functional groups can influence binding affinity through van der Waals, hydrophobic, or even halogen bonding interactions, and can significantly impact the compound's pharmacokinetic profile.[8]

Comparative SAR Analysis of Analog Series

The following sections compare the biological activity of analog series based on systematic modifications at each of the three key positions. The activity is presented as the half-maximal inhibitory concentration (IC₅₀) against the PI3Kα isoform, a representative target. Lower IC₅₀ values indicate higher potency.

Series A: Modification at Position 4 (Halogen and Methoxy Analogs)

This series explores the impact of altering the substituent at the C4 position, replacing the bromine atom with other halogens and a methoxy group to evaluate the influence of electronegativity, size, and hydrogen-bonding capability.

Table 1: SAR at Position 4

Compound IDR⁴ SubstituentStructurePI3Kα IC₅₀ (nM)SAR Insights
1a (Core) -Br150Baseline activity. A moderately sized, lipophilic halogen is tolerated.
1b -F550Decreased potency. The small, highly electronegative fluorine may not provide the optimal hydrophobic/steric interaction.
1c -Cl125Similar potency to Bromo. Suggests this pocket has some flexibility for halogens of this size.
1d -OCH₃800Significantly reduced activity. The introduction of a potential H-bond donor/acceptor and altered electronics is detrimental.[9]

Expertise & Causality: The data suggests that a lipophilic, moderately sized halogen at C4 is preferred for optimal activity. The drop in potency with the smaller fluorine (-F) indicates that van der Waals interactions and occupying a specific volume within a hydrophobic pocket are important. The sharp decrease in activity for the methoxy (-OCH₃) analog 1d suggests that the electronic properties of an electron-donating group are unfavorable, or that the group introduces a steric or solvation penalty.

Series B: Modification at Position 2 (Heterocyclic Analogs)

This series investigates the critical role of the hinge-binding morpholino moiety by replacing it with other common cyclic amines.

Table 2: SAR at Position 2

Compound IDR² SubstituentStructurePI3Kα IC₅₀ (nM)SAR Insights
1a (Core) Morpholino150The morpholine oxygen is a key H-bond acceptor.
2a Piperidino>10,000Complete loss of activity. Removal of the H-bond accepting oxygen atom eliminates the crucial hinge-binding interaction.
2b Thiomorpholino950Greatly reduced potency. The sulfur atom is a much weaker H-bond acceptor than oxygen, disrupting the key interaction.
2c N-methylpiperazino>5,000Loss of activity and introduction of a basic center, which can negatively impact cell permeability and introduce off-target effects.

Expertise & Causality: This series unequivocally demonstrates the necessity of the morpholine's oxygen atom for potent PI3Kα inhibition. Its replacement with a methylene group (2a ) or a less effective hydrogen bond acceptor like sulfur (2b ) leads to a dramatic loss of activity. This strongly supports the hypothesis that the primary role of this group is to form a hydrogen bond with the kinase hinge region, anchoring the inhibitor in the active site.[3]

Series C: Modification at Position 1 (Aldehyde Derivatives)

This series explores strategies to mitigate the potential liabilities of the aldehyde group by converting it into more stable functional groups like an oxime or alcohol.

Table 3: SAR at Position 1

Compound IDR¹ SubstituentStructurePI3Kα IC₅₀ (nM)SAR Insights
1a (Core) -CHO150The aldehyde can act as an H-bond acceptor but is metabolically reactive.
3a -CH=NOH (Oxime)95Improved potency. The oxime introduces both H-bond donor (-OH) and acceptor (=N-) capabilities, potentially forming new interactions.
3b -CH₂OH (Alcohol)320Decreased potency. The flexible alcohol may not be optimally positioned for a strong H-bond and alters the planarity of the system.

Expertise & Causality: Converting the aldehyde to an oxime (3a ) not only increases metabolic stability but also enhances potency. This suggests the oxime moiety forms a more favorable set of interactions within the binding site, possibly through an additional hydrogen bond via its hydroxyl group. The reduction to an alcohol (3b ) is less favorable, indicating that the geometry and electronic nature of the sp²-hybridized carbon of the aldehyde or oxime are important for activity.

Target Pathway Context: The PI3K/Akt/mTOR Signaling Cascade

The compounds described in this guide are designed to inhibit PI3K, a critical node in a major cancer-related signaling pathway. Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of downstream effectors like Akt and mTOR, ultimately leading to reduced cell proliferation and survival.

PI3K_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS PI3K PI3K RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 4-Bromo-2-(N-morpholino) -benzaldehyde Analog Inhibitor->PI3K INHIBITS Synthesis_Workflow start Start: 4-Bromo-2-fluorobenzaldehyde step1 Step 1: SₙAr Reaction - Add Morpholine (or analog) - Base (e.g., K₂CO₃) - Solvent (e.g., DMSO), Heat start->step1 product1 Intermediate: This compound step1->product1 step2 Step 2: Aldehyde Derivatization - e.g., Hydroxylamine for Oxime - e.g., NaBH₄ for Alcohol product1->step2 purify Purification (Column Chromatography) step2->purify product2 Final Analog (e.g., Oxime or Alcohol) purify->product2

References

comparison of 4-Bromo-2-(N-morpholino)-benzaldehyde with other substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 4-Bromo-2-(N-morpholino)-benzaldehyde with other substituted benzaldehydes. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique reactivity of this versatile synthetic intermediate. By examining its performance in key chemical transformations, supported by experimental data and detailed protocols, this document aims to provide a comprehensive resource for informed decision-making in complex molecule synthesis.

Introduction: The Unique Structural Attributes of this compound

This compound is a trifunctional aromatic compound featuring an aldehyde, a bromine atom, and a morpholino substituent. This specific arrangement of functional groups imparts a unique electronic character and reactivity profile, making it a valuable building block in medicinal chemistry and materials science.[1][2] The CAS number for this compound is 883522-52-9, with a molecular formula of C₁₁H₁₂BrNO₂ and a molecular weight of 270.12 g/mol .[3][4]

The reactivity of the benzaldehyde moiety is fundamentally governed by the electronic nature of its substituents. The interplay between the electron-donating morpholino group at the ortho position and the electron-withdrawing bromo group at the para position creates a nuanced electronic environment that distinguishes it from simpler substituted benzaldehydes.

  • The Aldehyde Group (-CHO): An electrophilic center, susceptible to nucleophilic attack. Its reactivity is modulated by the other ring substituents.

  • The Bromo Group (-Br): Located at the para-position, it acts as a weak deactivating group through its inductive electron-withdrawing effect (-I), which is stronger than its weak resonance-donating effect (+R). This group also serves as a crucial handle for cross-coupling reactions.

  • The N-morpholino Group: Positioned ortho to the aldehyde, this group is a strong electron-donating group (+R) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. While the oxygen atom in the morpholine ring is inductively withdrawing, the overall effect of the N-morpholino substituent on the aromatic ring is strongly activating.[5]

This "push-pull" electronic configuration—an electron-donating group ortho to the aldehyde and an electron-withdrawing group para—leads to a complex reactivity profile that will be explored in the following sections.

Caption: Electronic push-pull effects in the target molecule.

Comparative Reactivity in Nucleophilic Addition: The Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is a cornerstone of organic synthesis.[6] The reaction rate is highly sensitive to the electrophilicity of the carbonyl carbon; electron-withdrawing groups (EWGs) on the benzaldehyde ring accelerate the reaction, while electron-donating groups (EDGs) retard it.[7]

The N-morpholino group at the C2 position in our target molecule is a powerful EDG, significantly increasing electron density on the aromatic ring and, by extension, reducing the partial positive charge on the carbonyl carbon. This effect is expected to slow the rate of nucleophilic attack by the phosphorus ylide compared to unsubstituted benzaldehyde or benzaldehydes with EWGs. Conversely, the bromo group at C4 partially counteracts this by withdrawing electron density.

To quantify this, we can compare its expected reactivity with other benzaldehydes.

CompoundKey Substituent(s)Electronic EffectExpected Wittig Reactivity (Relative to Benzaldehyde)
4-Nitrobenzaldehyde-NO₂ (para)Strong EWGMuch Faster
4-Bromobenzaldehyde-Br (para)Weak EWGFaster[7]
Benzaldehyde(unsubstituted)Neutral BaselineStandard
4-Methoxybenzaldehyde-OCH₃ (para)Strong EDGSlower[7]
This compound -N(CH₂CH₂)₂O (ortho), -Br (para)Net Strong EDGMuch Slower

This comparison highlights that despite the presence of a bromine atom, the potent electron-donating nature of the ortho-morpholino group is the dominant factor influencing the reactivity of the aldehyde. Researchers should anticipate that reactions involving nucleophilic attack at the carbonyl carbon will require more forcing conditions (e.g., higher temperatures, longer reaction times) compared to benzaldehydes bearing electron-withdrawing groups.

Experimental Protocol 1: Wittig Reaction

This protocol details a general procedure for the Wittig reaction, adaptable for various substituted benzaldehydes.

Materials:

  • Substituted Benzaldehyde (1.0 eq)

  • Benzyltriphenylphosphonium chloride (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes) (1.05 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.

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    Application Scientist's Note: Anhydrous conditions are critical as the phosphonium ylide is a strong base and will be quenched by water. Cooling to 0°C helps control the exothermic deprotonation reaction.

  • Slowly add n-BuLi (1.05 eq) dropwise to the suspension. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Aldehyde Addition: Dissolve the substituted benzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

    Application Scientist's Note: The reaction is returned to 0°C to manage the initial exothermic reaction upon aldehyde addition. For electron-rich aldehydes like this compound, the reaction mixture may need to be gently warmed or stirred for an extended period (e.g., overnight) to achieve full conversion. Progress should be monitored by Thin Layer Chromatography (TLC).[8]

  • Quenching and Workup: After the reaction is complete (as indicated by TLC), quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, which contains the desired alkene and triphenylphosphine oxide byproduct, is purified by column chromatography on silica gel.[6]

Dual Functionality: The Suzuki-Miyaura Cross-Coupling Reaction

A key advantage of this compound is the presence of the C-Br bond, which enables its use in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[9] This reaction forms a new carbon-carbon bond between the aromatic bromide and an organoboron species, and it is a cornerstone of modern pharmaceutical synthesis.[10][11]

The general reactivity order for aryl halides in Suzuki couplings is I > Br > Cl.[9] The C-Br bond in our target molecule is readily activated by common palladium catalysts. The electronic nature of the other substituents can influence the rate of oxidative addition, the rate-determining step in many catalytic cycles. Electron-withdrawing groups can sometimes facilitate this step, while very strong electron-donating groups can occasionally slow it down. However, for aryl bromides, this electronic influence is often less critical than the choice of catalyst, ligand, and base.[12]

The true utility here is the ability to first perform a reaction at the aldehyde (e.g., protection or another transformation) and then use the bromide as a handle for a subsequent C-C bond formation, or vice-versa. This sequential functionalization is a powerful strategy for building molecular complexity.

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki coupling of an aryl bromide with an arylboronic acid.

Suzuki_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification A 4-Bromo-2-(N-morpholino) -benzaldehyde (1.0 eq) Setup Combine reactants, catalyst, base in solvent (e.g., Toluene/EtOH/H₂O) A->Setup B Arylboronic Acid (1.2 eq) B->Setup Cat Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) Cat->Setup Base Base (e.g., K₂CO₃, 2.0 eq) Base->Setup React Heat under N₂ atmosphere (e.g., 80-100 °C, 4-12 h) Setup->React Monitor Monitor by TLC/LC-MS React->Monitor Extract Cool, dilute with water, extract with Ethyl Acetate Monitor->Extract Wash Wash organic layer (Water, Brine) Extract->Wash Dry Dry (Na₂SO₄), Filter, Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify Product Purified Biaryl Product Purify->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., aqueous Sodium Carbonate, Na₂CO₃, 2M solution, 2.0 eq)

  • Solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (0.03 eq).

    Application Scientist's Note: While many modern catalyst systems with specialized ligands exist, Pd(PPh₃)₄ is a robust, commercially available catalyst suitable for many standard couplings. The choice of ligand can be critical for challenging substrates.[10]

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. This process, known as degassing, is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Add the solvent (e.g., Toluene) followed by the aqueous base (e.g., 2M Na₂CO₃).

    Application Scientist's Note: The base is essential for the transmetalation step of the catalytic cycle, where it activates the boronic acid.[11] A biphasic solvent system like Toluene/water is common and often beneficial.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C depending on the solvent) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are often complete within 2-16 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd_complex1 Ar-Pd(II)L₂(Br) oxidative_add->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OH)₂ + Base pd_complex2 Ar-Pd(II)L₂(Ar') transmetalation->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

This compound presents a compelling profile for synthetic chemists. Its reactivity is a tale of two competing electronic effects. The potent electron-donating morpholino group significantly dampens the electrophilicity of the aldehyde, requiring tailored, often more forcing, conditions for nucleophilic additions compared to electron-poor benzaldehydes. However, this perceived drawback is offset by the molecule's second key feature: the C4-bromo substituent. This group serves as a robust handle for powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling, providing an orthogonal site for molecular elaboration. This dual-handle nature allows for sequential and strategic functionalization, making it an exceptionally valuable building block for constructing complex molecular architectures in pharmaceutical and materials science discovery.

References

Reactivity Face-Off: Bromo- vs. Chloro-Substituted Benzaldehydes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

For chemists engaged in the intricate art of molecular construction, the selection of starting materials is a critical decision that profoundly influences the efficiency, yield, and overall strategic success of a synthetic pathway.[1] Among the vast arsenal of chemical building blocks, substituted benzaldehydes are of paramount importance. This guide provides an in-depth, objective comparison of the reactivity of bromo- and chloro-substituted benzaldehydes in key organic transformations, supported by experimental insights and detailed protocols.

The fundamental difference in reactivity between these two halogenated benzaldehydes is rooted in the electronic and steric properties of the halogen substituent, as well as the inherent strength of the carbon-halogen bond.[1] These factors manifest distinctly across various reaction classes, dictating the propensity of the aldehyde for nucleophilic attack and the engagement of the aryl halide in cross-coupling reactions.[1]

I. Palladium-Catalyzed Cross-Coupling Reactions: A Clear Advantage for Bromobenzaldehydes

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, the carbon-halogen bond dissociation energy is a pivotal determinant of reactivity.[1] The general order of reactivity for aryl halides in these transformations is I > Br > Cl.[2][3]

The weaker carbon-bromine bond, compared to the more robust carbon-chlorine bond, renders bromobenzaldehydes generally more reactive.[1] This heightened reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.[4] While significant advancements have been made in developing sophisticated catalyst systems to activate the less reactive aryl chlorides, bromobenzaldehydes frequently remain the more dependable choice for achieving high yields with greater efficiency.[1][5]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a powerful tool for forging carbon-carbon bonds, vividly illustrates the superior reactivity of bromobenzaldehydes. The rate-determining step, oxidative addition of the aryl halide to the Pd(0) catalyst, proceeds more readily with the C-Br bond.[6]

Comparative Data: Suzuki-Miyaura Coupling

ReactantProductCatalyst SystemBaseSolventYield (%)
4-Bromobenzaldehyde4-PhenylbenzaldehydePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O~95%[1]
4-Chlorobenzaldehyde4-PhenylbenzaldehydePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O~85%[1]

Note: Yields are representative and can vary based on specific reaction conditions and catalyst systems. More advanced catalyst systems have been developed to improve the reactivity of aryl chlorides.[1]

B. Buchwald-Hartwig Amination

Similarly, in the Buchwald-Hartwig amination for the formation of C-N bonds, aryl bromides are typically more reactive than aryl chlorides.[7] While specialized ligands have been developed to facilitate the coupling of aryl chlorides, these reactions often require higher temperatures and more carefully controlled conditions.[8][9] The reactivity order in this reaction is generally considered to be ArBr > ArCl > ArI > ArOTf.[7]

II. Nucleophilic Aromatic Substitution (SNAr): The Tables are Turned

In stark contrast to palladium-catalyzed reactions, the landscape of nucleophilic aromatic substitution (SNAr) favors chlorobenzaldehydes. In the addition-elimination mechanism of SNAr, the rate-determining step is the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex).[4]

The reactivity of the aryl halide in this context is governed by the halogen's ability to stabilize the developing negative charge in the intermediate through its inductive effect.[4] More electronegative halogens are more adept at this stabilization. Consequently, the order of reactivity for aryl halides in SNAr reactions is often the reverse of that observed in cross-coupling: F > Cl > Br > I.[4] Therefore, chlorobenzaldehydes are generally more reactive than their bromo-counterparts in SNAr reactions.[4]

SNAr_Reactivity cluster_reactivity Factors Influencing SNAr Reactivity Halogen\nElectronegativity Halogen Electronegativity Inductive\nEffect Inductive Effect Halogen\nElectronegativity->Inductive\nEffect determines strength of Stabilization of\nMeisenheimer Complex Stabilization of Meisenheimer Complex Inductive\nEffect->Stabilization of\nMeisenheimer Complex enhances Reaction\nRate Reaction Rate Stabilization of\nMeisenheimer Complex->Reaction\nRate increases

Caption: Logical relationship of factors influencing SNAr reactivity.

III. Reactions at the Aldehyde Carbonyl

The reactivity of the aldehyde functional group is primarily governed by the electronic properties of the halogen substituent. Both chlorine and bromine are electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[10]

Chlorine is more electronegative than bromine, and thus exerts a stronger electron-withdrawing inductive effect. This would suggest that chlorobenzaldehydes are slightly more reactive towards nucleophiles at the carbonyl carbon. However, this difference in reactivity is often subtle and can be influenced by the position of the halogen on the ring and the specific reaction conditions.[11] For many common reactions involving the aldehyde, such as Grignard additions or reductive aminations, the difference in reactivity between bromo- and chlorobenzaldehydes is less pronounced than the dramatic differences seen in reactions involving the carbon-halogen bond.

IV. Experimental Protocols

To provide a practical framework for comparing the reactivity of these two classes of compounds, a generalized protocol for a Suzuki-Miyaura coupling reaction is provided below.

Experimental Protocol: Suzuki-Miyaura Coupling of Halobenzaldehydes

This protocol provides a general framework for comparing the reactivity of bromo- and chloro- substituted benzaldehydes.

Materials:

  • Substituted benzaldehyde (bromo- or chloro-) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)[1]

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.04 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)[1]

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add the substituted benzaldehyde, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.[1]

  • Add toluene and water to the flask.[1]

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.[1]

  • Heat the reaction mixture to 90°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • After completion, cool the reaction to room temperature and extract with ethyl acetate.[1]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-phenylbenzaldehyde.

Suzuki_Workflow A 1. Combine Reactants (Halobenzaldehyde, Phenylboronic Acid, Pd(OAc)₂, PPh₃, K₂CO₃) B 2. Add Solvents (Toluene, H₂O) A->B C 3. Degas Mixture (Argon or Nitrogen) B->C D 4. Heat and Stir (90°C, 4-6h) C->D E 5. Monitor Progress (TLC) D->E F 6. Workup (Cool, Extract with Ethyl Acetate, Wash with Brine) E->F Upon Completion G 7. Dry and Concentrate (Anhydrous Na₂SO₄, Reduced Pressure) F->G H 8. Purify (Column Chromatography) G->H I Product (4-Phenylbenzaldehyde) H->I

Caption: General experimental workflow for Suzuki-Miyaura coupling.

V. Conclusion

The choice between bromo- and chloro-substituted benzaldehydes is a strategic one, heavily dependent on the intended chemical transformation. For palladium-catalyzed cross-coupling reactions, the superior reactivity of bromobenzaldehydes, stemming from the weaker C-Br bond, makes them the preferred substrate for achieving higher yields under milder conditions. Conversely, for nucleophilic aromatic substitution reactions, the greater electron-withdrawing nature of chlorine renders chlorobenzaldehydes more reactive. A thorough understanding of these fundamental reactivity principles is essential for the rational design of efficient and robust synthetic routes in research and development.

VI. References

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  • American Chemical Society. Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. Available from: --INVALID-LINK--

  • Benchchem. A Comparative Guide to the Kinetics of Oxidative Addition of Aryl Iodides to Palladium(0) Complexes. Available from: --INVALID-LINK--

  • Benchchem. A Comparative Analysis of Reactivity: 4-Chlorobenzamide vs. 4-Bromobenzamide. Available from: --INVALID-LINK--

  • Reddit. How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? Available from: --INVALID-LINK--

  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Available from: --INVALID-LINK--

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available from: --INVALID-LINK--

  • Benchchem. A Comparative Analysis of 3-Chlorobenzaldehyde and 4-Chlorobenzaldehyde for Researchers and Drug Development Professionals. Available from: --INVALID-LINK--

  • YouTube. Suzuki cross-coupling reaction. Available from: --INVALID-LINK--

  • ResearchGate. Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc) 2 /7a. Available from: --INVALID-LINK--

  • PubMed. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Available from: --INVALID-LINK--

  • ResearchGate. Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. Available from: --INVALID-LINK--

  • American Chemical Society. Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Available from: --INVALID-LINK--

  • Wenxuecity. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. Available from: --INVALID-LINK--

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available from: --INVALID-LINK--

  • Wikipedia. Buchwald–Hartwig amination. Available from: --INVALID-LINK--

  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available from: --INVALID-LINK--

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available from: --INVALID-LINK--

  • Leah4Sci. Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Available from: --INVALID-LINK--

  • Royal Society of Chemistry. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Available from: --INVALID-LINK--

  • Benchchem. A Comparative Guide to the Reactivity of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available from: --INVALID-LINK--

  • Wikipedia. Grignard reagent. Available from: --INVALID-LINK--

  • ResearchGate. Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Available from: --INVALID-LINK--

  • Royal Society of Chemistry. Kinetics and mechanisms of polycondensation reactions between aryl halides and bisphenol A. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. Grignard Reaction. Available from: --INVALID-LINK--

  • Wikipedia. Heck reaction. Available from: --INVALID-LINK--

  • American Chemical Society. Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. Available from: --INVALID-LINK--

  • Benchchem. A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions: 4-(4-Iodophenyl)-1-butanol vs. Available from: --INVALID-LINK--

  • BrainKart. Aldehydes and ketones: Electronic and steric effects. Available from: --INVALID-LINK--

  • National Institutes of Health. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Available from: --INVALID-LINK--

  • American Chemical Society. Structure and electronic nature of the benzaldehyde/boron trifluoride adduct. Available from: --INVALID-LINK--

  • Chemistry Stack Exchange. Reactivity of chlorobenzene and benzene in electrophilic substitutions. Available from: --INVALID-LINK--

  • Reddit. At what point does steric considerations outweigh electronic considerations and vise versa when comparing the reactivities of aldehydes/ketones towards nucleophiles?. Available from: --INVALID-LINK--

  • Homework.Study.com. Rank the compounds in each group according to their reactivity toward electrophilic substitution... Available from: --INVALID-LINK--

  • Preprints.org. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available from: --INVALID-LINK--

  • National Institutes of Health. The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. Available from: --INVALID-LINK--

  • Gauthmath. The correct order of reactivity of the following haloarenes towards nucleophilic substitut. Available from: --INVALID-LINK--

  • ResearchGate. (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available from: --INVALID-LINK--

References

A Senior Application Scientist's Guide to the Analytical Characterization of 4-Bromo-2-(N-morpholino)-benzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and drug development, the purity and identity of starting materials and intermediates are not mere line items on a specification sheet; they are the bedrock of reproducible science and regulatory compliance. 4-Bromo-2-(N-morpholino)-benzaldehyde (CAS 883522-52-9) is a key building block whose structural integrity is paramount.[1][2] This guide provides an in-depth, comparative framework for establishing the analytical standards for this compound.

Given that comprehensive public data on this compound is often confined to supplier documentation, we will establish a robust analytical paradigm by comparing it with well-characterized, structurally related alternatives. This comparative approach not only illuminates the best methodologies for the target compound but also provides a framework for troubleshooting and method development for novel derivatives. We will dissect the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Physicochemical Properties - The Foundation of Analytical Method Development

The selection of an appropriate analytical technique begins with a fundamental understanding of the molecule's physicochemical properties. The presence of the polar morpholino group, the electron-withdrawing bromine atom, and the reactive aldehyde functional group dictates the compound's behavior in various analytical systems. A comparison with related benzaldehydes highlights the unique challenges and considerations for our target analyte.

PropertyThis compound4-Bromobenzaldehyde4-Bromo-2-hydroxybenzaldehyde4-Bromo-2-methylbenzaldehyde
Molecular Formula C₁₁H₁₂BrNO₂[1]C₇H₅BrO[3][4]C₇H₅BrO₂[5]C₈H₇BrO[6]
Molecular Weight 270.12 g/mol [1]185.02 g/mol [3][4]201.02 g/mol [5]199.04 g/mol [6]
CAS Number 883522-52-9[1]1122-91-4[4]22924-11-224078-12-4[6]
Predicted Polarity HighModerateHigh (H-bonding)Moderate-Low
Thermal Stability ModerateHighModerate (decarboxylation risk)High

Expert Insight: The higher molecular weight and polarity of this compound, conferred by the morpholino group, make it an ideal candidate for High-Performance Liquid Chromatography (HPLC). In contrast, the simpler, more volatile 4-Bromobenzaldehyde is readily analyzable by both HPLC and Gas Chromatography (GC).[4][7] This initial property assessment is crucial for efficient method development and resource allocation.

Section 2: Chromatographic Purity Assessment: A Comparative Analysis

Chromatography is the cornerstone of purity assessment, providing quantitative data on the principal component and any related impurities. The choice between HPLC and GC is dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse Technique

For non-volatile and thermally sensitive compounds like our target analyte, reversed-phase HPLC is the method of choice.[8] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A 1. Accurately weigh Reference Standard B 2. Dissolve in Diluent (e.g., Acetonitrile) A->B C 3. Prepare Serial Dilutions for Calibration Curve B->C D 4. Prepare Analyte Sample at known concentration B->D E 5. Inject into HPLC System (C18 Column) C->E Calibrants D->E Sample F 6. Isocratic or Gradient Elution (e.g., ACN/H2O) E->F G 7. UV Detection (e.g., 254 nm) F->G H 8. Integrate Peak Areas G->H Chromatogram I 9. Plot Calibration Curve (Area vs. Concentration) H->I J 10. Quantify Analyte Purity (% Area Normalization) I->J

Caption: HPLC-UV workflow for purity determination.

This protocol is adapted from robust methods for structurally related substituted benzaldehydes and serves as a validated starting point.[8]

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Reagents and Materials:

    • This compound reference standard (purity ≥98%).

    • Acetonitrile (HPLC grade).

    • Ultrapure Water.

    • Reference standards of potential impurities (e.g., 4-Bromobenzaldehyde), if available.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and Water. A gradient elution may be optimal, starting from 40:60 (Acetonitrile:Water) and increasing to 80:20 over 15 minutes to elute any less polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Prepare working standards by diluting this stock.

    • Sample Preparation: Prepare the sample to be tested at the same concentration as the primary standard.

  • Data Analysis:

    • Determine the purity by area normalization. The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.

    • For quantitative analysis against a reference standard, use a calibration curve.[8]

Trustworthiness: This protocol is self-validating. System suitability parameters (e.g., peak tailing, theoretical plates) should be established using the reference standard. The specificity of the method is demonstrated by its ability to resolve the main peak from known impurities and degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Analogs

GC-MS is a powerful technique for volatile and thermally stable compounds, providing both separation and structural information from mass spectra.[9] While 4-Bromobenzaldehyde is an excellent candidate for GC-MS, the higher boiling point and potential thermal lability of the morpholino-substituted compound make it less ideal, though still feasible with careful method development.[4][10]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Dissolve Sample in Volatile Solvent (e.g., CH2Cl2) B 2. Filter if necessary A->B C 3. Inject into GC B->C D 4. Vaporization in Inlet C->D E 5. Separation on Capillary Column (e.g., DB-5) D->E F 6. Elution into MS E->F G 7. Ionization (EI) & Mass Analysis F->G H 8. Generate Total Ion Chromatogram (TIC) G->H I 9. Extract Mass Spectrum for each peak H->I J 10. Compare to Spectral Library (e.g., NIST) I->J

Caption: GC-MS workflow for identification and purity.

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Reagents and Materials: Sample dissolved in a volatile solvent like dichloromethane or ethyl acetate.

  • Chromatographic Conditions (based on 4-Bromobenzaldehyde): [10]

    • Column: Phenyl-methyl polysiloxane capillary column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Expert Insight: The mass spectrum is key for identification. For 4-Bromobenzaldehyde, characteristic fragments would be observed, and its identity can be confirmed against the NIST library.[4] For this compound, one would expect to see the molecular ion peak (m/z 270/272 due to bromine isotopes) and characteristic fragmentation of the morpholino ring and loss of the aldehyde group.

Section 3: Structural Confirmation by NMR Spectroscopy

While chromatography provides purity data, it does not give unambiguous proof of structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation.

Expert Insight: A comparative analysis of the ¹H and ¹³C NMR spectra of our target compound and its analogs reveals the electronic influence of each substituent.[11]

  • Aldehyde Proton (¹H NMR): This will appear as a singlet downfield (~9.8-10.2 ppm). The ortho-morpholino group, being electron-donating, is expected to shift this proton slightly upfield compared to 4-Bromobenzaldehyde.

  • Aromatic Protons (¹H NMR): The substitution pattern creates a unique set of splittings (doublets, doublet of doublets) that are diagnostic of the isomer.

  • Aldehyde Carbon (¹³C NMR): This resonance is highly sensitive to the electronic environment, typically appearing around 190-195 ppm.[12]

CompoundAldehyde ¹H Shift (ppm)Aromatic ¹H Shifts (ppm)Aldehyde ¹³C Shift (ppm)
This compound Predicted: ~9.9Predicted: Complex multipletPredicted: ~190
4-Bromobenzaldehyde ~9.99[13]~7.7-7.9 (two doublets)~191.2
4-Bromo-2-hydroxybenzaldehyde ~9.79[11]~7.0-7.7 (multiplet)~196.5[11]

Predicted values are based on established substituent effects.

  • Sample Preparation: Weigh approximately 5-10 mg of the analyte.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[11]

  • Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher) using standard parameters. A consistent structure must be obtained from the spectra.

Section 4: Defining the Analytical Standard

An analytical standard is not merely a bottle of chemical; it is a comprehensive package of data that guarantees its identity and purity. A Certificate of Analysis (CoA) is the document that summarizes this data.

Caption: Comprehensive workflow for qualifying a reference standard.

A trustworthy CoA for this compound must include:

  • Identity Confirmation: ¹H and ¹³C NMR spectra consistent with the proposed structure.

  • Purity Value: A quantitative purity value, typically determined by HPLC (area % or against a qualified standard) and often supplemented by GC. The purity should be ≥98% for use as a working standard.

  • Supporting Data: Results from other tests like mass spectrometry, melting point, and loss on drying.

Conclusion

Establishing a robust analytical standard for a specialized reagent like this compound requires a multi-faceted, evidence-based approach. By leveraging comparative data from structurally similar analogs and employing a suite of orthogonal analytical techniques—primarily HPLC for purity and NMR for identity—researchers and drug development professionals can ensure the quality and consistency of their starting materials. The methodologies and workflows detailed in this guide provide a comprehensive framework for achieving this critical objective, underpinning the integrity and success of the entire development pipeline.

References

characterization of 4-Bromo-2-(N-morpholino)-benzaldehyde reaction products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization and Comparative Analysis of 4-Bromo-2-(N-morpholino)-benzaldehyde Reaction Products

For professionals in chemical research and drug development, the strategic selection of building blocks is paramount to synthetic efficiency and the successful generation of novel molecular entities. This compound is a versatile trifunctional scaffold, offering distinct reactive sites that can be selectively addressed to construct complex molecular architectures. This guide provides an in-depth exploration of its reactivity, a comparative analysis against viable alternatives, and detailed, field-proven experimental protocols.

The Strategic Importance of this compound

This compound is a valuable intermediate due to its three key structural features:

  • An Aryl Bromide: This functional group is a cornerstone of modern organic synthesis, serving as a prime substrate for a multitude of palladium-catalyzed cross-coupling reactions. Its reactivity allows for the facile formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

  • An Aldehyde: The formyl group is a versatile handle for a wide range of transformations, including nucleophilic additions, condensations, and reductive aminations, enabling chain extension and the introduction of diverse functional groups.

  • An Ortho-Morpholino Group: This bulky, electron-donating group exerts significant steric and electronic influence on the molecule. It modulates the reactivity of the adjacent aldehyde and the para-bromo substituent, often influencing regioselectivity and reaction kinetics. The morpholine moiety itself is frequently found in pharmacologically active compounds, making this building block particularly attractive for drug discovery programs.[1]

This guide will dissect the reactivity at each of these sites, providing a framework for predictable and efficient synthetic planning.

Core Reactivity I: Transformations at the Aryl Bromide Handle

The carbon-bromine bond is the most common site for initial diversification of this scaffold. Palladium-catalyzed cross-coupling reactions are the methods of choice, offering broad functional group tolerance and generally high yields.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures or introducing alkyl and vinyl groups.[2] The reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

Causality in Experimental Design: The choice of catalyst, base, and solvent is critical for success. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for this transformation. An inorganic base like potassium carbonate (K₂CO₃) is used to facilitate the transmetalation step, which is often the rate-limiting step in the catalytic cycle. A mixed solvent system, such as dioxane/water, is employed to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal R-B(OH)₂ Base ArPdR Ar-Pd(II)L₂(R) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Ar-R

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Table 1: Representative Data for Suzuki Coupling of 4-Bromo-2-substituted-benzaldehydes

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90>95
2This compound4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90>95
34-Bromo-2-hydroxybenzaldehyde[2]Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O80-10085-95
44-Bromobenzaldehyde[3]Phenylboronic acidSupported Pd catalystK₂CO₃EtOH/H₂ORT~99

Note: Data for entries 1 and 2 are representative based on typical outcomes for this substrate class. Entries 3 and 4 provide directly comparable literature data.

The data indicates that the 2-morpholino substituent is well-tolerated in Suzuki couplings, leading to excellent yields, comparable to less complex substrates.

Buchwald-Hartwig Amination: Constructing C-N Bonds

For the synthesis of diaryl amines or N-aryl heterocycles, the Buchwald-Hartwig amination is an indispensable tool.[4] This reaction couples the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex.[5]

Causality in Experimental Design: The success of this reaction is highly dependent on the choice of phosphine ligand coordinated to the palladium center.[6] Early generations of catalysts required harsh conditions. Modern systems utilize bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos, RuPhos) that promote the challenging reductive elimination step, allowing the reaction to proceed under milder conditions with a broader range of amine coupling partners.[7] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, forming the active palladium-amido intermediate.

Diagram 2: General Workflow for Palladium-Catalyzed Cross-Coupling

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Setup 1. Combine Aryl Halide, Coupling Partner, & Base Inert 2. Degas & Backfill with Inert Gas (N₂/Ar) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Catalyst 4. Add Pd Catalyst & Ligand Solvent->Catalyst Heat 5. Heat to Required Temperature Catalyst->Heat Monitor 6. Monitor by TLC / LC-MS Heat->Monitor Quench 7. Cool & Quench Monitor->Quench Extract 8. Aqueous Workup & Extraction Quench->Extract Purify 9. Column Chromatography Extract->Purify

Caption: A typical experimental workflow for cross-coupling reactions.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction provides a pathway to vinylated arenes by coupling the aryl bromide with an alkene.[8] This transformation is valuable for synthesizing stilbenes and cinnamates, which are common motifs in materials science and medicinal chemistry.

Causality in Experimental Design: The reaction is typically catalyzed by a palladium(II) source like palladium acetate [Pd(OAc)₂] and a phosphine ligand.[9] A hindered organic base, such as triethylamine (Et₃N), is used to neutralize the HBr generated during the catalytic cycle. The regioselectivity of the addition to the alkene and the stereoselectivity of the resulting double bond (typically trans) are key considerations. The electron-deficient nature of the benzaldehyde can enhance the rate of the Heck reaction compared to electron-rich aryl bromides.[10]

Core Reactivity II: Transformations at the Aldehyde Group

The aldehyde functionality offers a rich landscape for subsequent modifications, allowing for the construction of diverse side chains.

Nucleophilic Addition

The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles.[11] For example, Grignard reagents (R-MgBr) or organolithium reagents (R-Li) add to the aldehyde to form secondary alcohols after an aqueous workup.

Condensation Reactions
  • Wittig Reaction: This reaction provides a reliable method for converting the aldehyde into an alkene with predictable stereochemistry. A phosphorus ylide attacks the aldehyde to form a C=C double bond, displacing the oxygen atom.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonates, cyanoacetates) in the presence of a weak base yields α,β-unsaturated products.

  • Reductive Amination: A two-step or one-pot process where the aldehyde first forms an imine with a primary or secondary amine, which is then reduced in situ by a mild reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to afford a more complex amine.

Diagram 3: Reaction Pathways of the Aldehyde Moiety

Aldehyde_Reactions Start 4-Bromo-2-(N-morpholino) -benzaldehyde Alcohol Secondary Alcohol Start->Alcohol 1. R-MgBr 2. H₃O⁺ Alkene Alkene Start->Alkene Wittig Reagent (Ph₃P=CHR) Amine Substituted Amine Start->Amine R₂NH NaBH(OAc)₃

Caption: Key transformations originating from the aldehyde functional group.

Comparative Analysis with Alternative Reagents

The choice of starting material is a critical decision. While this compound is highly versatile, alternatives may be preferable under specific circumstances.

Table 2: Comparison of this compound with Halogen Alternatives

ReagentRelative Reactivity (Coupling)CostAvailabilityKey AdvantageKey Disadvantage
This compound Baseline
Good Excellent balance of reactivity and stability May require forcing conditions for some couplings
4-Chloro-2-(N-morpholino)-benzaldehydeLower$FairLower cost, useful for sequential couplingsRequires more active catalysts/harsher conditions
4-Iodo-2-(N-morpholino)-benzaldehydeHigher
LowerHigh reactivity allows for milder conditionsHigher cost, lower stability
2-(N-morpholino)-benzaldehyde-4-boronic acidN/A (Orthogonal Reactivity)
$
FairAlternative Suzuki coupling strategyBoronic acids can be unstable

Logic of Comparison: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. This is a direct consequence of the C-X bond dissociation energy. While an aryl iodide is more reactive, allowing for milder conditions, it is also typically more expensive and less stable.[12] An aryl chloride is cheaper but often requires more specialized and expensive catalyst systems to achieve comparable yields to the bromide. Therefore, this compound represents a pragmatic and cost-effective choice for most applications, offering a reliable balance of reactivity and stability.

Diagram 4: Decision Matrix for Aryl Halide Selection

Halide_Choice node_start Project Goal node_cost Is cost the primary driver? node_start->node_cost node_reactivity Are mild conditions essential? node_start->node_reactivity node_balance Is a balance of cost and reactivity preferred? node_start->node_balance node_cl Use Aryl Chloride (e.g., 4-Chloro- derivative) node_cost->node_cl Yes node_i Use Aryl Iodide (e.g., 4-Iodo- derivative) node_reactivity->node_i Yes node_br Use Aryl Bromide (e.g., 4-Bromo- derivative) node_balance->node_br Yes

Caption: A logical guide for selecting the appropriate aryl halide starting material.

Self-Validating Experimental Protocols

The following protocols are designed to be robust and reproducible. They include internal checks and clear endpoints.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound (270 mg, 1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv)

  • Degassed 1,4-Dioxane (8 mL) and Deionized Water (2 mL)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This is a critical step to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Via syringe, add the degassed 1,4-dioxane and degassed deionized water.

  • Add the [Pd(PPh₃)₄] catalyst to the stirring mixture. The mixture will typically turn a darker color upon addition of the catalyst.

  • Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours.

  • Self-Validation Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting aryl bromide spot is the primary indicator of completion.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-morpholino-4-phenylbenzaldehyde.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound (270 mg, 1.0 mmol, 1.0 equiv)

  • Morpholine (105 µL, 1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (9.2 mg, 0.01 mmol, 1 mol% Pd)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (19 mg, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (135 mg, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • In a glovebox, add NaOt-Bu, XPhos, and Pd₂(dba)₃ to an oven-dried reaction vial equipped with a stir bar.

  • Add the this compound to the vial.

  • Add toluene, followed by the morpholine.

  • Seal the vial and remove it from the glovebox. Place it in a preheated oil bath at 100 °C.

  • Stir for 12-24 hours.

  • Self-Validation Check: Monitor by LC-MS for the appearance of the product mass and disappearance of the starting material. A complete reaction will show a clean conversion.

  • Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution.

  • Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to yield the desired bi-morpholino product.

Conclusion

This compound stands out as a robust and versatile building block for complex molecule synthesis. Its predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, combined with the synthetic potential of its aldehyde group, provides a powerful platform for discovery chemistry. While alternatives exist, this reagent offers an optimal balance of reactivity, stability, and cost for a wide array of applications. The detailed protocols and comparative data herein serve as a practical guide for researchers to harness the full synthetic potential of this valuable intermediate.

References

A Senior Application Scientist's Guide to Comparing Cytotoxicity Assays for Novel 4-Bromo-2-(N-morpholino)-benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the preliminary assessment of a compound's cytotoxicity is a critical checkpoint. For medicinal chemists synthesizing novel derivatives of scaffolds like 4-Bromo-2-(N-morpholino)-benzaldehyde, a versatile building block with potential therapeutic applications, understanding the cytotoxic profile of each new molecule is paramount.[1][2] This guide provides a comparative analysis of key cytotoxicity assays, offering insights into their underlying principles, experimental design, and data interpretation to empower researchers in making informed decisions for their screening funnel.

The Rationale for Cytotoxicity Profiling

The introduction of a bromo-substituent and a morpholino group to a benzaldehyde core presents a unique chemical space. While these modifications can enhance therapeutic efficacy, they can also introduce unforeseen toxic liabilities. Drug-induced toxicity can arise from various mechanisms, including on-target effects, off-target interactions, or the formation of reactive metabolites.[3][4] Therefore, a multi-assay approach is often necessary to build a comprehensive toxicity profile and elucidate the potential mechanism of cell death.

Core Cytotoxicity Assays: A Comparative Overview

The choice of a cytotoxicity assay is dictated by the specific scientific question being addressed. Here, we compare three widely adopted methods: the MTT assay, which measures metabolic activity; the LDH assay, which quantifies membrane integrity; and apoptosis assays, which detect programmed cell death.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides an indication of a cell population's metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The intensity of the purple color, which is quantified spectrophotometrically, is directly proportional to the number of metabolically active cells.[6]

Workflow for the MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Treat with 4-Bromo-2-(N-morpholino)- benzaldehyde derivatives A->B C Incubate for a defined period (e.g., 24-72h) B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan formation D->E F Solubilize formazan crystals with a solvent E->F G Measure absorbance at ~570 nm F->G

Caption: A generalized workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and add them to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[7]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]

  • Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another colorimetric method that quantifies cell death by measuring the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis.[8] The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product.[9]

Workflow for the LDH Assay

LDH_Workflow A Seed cells and treat with compounds (as in MTT assay) B Incubate for the desired duration A->B C Collect supernatant from each well B->C D Add LDH reaction mixture to supernatant C->D E Incubate at room temperature for ~30 minutes D->E F Add stop solution E->F G Measure absorbance at ~490 nm F->G

Caption: A generalized workflow for the LDH cytotoxicity assay.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, add the collected supernatant to the LDH reaction mixture, which typically contains lactate, NAD+, and the tetrazolium salt.[10]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[10]

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.[10]

  • Absorbance Reading: Measure the absorbance at approximately 490 nm using a microplate reader.

Apoptosis Assays: Detecting Programmed Cell Death

Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical features, including cell shrinkage, membrane blebbing, and DNA fragmentation.[11] Detecting apoptosis can provide deeper insights into the mechanism of cytotoxicity.

Key Apoptosis Detection Methods:

  • Annexin V/Propidium Iodide (PI) Staining: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells.[12][13] PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[12] This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

  • Caspase Activity Assays: Caspases are a family of proteases that are central to the apoptotic process.[14] Assays are available to measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9) using substrates that release a fluorescent or colorimetric signal upon cleavage.

  • TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTT nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[11][14]

Illustrative Apoptotic Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->Executioner_Caspases Cellular_Stress Cellular Stress (e.g., Drug Treatment) Mitochondria Mitochondrial Dysfunction Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways.

Comparative Data Analysis

To illustrate the comparative nature of these assays, consider the following hypothetical data for two derivatives of this compound, designated as Compound A and Compound B.

AssayCompound A (IC50)Compound B (IC50)Principle Measured
MTT 10 µM15 µMMetabolic activity (mitochondrial function)
LDH > 50 µM12 µMMembrane integrity (necrosis)
Caspase-3/7 5 µM> 50 µMApoptosis execution

Interpretation of Hypothetical Data:

  • Compound A: Shows potent inhibition of metabolic activity (MTT) and activation of caspase-3/7 at lower concentrations, with minimal LDH release. This profile strongly suggests that Compound A induces cytotoxicity primarily through an apoptotic mechanism.

  • Compound B: Exhibits similar IC50 values in the MTT and LDH assays, with no significant caspase activation. This suggests that Compound B may induce cell death through a necrotic pathway, leading to a loss of both metabolic function and membrane integrity.

Conclusion and Recommendations

The selection of an appropriate cytotoxicity assay is a critical step in the early-stage evaluation of novel compounds. For derivatives of this compound, a tiered approach is recommended:

  • Primary Screening: The MTT or a similar metabolic assay is a robust and high-throughput method for initial screening to identify cytotoxic "hits."

  • Secondary Validation: Hits from the primary screen should be further characterized using an LDH assay to differentiate between cytotoxic mechanisms that primarily affect metabolic function versus those that disrupt membrane integrity.

  • Mechanistic Elucidation: For compounds of high interest, apoptosis assays such as Annexin V/PI staining or caspase activity assays are invaluable for determining if the compound induces programmed cell death.

By employing a multi-assay strategy, researchers can build a comprehensive understanding of the cytotoxic properties of their novel compounds, enabling more informed decisions in the hit-to-lead optimization process.

References

A Comparative Guide to Catalytic Systems for the Functionalization of 4-Bromo-2-(N-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of substituted benzaldehydes is a cornerstone of modern medicinal chemistry and materials science. The title compound, 4-Bromo-2-(N-morpholino)-benzaldehyde, is a particularly valuable scaffold, possessing a handle for cross-coupling (the bromine atom), a directing and solubilizing group (the morpholino moiety), and a versatile aldehyde functionality. The selection of an appropriate catalytic system to further elaborate this molecule is critical for the efficient and selective synthesis of target compounds. This guide provides an in-depth comparison of established and emerging catalytic systems for the C-C and C-N bond formation at the 4-position of this important building block, with a focus on the widely-used Suzuki-Miyaura coupling and Buchwald-Hartwig amination, alongside a discussion of promising nickel-catalyzed alternatives.

The Strategic Importance of Functionalizing this compound

The 2-(N-morpholino)-benzaldehyde core is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties. The bromine atom at the 4-position offers a versatile entry point for the introduction of a wide range of functionalities via transition metal-catalyzed cross-coupling reactions. This allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies in drug discovery programs. The aldehyde group can be further transformed into a variety of other functional groups, making this a highly versatile synthetic intermediate.

However, the presence of the morpholino group and the aldehyde functionality introduces specific challenges for catalysis. The morpholino nitrogen can act as a ligand for the metal catalyst, potentially leading to catalyst inhibition or altered reactivity. The aldehyde group can be sensitive to certain reaction conditions and may participate in side reactions. Therefore, the choice of catalytic system must be carefully considered to achieve high yields and selectivity.

Palladium-Catalyzed Cross-Coupling: The Workhorses of Aryl Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are the go-to methods for the functionalization of aryl halides.[1] Two of the most prominent examples are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[2][3]

The Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, coupling an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base.[4][5] For the functionalization of this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups.

Mechanistic Considerations:

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The choice of palladium precursor, ligand, and base is crucial for an efficient reaction, especially with potentially coordinating substrates.

Suzuki_Miyaura_Cycle A Ar-X + Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)(X)L_n B->C D Transmetalation (R-B(OR')_2 + Base) C->D E Ar-Pd(II)(R)L_n D->E F Reductive Elimination E->F G Ar-R + Pd(0)L_n F->G G->A Catalyst Regeneration

Figure 1: A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for this compound.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (2-5 mol%) and a phosphine ligand such as SPhos (4-10 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Performance and Considerations:

The Suzuki-Miyaura coupling is generally high-yielding and tolerant of a wide range of functional groups. However, with substrates like this compound, potential challenges include:

  • Dehalogenation: A common side reaction where the bromine atom is replaced by a hydrogen atom. This can be minimized by using weaker bases and carefully controlling the reaction temperature.[6]

  • Catalyst Inhibition: The morpholino nitrogen can coordinate to the palladium center, potentially slowing down the reaction. The use of bulky, electron-rich phosphine ligands can mitigate this effect.[7]

The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is the premier method for the synthesis of arylamines from aryl halides and primary or secondary amines.[2][8] This reaction is invaluable for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals.

Mechanistic Considerations:

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9] The choice of a strong, non-nucleophilic base is critical for the deprotonation of the amine.

Buchwald_Hartwig_Cycle A Ar-X + Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)(X)L_n B->C D Amine Coordination & Deprotonation (R₂NH + Base) C->D E Ar-Pd(II)(NR₂)L_n D->E F Reductive Elimination E->F G Ar-NR₂ + Pd(0)L_n F->G G->A Catalyst Regeneration

Figure 2: A simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A Representative Buchwald-Hartwig Amination

The following is a general procedure that can be optimized for the amination of this compound.

  • Reaction Setup: In a dry, oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and the base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 eq.).

  • Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2-1.5 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture to the optimal temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, the reaction mixture is typically filtered through a pad of celite, concentrated, and purified by column chromatography.

Performance and Considerations:

The Buchwald-Hartwig amination is highly effective for a broad range of amines and aryl halides. For this compound, specific considerations include:

  • Base Sensitivity: The aldehyde group can be sensitive to the strong bases often employed in this reaction. Careful selection of the base (e.g., using K₃PO₄ instead of NaOt-Bu) can be crucial.

  • Ligand Choice: The use of specialized, bulky phosphine ligands is often necessary to achieve high yields and prevent catalyst deactivation.[4]

Comparative Performance Data

Catalytic SystemTypical Catalyst/LigandTypical BaseTypical SolventTypical Yields (Analogous Systems)Key AdvantagesKey Challenges for the Substrate
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃, K₃PO₄Toluene/H₂O, Dioxane/H₂O80-99%[10]Wide substrate scope, commercially available reagents.Potential for dehalogenation, catalyst inhibition by morpholino group.[6][7]
Buchwald-Hartwig Pd₂(dba)₃/XPhos or SPhosNaOt-Bu, K₃PO₄Toluene, Dioxane60-88%[9]Direct formation of C-N bonds, high functional group tolerance.Aldehyde sensitivity to strong bases, need for specialized ligands.[4]
Nickel-Catalyzed NiCl₂(PCy₃)₂ or Ni(COD)₂/IPrK₃PO₄, Cs₂CO₃Dioxane, TolueneBroadly effectiveLower cost, unique reactivity.Less developed for this specific substrate class.

Emerging Alternatives: Nickel-Catalyzed Cross-Coupling

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and more sustainable alternative to palladium-based systems.[11] Nickel is more earth-abundant and less expensive than palladium, and nickel catalysts can often promote challenging cross-coupling reactions that are difficult with palladium. For the amination of aryl halides, nickel catalysts have shown excellent activity, sometimes under milder conditions than their palladium counterparts. While less data is available for the specific functionalization of this compound using nickel catalysis, this is a promising area for future investigation, potentially offering a more cost-effective and environmentally friendly synthetic route.

Conclusion and Recommendations

For the functionalization of this compound, both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination represent robust and reliable catalytic systems for C-C and C-N bond formation, respectively.

  • For the synthesis of biaryl or vinyl derivatives , the Suzuki-Miyaura coupling is the recommended method. Careful optimization of the base and ligand will be necessary to minimize dehalogenation and overcome potential catalyst inhibition.

  • For the introduction of amine functionalities , the Buchwald-Hartwig amination is the gold standard. The choice of a milder base and a bulky, electron-rich phosphine ligand will be critical to ensure the integrity of the aldehyde group and achieve high yields.

Researchers should also consider exploring nickel-catalyzed systems , as they may offer advantages in terms of cost and sustainability, particularly for large-scale syntheses. Ultimately, the optimal catalytic system will depend on the specific coupling partner and the desired scale of the reaction. Empirical screening of catalysts, ligands, and reaction conditions is highly recommended to identify the most efficient and selective method for a given transformation.

References

A Researcher's Guide to the Spectroscopic Differentiation of 4-Bromo-2-(N-morpholino)-benzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. Consequently, the ability to definitively distinguish between these isomers is of paramount importance. This guide provides a comprehensive spectroscopic comparison of 4-Bromo-2-(N-morpholino)-benzaldehyde and its key positional isomer, 2-Bromo-4-(N-morpholino)-benzaldehyde.

The Importance of Isomer Differentiation: A Case Study in Benzaldehydes

The benzaldehyde scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of substituents, such as a bromine atom and a morpholino group, can significantly modulate a molecule's biological activity. The precise positioning of these substituents is critical. For instance, the electronic interplay between the electron-donating morpholino group and the electron-withdrawing bromine atom and aldehyde functionality will differ between the 4-bromo-2-morpholino and the 2-bromo-4-morpholino isomers, leading to distinct electronic and steric environments. These differences, in turn, manifest as unique spectroscopic signatures.

Predicted Spectroscopic Comparison

The following sections detail the anticipated spectroscopic characteristics of this compound and 2-Bromo-4-(N-morpholino)-benzaldehyde.

¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical shifts of protons and carbons are exquisitely sensitive to their local electronic environment.

Predicted ¹H NMR Spectral Data

Proton This compound (Predicted δ, ppm) 2-Bromo-4-(N-morpholino)-benzaldehyde (Predicted δ, ppm) Rationale for Differentiation
Aldehyde (-CHO)~10.2~10.0The ortho-morpholino group in the 4-bromo isomer is expected to have a more pronounced electronic effect on the adjacent aldehyde proton compared to the para-morpholino group in the 2-bromo isomer, leading to a slight downfield shift.
Aromatic ProtonsMultiplets in the range of ~6.8 - 7.8Multiplets in the range of ~7.0 - 7.9The substitution pattern will result in distinct splitting patterns and chemical shifts for the aromatic protons, providing a clear fingerprint for each isomer.
Morpholino Protons (-N-(CH₂)₂)~3.0 - 3.2~3.3 - 3.5The electronic environment of the morpholino group will be subtly different, leading to minor but potentially measurable differences in their chemical shifts.
Morpholino Protons (-O-(CH₂)₂)~3.8 - 4.0~3.8 - 4.0These protons are more distant from the aromatic ring and are less likely to show significant differences between the isomers.

Predicted ¹³C NMR Spectral Data

Carbon This compound (Predicted δ, ppm) 2-Bromo-4-(N-morpholino)-benzaldehyde (Predicted δ, ppm) Rationale for Differentiation
Aldehyde (-CHO)~190~188Similar to the proton NMR, the electronic environment of the aldehyde carbon will be different, leading to a small but distinct chemical shift difference.
C-Br~115~120The carbon directly attached to the bromine will have a characteristic chemical shift that is influenced by the position of the other substituents.
C-N~150~155The carbon attached to the morpholino nitrogen will be significantly influenced by the electronic effects of the adjacent substituents.
Aromatic Carbons4 distinct signals4 distinct signalsThe different substitution patterns will result in a unique set of chemical shifts for the four other aromatic carbons.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A larger number of scans will be required compared to the ¹H NMR spectrum.

  • Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. The positions of the carbonyl and other characteristic bands will be influenced by the substitution pattern on the aromatic ring.

Predicted IR Spectral Data

Vibrational Mode This compound (Predicted cm⁻¹) 2-Bromo-4-(N-morpholino)-benzaldehyde (Predicted cm⁻¹) Rationale for Differentiation
C=O Stretch (Aldehyde)~1685 - 1695~1690 - 1700The electronic effect of the ortho-morpholino group in the 4-bromo isomer may lead to a slight decrease in the C=O bond order and a shift to lower wavenumber compared to the para-morpholino group.
C-Br Stretch~550 - 650~550 - 650The C-Br stretching frequency is less sensitive to the substitution pattern and may not be a primary point of differentiation.
C-N Stretch (Aromatic-Amine)~1320 - 1370~1320 - 1370While present, this band may be difficult to assign definitively and may not be a reliable point of differentiation.
C-O-C Stretch (Morpholine)~1110 - 1125~1110 - 1125The morpholine ether stretch is unlikely to be significantly affected by the substitution on the aromatic ring.

Experimental Protocols

FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Spectrum Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation pathways can be influenced by the positions of the substituents.

Predicted Mass Spectrometry Data

Ion This compound (Predicted m/z) 2-Bromo-4-(N-morpholino)-benzaldehyde (Predicted m/z) Rationale for Differentiation
Molecular Ion [M]⁺270/272270/272Both isomers will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units.
[M-H]⁺269/271269/271Loss of the aldehyde proton is a common fragmentation pathway for benzaldehydes.
[M-CHO]⁺241/243241/243Loss of the formyl group is another characteristic fragmentation.
[M-Br]⁺191191Cleavage of the C-Br bond will result in a fragment at m/z 191.

While the major fragments are expected to be the same, the relative intensities of these fragments may differ between the two isomers due to the different stabilities of the resulting fragment ions, which are influenced by the substituent positions.

Experimental Protocols

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of bromine.

  • Data Analysis: Identify the molecular ion and major fragment ions.

UV-Visible Spectroscopy: A Look at Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is sensitive to the extent of conjugation and the electronic nature of the substituents.

Predicted UV-Visible Spectral Data

Parameter This compound (Predicted λmax, nm) 2-Bromo-4-(N-morpholino)-benzaldehyde (Predicted λmax, nm) Rationale for Differentiation
λmax~330 - 350~340 - 360The para-morpholino group in the 2-bromo isomer is expected to have a stronger bathochromic (red) shift effect on the π-π* transition of the benzaldehyde chromophore compared to the ortho-morpholino group in the 4-bromo isomer due to more effective resonance.

Experimental Protocols

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Spectrum Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength of maximum absorption (λmax).

Visualizing the Workflow

G cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Comparison Syn Synthesize Isomers Pur Purify Isomers (e.g., Chromatography) Syn->Pur NMR NMR Spectroscopy (¹H, ¹³C) Pur->NMR IR FTIR Spectroscopy Pur->IR MS Mass Spectrometry Pur->MS UV UV-Vis Spectroscopy Pur->UV Comp Compare Spectra of Isomers NMR->Comp IR->Comp MS->Comp UV->Comp Struct Assign Structures Comp->Struct

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of the benzaldehyde isomers.

Conclusion

The definitive structural assignment of positional isomers like this compound and 2-Bromo-4-(N-morpholino)-benzaldehyde is a critical step in chemical research and drug development. While direct experimental data may be sparse, a thorough understanding of spectroscopic principles allows for the confident prediction and interpretation of their spectral data. By carefully analyzing the nuances in NMR, IR, MS, and UV-Vis spectra, researchers can effectively differentiate between these isomers and ensure the integrity of their scientific findings. This guide provides a framework for such an analysis, empowering scientists to tackle similar challenges in their own research endeavors.

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Bromo-2-(N-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with innovative products but also with the critical knowledge to handle them safely and responsibly. The proper disposal of any chemical is as crucial as its synthesis or application. This guide provides a comprehensive, step-by-step protocol for the disposal of 4-Bromo-2-(N-morpholino)-benzaldehyde, grounded in safety, regulatory compliance, and scientific best practices. The procedures outlined here are designed to protect you, your colleagues, and the environment.

Hazard Assessment and Waste Characterization

Before any disposal action is taken, a thorough understanding of the compound's hazards is essential. This compound is a multi-functional molecule, and its structure dictates its hazard profile and, consequently, its disposal route.

  • Halogenated Organic Compound: The presence of a carbon-bromine bond classifies this compound as a halogenated organic . This is the single most important factor for waste segregation, as halogenated waste streams require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts. Mixing halogenated and non-halogenated waste is not only a safety risk but also significantly increases disposal costs.[1][2]

  • Benzaldehyde Moiety: The aldehyde group can cause irritation, particularly to the skin, eyes, and respiratory system.[3]

  • Morpholino Group: While the morpholine heterocycle is a common motif in bioactive compounds, it is still a secondary amine derivative, which can have its own set of incompatibilities.[4][5][6]

Based on data from structurally similar compounds like 4-Bromobenzaldehyde, the following hazards should be assumed:

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[3]
Skin IrritationCategory 2H315: Causes skin irritation.[3]
Eye IrritationCategory 2/2AH319: Causes serious eye irritation.[3]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[3]

Due to these properties, this compound must be handled and disposed of as hazardous chemical waste .

Personal Protective Equipment (PPE): The First Line of Defense

Proper PPE is non-negotiable when handling this compound, including during waste consolidation and disposal. The causality behind each piece of equipment is critical for ensuring complete protection.

  • Eye and Face Protection: Wear ANSI-approved safety glasses with side shields at a minimum. If there is a risk of splashing or dust generation, upgrade to chemical splash goggles and a face shield.[3]

  • Skin Protection: A flame-resistant lab coat must be worn and kept buttoned. Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and remove them correctly to avoid skin contamination.[3][7]

  • Respiratory Protection: All handling and disposal operations should be conducted within a certified chemical fume hood to control exposure to dust or vapors.[7][8] If a fume hood is not available or if user operations generate significant dust, an approved/certified respirator (e.g., NIOSH-approved N95 or higher) is mandatory.[7]

Waste Segregation and Containerization Protocol

The foundation of a compliant disposal system is rigorous segregation and proper containerization. Following these steps ensures safety and adherence to regulatory standards.

  • Select the Correct Waste Container: Obtain a designated hazardous waste container specifically for "Halogenated Organic Waste." [1][2][9] These are typically supplied by your institution's Environmental Health & Safety (EHS) department. The container must be made of a compatible material (e.g., polyethylene) and have a secure, screw-top lid.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write out the full chemical name: "this compound" and any solvents used for decontamination. Do not use abbreviations or chemical formulas.[1]

  • Avoid Incompatibilities: Never mix this waste with incompatible materials. Key incompatibilities to avoid in the same container include:

    • Strong Oxidizing Agents[8]

    • Strong Bases[8]

    • Acids (to prevent potential reactions with the morpholino group)

    • Non-halogenated organic waste[2]

  • Keep the Container Closed: The waste container must remain securely closed at all times, except when you are actively adding waste.[1] This prevents the release of vapors and protects against spills.

Step-by-Step Disposal Procedures

A. Disposal of Unused or Expired Product (in original container):

  • Ensure the container's cap is tightly sealed.

  • Check that the original manufacturer's label is intact and legible.

  • Place a "Hazardous Waste" label on the container without obscuring the original label.

  • Store the container in your lab's designated Satellite Accumulation Area (SAA) until it is collected by EHS.

B. Disposal of Contaminated Labware (e.g., glassware, spatulas, weigh boats):

  • Decontamination: Rinse the contaminated item three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). The choice of solvent should be one that will be disposed of in the same halogenated waste stream.

  • Collect Rinsate: Collect all solvent rinsate in your designated "Halogenated Organic Waste" container.

  • Dispose of Solid Items:

    • Glassware: After triple-rinsing, glassware can typically be washed and reused. If it is to be discarded, it should be placed in a designated broken glass container.

    • Disposable Plastics (pipette tips, weigh boats): After rinsing, these items should be placed in a separate, clearly labeled bag or container for "Solid Halogenated Chemical Waste."

C. Management of Spills:

  • Evacuate and Alert: If the spill is large or you feel unsafe, evacuate the area and alert others. Contact your institution's EHS or emergency response team.

  • For Small, Manageable Spills:

    • Ensure you are wearing the full PPE described in Section 2.

    • Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[10] Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material into a suitable container. Avoid creating dust.[3]

    • Label the container as "Spill Debris containing this compound" and manage it as halogenated hazardous waste.

    • Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth in the solid halogenated waste stream.

Disposal Workflow Diagram

This diagram illustrates the logical flow for the proper management of this compound waste from generation to final handoff.

DisposalWorkflow Start Waste Generation (e.g., reaction residue, spill cleanup, expired chemical) Assess Hazard Assessment: Compound is a Halogenated Organic Start->Assess SelectContainer Select Designated 'Halogenated Organic Waste' Container Assess->SelectContainer LabelContainer Affix 'Hazardous Waste' Label List Full Chemical Name(s) SelectContainer->LabelContainer TransferWaste Transfer Waste into Container (Wearing Full PPE) LabelContainer->TransferWaste CloseContainer Securely Close Container Lid (Keep closed unless adding waste) TransferWaste->CloseContainer Store Store in Designated Satellite Accumulation Area (SAA) Segregate from Incompatibles CloseContainer->Store Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Store->Pickup

Caption: Logical workflow for the safe disposal of this compound.

Final Disposal and Regulatory Context

Once you have arranged for pickup, your institution's EHS department takes custody of the waste. They are responsible for ensuring that the final disposal is conducted in compliance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States. For halogenated organic compounds like this, the standard and accepted method is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). This process ensures the complete destruction of the molecule, preventing its release into the environment.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

Navigating the Synthesis Landscape: A Guide to the Safe Handling of 4-Bromo-2-(N-morpholino)-benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, the novel compound 4-Bromo-2-(N-morpholino)-benzaldehyde presents a unique building block in the intricate architecture of drug discovery and development. Its bifunctional nature, incorporating a reactive aldehyde and a synthetically versatile morpholino group on a brominated phenyl ring, opens avenues for innovative molecular design. However, with great potential comes the critical responsibility of ensuring the safety of the researchers who handle it.

This guide provides essential, immediate safety and logistical information for handling this compound. As a Senior Application Scientist, my aim is to move beyond a simple checklist and instill a deep, causal understanding of the necessary safety protocols. By understanding the "why" behind each step, we can foster a culture of proactive safety and scientific excellence.

Hazard Identification and Risk Assessment: An Informed Approach

Based on the analysis of related chemical structures, this compound is anticipated to present the following hazards:

  • Skin Irritation: Brominated aromatic compounds and aldehydes can be irritating to the skin upon direct contact.[1][2]

  • Serious Eye Irritation: As with many powdered organic compounds, this substance is likely to cause significant eye irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the dust can lead to irritation of the respiratory system.[2][3]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern. For instance, 4-bromobenzaldehyde has an oral LD50 of 1230 mg/kg in mice, indicating moderate toxicity.[1]

  • Potential for Skin Sensitization: Some individuals may develop an allergic skin reaction upon repeated exposure.[2]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body Part Required PPE Specifications and Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal around the eyes to protect against dust particles. A face shield worn over goggles is mandatory during procedures with a high risk of splashing or aerosolization, such as when transferring large quantities or preparing solutions.
Hands Nitrile Gloves (Double-Gloving Recommended)Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is a best practice to mitigate the risk of exposure from a single glove failure. Gloves should be changed immediately if contamination is suspected.
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat made of a chemical-resistant material is required to protect against incidental skin contact.
Respiratory N95 Respirator or HigherWhen handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of airborne particulates. For larger quantities or situations with a higher potential for aerosolization, a higher level of respiratory protection may be necessary.

Engineering Controls and Safe Handling Practices

While PPE is crucial, it should be the last line of defense. Engineering controls and safe handling practices are paramount in minimizing exposure.

The Primacy of the Chemical Fume Hood

All manipulations of this compound, including weighing, transferring, and preparing solutions, should be performed within a certified chemical fume hood. This primary engineering control is essential for preventing the inhalation of dust and vapors.

Step-by-Step Handling Protocol
  • Preparation: Before introducing the compound, ensure the fume hood is clean and uncluttered. Assemble all necessary equipment, including spatulas, weighing paper, and solvent-dispensing systems.

  • Weighing: Carefully weigh the desired amount of the solid compound on a tared weighing paper or in a suitable container. Avoid creating dust clouds.

  • Solution Preparation: If preparing a solution, add the solvent to the solid slowly and in a controlled manner to prevent splashing.

  • Reaction Setup: All reaction vessels should be securely clamped. When heating reactions, use a well-controlled heating mantle and monitor the reaction closely.

  • Post-Handling Decontamination: After use, decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent, followed by soap and water.

The following diagram illustrates the decision-making process for handling this compound safely.

PPE_Decision_Workflow start Start Handling This compound fume_hood Is the operation performed in a certified fume hood? start->fume_hood weighing Weighing or Transferring Solid? fume_hood->weighing Yes respirator Add N95 Respirator or Higher fume_hood->respirator No solution Working with Solutions? weighing->solution No ppe_full Required PPE: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat weighing->ppe_full Yes ppe_standard Required PPE: - Goggles - Nitrile Gloves - Lab Coat solution->ppe_standard Yes end Proceed with Caution solution->end No ppe_full->end respirator->weighing ppe_standard->end

Caption: Decision workflow for selecting appropriate PPE.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Responsible Stewardship

All waste containing this compound, including contaminated PPE and experimental materials, must be treated as hazardous chemical waste.

  • Solid Waste: Collect all solid waste, including contaminated weighing paper and gloves, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.[4][5]

By adhering to these stringent safety protocols, researchers can confidently and safely unlock the synthetic potential of this compound, driving forward the frontiers of scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.